Vitexin
Beschreibung
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWCQFRYRRZDC-VPRICQMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190287 | |
| Record name | Vitexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-93-4 | |
| Record name | Vitexin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitexin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vitexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VITEXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP70K75OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Pharmacological Properties of Vitexin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, a C-glycosylated flavonoid chemically known as apigenin-8-C-glucoside, is a prominent bioactive compound found in a variety of medicinal and edible plants, including hawthorn, passionflower, and mung beans.[1][2] This natural product, along with its derivatives, has garnered significant attention within the scientific community for its extensive pharmacological activities. These compounds exhibit a wide range of therapeutic effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties.[1][3] The C-glycosidic bond in vitexin enhances its metabolic stability compared to O-glycosylated flavonoids, making it a particularly interesting candidate for drug development.[2]
This technical guide provides a comprehensive overview of the core pharmacological properties of vitexin and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Antioxidant Properties
Vitexin and its derivatives are potent antioxidants capable of neutralizing free radicals and mitigating oxidative stress, a key pathological factor in numerous diseases. Their antioxidant capacity is attributed to their ability to donate electrons and scavenge reactive oxygen species (ROS).
Quantitative Data on Antioxidant Activity
| Compound | Assay | IC50 / EC50 / Other Metric | Reference |
| Vitexin | DPPH Radical Scavenging | IC50: 15.5 µg/mL | |
| Vitexin | ABTS Radical Scavenging | IC50: 8.9 µg/mL | |
| Vitexin | Superoxide Radical Scavenging | IC50: 25.3 µg/mL | |
| Vitexin | Nitric Oxide Scavenging | IC50: 42.1 µg/mL | |
| Vitexin-2"-O-rhamnoside | DPPH Radical Scavenging | IC50: 12.8 µg/mL | |
| Isovitexin | DPPH Radical Scavenging | IC50: 18.2 µg/mL |
Experimental Protocols
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of vitexin or its derivatives in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the vitexin solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
Reagent Preparation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark to form the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the vitexin solution to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as (A_control - A_sample) / A_control * 100. The IC50 value is then determined.
Signaling Pathways
Vitexin enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.
References
Vitexin's Role in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin, a naturally occurring flavonoid glycoside, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which vitexin modulates key inflammatory pathways. It has been demonstrated that vitexin exerts its effects by targeting critical signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), as well as the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This document summarizes quantitative data from pertinent studies, offers detailed experimental protocols for key assays, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of vitexin's therapeutic potential in inflammatory diseases.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Vitexin (apigenin-8-C-glucoside) is a flavonoid found in various medicinal plants and has demonstrated a wide range of pharmacological activities, including antioxidant, anti-cancer, and neuroprotective effects.[1] A growing body of evidence highlights its significant anti-inflammatory capabilities, making it a promising candidate for the development of novel therapeutics.[2] This guide delves into the core mechanisms of vitexin's anti-inflammatory action, providing researchers and drug development professionals with a detailed overview of its interaction with inflammatory signaling pathways.
Modulation of Key Inflammatory Signaling Pathways
Vitexin's anti-inflammatory effects are attributed to its ability to interfere with multiple signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. Vitexin has been shown to be a potent inhibitor of this pathway.[2] It suppresses the activation of key regulators such as p65, IκBα, and IKKs. In high-glucose-stimulated human umbilical vein endothelial cells (HUVECs), vitexin prevented the translocation of the NF-κB p65 subunit from the cytosol to the nucleus, thereby inhibiting the transcription of downstream inflammatory mediators. This inhibitory effect on NF-κB activation leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Modulation of MAPK Signaling Pathways
The MAPK pathways, including p38, ERK1/2, and JNK, are crucial for transducing extracellular stimuli into cellular responses, including inflammation. Vitexin has been shown to suppress the phosphorylation of p38 MAPK and ERK in high-glucose-stimulated HUVECs. In other models, vitexin reduced the expression of phosphorylated p38, ERK1/2, and JNK in LPS-induced cells. By inhibiting these pathways, vitexin effectively down-regulates the production of pro-inflammatory mediators.
Regulation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for cytokine signaling. In a collagen-induced arthritis rat model, vitexin was found to alleviate inflammation by regulating the JAK/STAT/SOCS signaling pathway. It reduced the expression of JAK/STAT proteins associated with inflammation and increased the levels of Suppressors of Cytokine Signaling (SOCS), which are negative regulators of this pathway. This modulation resulted in a significant reduction of inflammatory cytokines such as IL-1β, IL-6, and IL-17.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Vitexin has been shown to inhibit the activation of the NLRP3 inflammasome. In a model of chronic atrophic gastritis, vitexin was found to be a direct cellular target of NLRP3, and its administration attenuated inflammasome activation. This suggests that vitexin's anti-inflammatory properties are, in part, mediated through the suppression of this key inflammatory platform.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of vitexin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Effects of Vitexin on Inflammatory Markers
| Cell Line | Inducing Agent | Vitexin Concentration | Target | Observed Effect | Reference |
| RAW 264.7 | LPS | >200 µg/mL | Cytotoxicity | Not cytotoxic (IC50 > 200 µg/mL) | |
| RAW 264.7 | LPS | Not specified | TNF-α, IL-1β, NO, PGE2 | Reduction in release | |
| RAW 264.7 | LPS | Not specified | IL-10 | Increase in release | |
| Human Neutrophils | PMA | 25 µM | NO Production | 86.74% decrease | |
| Human Neutrophils | PMA | 25 µM | TNF-α Production | 80.94% inhibition | |
| HUVECs | High Glucose | Not specified | ICAM-1, VCAM-1, E-selectin, MCP-1 | Significant reduction in transcription | |
| Human Chondrocytes | IL-1β | Not specified | NO, PGE2, IL-6, TNF-α, MMP-1, -3, -13 | Significant inhibition |
Table 2: In Vivo Effects of Vitexin on Inflammatory Models
| Animal Model | Inflammatory Stimulus | Vitexin Dosage | Key Findings | Reference |
| Mice | Acetic Acid-induced writhing | Not specified | Dose-dependent inhibition | |
| Mice | Carrageenan, Capsaicin, CFA | Not specified | Inhibition of mechanical and thermal hyperalgesia | |
| Mice | Inflammatory Pain Models | Not specified | Reduced TNF-α, IL-1β, IL-6, IL-33; Increased IL-10 | |
| Rats (CIA model) | Collagen | 10 mg/kg bw | Reduced IL-1β, IL-6, IL-17, TNF-α, iNOS; Reduced JAK/STAT expression; Increased SOCS levels | |
| Mice (HFD-induced) | High-Fat Diet | 10 mg/kg | Decreased TNF-α and IL-1β in brain and intestine | |
| Rats (CAG model) | MNNG | Not specified | Reduced pro-inflammatory cytokines; Attenuated NLRP3 inflammasome activation |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of vitexin.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses vitexin's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in murine macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well for NO and cytokine assays, or in 6-well plates for Western blot and qPCR analysis. Allow cells to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of vitexin (e.g., 5, 15, 30 µg/mL) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for NO and cytokines, shorter times for signaling protein phosphorylation).
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration, a stable metabolite of NO, using the Griess reagent.
-
Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of NF-κB p65, p38, ERK1/2, and JNK.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform qPCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This model is used to evaluate the acute anti-inflammatory activity of vitexin.
Methodology:
-
Animals: Use male Sprague-Dawley rats or Swiss-Webster mice.
-
Grouping: Divide the animals into control, vitexin-treated, and positive control (e.g., indomethacin) groups.
-
Administration: Administer vitexin (e.g., 5, 15, 30 mg/kg, p.o. or i.p.) or the reference drug one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion
Vitexin demonstrates significant anti-inflammatory properties through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, and JAK/STAT, and its inhibition of the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent for a wide range of inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the anti-inflammatory effects of vitexin and its derivatives. Future research should focus on clinical trials to translate these promising preclinical findings into effective treatments for human inflammatory diseases.
References
A Technical Guide to the Antioxidant and Free Radical Scavenging Activity of Vitexin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitexin, a naturally occurring apigenin flavone glycoside (apigenin-8-C-glucoside), is a prominent bioactive compound found in a variety of medicinal plants and food sources, including hawthorn, passionflower, bamboo leaves, and mung beans.[1][2] This technical guide provides a comprehensive overview of the antioxidant and free-radical scavenging properties of vitexin, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. Vitexin exerts its antioxidant effects through a dual approach: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems, primarily via the Nrf2/ARE signaling pathway. This document synthesizes current scientific findings to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Mechanisms of Antioxidant Action
Vitexin's potent antioxidant activity stems from its unique chemical structure and its ability to interact with key cellular pathways. The mechanisms can be broadly categorized into direct free radical scavenging and indirect antioxidant effects through the modulation of cellular signaling.
Direct Free Radical Scavenging
Vitexin is a proficient scavenger of free radicals, capable of neutralizing them through several chemical mechanisms.[1] The presence of multiple hydroxyl (-OH) groups on its flavonoid backbone is crucial for this activity. Theoretical and experimental studies have identified the following primary mechanisms:
-
Hydrogen Atom Transfer (HAT): Vitexin can donate a hydrogen atom from its hydroxyl groups to a free radical, thereby neutralizing it. The resulting vitexin radical is relatively stable due to resonance delocalization across the flavonoid structure. The hydroxyl group at the 4'-position on the B-ring is considered the most labile and is a primary site for H-atom donation.[1][3]
-
Single Electron Transfer (SET): Vitexin can also donate an electron to a free radical, forming a vitexin radical cation and an anion of the radical. This mechanism contributes to its overall antioxidant capacity.
-
Radical Adduct Formation (RAF): Vitexin can form a stable adduct with certain free radicals, effectively removing them from the biological system.
The C-glycosidic bond at the 8-position enhances vitexin's metabolic stability compared to O-glycosidic flavonoids, allowing for sustained antioxidant action.
Upregulation of Endogenous Antioxidant Pathways
Beyond direct scavenging, vitexin significantly boosts the cell's own antioxidant defenses by activating critical signaling pathways.
The Nrf2/ARE Signaling Pathway:
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of cellular redox homeostasis. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
Vitexin has been shown to activate this pathway, leading to a coordinated antioxidant response. The process involves:
-
Nrf2 Activation: Vitexin induces the dissociation of Nrf2 from Keap1.
-
Nuclear Translocation: Once freed, Nrf2 translocates into the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.
-
Gene Transcription: This binding initiates the transcription of a suite of protective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen and hydrogen peroxide.
-
Catalase (CAT): An enzyme that decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides.
-
Studies have demonstrated that vitexin's protective effects against oxidative stress are significantly diminished when Nrf2 is knocked down, confirming the crucial role of this pathway.
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of vitexin has been quantified using various standard assays. The following tables summarize key findings from in vitro and cell-based/ in vivo studies.
Table 1: In Vitro Free Radical Scavenging Activity of Vitexin
| Assay | Test System/Compound | IC50 / % Inhibition | Reference |
| DPPH Radical Scavenging | Pure Vitexin (100 µg/mL) | ~60% inhibition | |
| DPPH Radical Scavenging | Methanolic extract of Vitex agnus-castus leaves (0.252% vitexin) | 0.449 ± 0.001 mg/mL | |
| DPPH Radical Scavenging | Methanolic extract of Vitex agnus-castus fruits (0.342% vitexin) | 0.612 ± 0.004 mg/mL | |
| Superoxide Radical Scavenging | Pure Vitexin (100 µg/mL) | ~70% inhibition | |
| OOH• Radical Scavenging | Pure Vitexin (Theoretical) | Apparent rate constant: 1.45 × 10³ M⁻¹ s⁻¹ |
Note: IC50 is the concentration of the substance required to inhibit 50% of the radical activity. Data for extracts are influenced by the presence of other compounds.
Table 2: Effects of Vitexin on Cellular and In Vivo Antioxidant Markers
| Model System | Treatment | Key Outcome | Reference |
| D-galactose-induced aging in mice | Vitexin (40 mg/kg) | Increased serum and tissue SOD, CAT, and GPx activities; Reduced MDA levels in liver, brain, and kidney. | |
| High-Fat Diet (HFD)-induced mice | Vitexin (10 mg/kg) | Increased activity and expression of SOD and CAT; Reduced MDA content in the brain. | |
| H₂O₂-induced oxidative damage in cells | Vitexin | Reduced MDA content; Increased SOD and CAT activity. | |
| PC-12 cells with neurotoxicity | Vitexin (10, 100 µM) | Increased glutathione (GSH) and superoxide dismutase (SOD) levels. | |
| C. elegans model | Vitexin (100 µM) | Increased SOD-3 expression by 25.4%. | |
| Chronic Myeloid Leukemia (K-562) cells | Vitexin (IC50 = 147 µg/ml) | Reduced SOD activity; Increased ROS and MDA levels (pro-oxidant effect in cancer cells). |
Note: The pro-oxidant effect observed in cancer cells highlights a dual role for vitexin, where it induces oxidative stress to trigger apoptosis in malignant cells, contrasting with its protective antioxidant role in healthy cells.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Vitexin-mediated activation of the Nrf2/ARE signaling pathway.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Logical relationship of Vitexin's antioxidant mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antioxidant and free radical scavenging activity of vitexin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from purple to yellow.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a stock solution of vitexin in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from this stock solution to test a range of concentrations. A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
Assay Procedure (96-well plate format): a. To each well, add 100 µL of the DPPH working solution. b. Add 100 µL of the various concentrations of vitexin, positive control, or solvent (for the blank control) to the respective wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the vitexin sample.
-
The IC50 value (the concentration of vitexin required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.
Methodology:
-
Reagent Preparation (ABTS•⁺ Stock Solution): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Working Solution Preparation: Dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of vitexin and a positive control (e.g., Trolox) in a suitable solvent.
-
Assay Procedure (96-well plate format): a. Add 190 µL of the ABTS•⁺ working solution to each well. b. Add 10 µL of the different concentrations of vitexin or control to the wells. c. Incubate the plate at room temperature for 6-10 minutes in the dark.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The calculation for % inhibition and IC50 is performed similarly to the DPPH assay.
Lipid Peroxidation (Malondialdehyde - MDA) Assay
Principle: Lipid peroxidation is a key indicator of oxidative damage. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and can be quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be measured spectrophotometrically at 532 nm.
Methodology:
-
Sample Preparation (Tissue Homogenate or Cell Lysate): a. Homogenize tissue or lyse cells in an appropriate ice-cold buffer (e.g., RIPA buffer or PBS) containing a protease inhibitor cocktail and an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. b. Centrifuge the homogenate/lysate to pellet debris and collect the supernatant for analysis.
-
Reagent Preparation: Prepare a TBA solution in an acidic buffer (e.g., 0.25 N HCl containing 15% trichloroacetic acid and 0.375% thiobarbituric acid).
-
Assay Procedure: a. To 200 µL of the sample supernatant, add 400 µL of the TBA reagent. b. Prepare MDA standards for a standard curve. c. Vortex the mixture and incubate at 95°C for 60 minutes. d. Cool the samples on ice to stop the reaction. e. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Calculation: Quantify the MDA concentration in the samples using the standard curve generated from the MDA standards. Results are often normalized to the total protein content of the sample.
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay measures the activity of SOD enzymes by their ability to inhibit the reduction of a detector molecule by superoxide anions. A common method involves generating superoxide radicals using an enzymatic system (e.g., xanthine/xanthine oxidase) and a chromogen (e.g., WST-1 or nitroblue tetrazolium, NBT) that produces a colored formazan dye upon reduction by the superoxide radicals. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.
Methodology:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in an ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4). Centrifuge to remove debris and collect the supernatant.
-
Reagent Preparation (using a commercial kit as a template): a. WST Working Solution: A solution containing the WST-1 tetrazolium salt. b. Enzyme Working Solution: A solution containing xanthine oxidase. c. Substrate Solution: A solution containing xanthine.
-
Assay Procedure (96-well plate format): a. Add the sample (cell lysate/homogenate) to the wells. b. Add the WST working solution and the substrate solution to all wells. c. Initiate the reaction by adding the Enzyme Working Solution (xanthine oxidase). d. Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Measure the absorbance at 450 nm. The absorbance is inversely proportional to the SOD activity.
-
Calculation: The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction.
-
% Inhibition = [((Abs_blank1 - Abs_blank3) - (Abs_sample - Abs_blank2)) / (Abs_blank1 - Abs_blank3)] x 100
-
Where Abs_blank1 is the absorbance of the reaction without sample (maximum color), Abs_blank2 accounts for sample color, and Abs_blank3 accounts for background absorbance.
-
Activity can be quantified in U/mL by comparing to a standard curve of purified SOD enzyme.
-
Conclusion
Vitexin demonstrates robust antioxidant and free radical scavenging capabilities through a combination of direct chemical neutralization of reactive species and the strategic upregulation of the cell's endogenous antioxidant machinery via the Nrf2 signaling pathway. Its efficacy, demonstrated across a range of in vitro and in vivo models, underscores its potential as a lead compound for the development of therapeutic agents aimed at mitigating oxidative stress-related pathologies. Further research, including clinical trials, is warranted to fully elucidate its therapeutic applications in human health. This guide provides the foundational technical information required for professionals to design and interpret studies involving this promising natural compound.
References
- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Natural sources and biosynthesis of Vitexin in plants
An In-depth Technical Guide on the Natural Sources and Biosynthesis of Vitexin in Plants
Introduction
Vitexin, chemically known as apigenin-8-C-β-D-glucopyranoside, is a C-glycosylflavone, a class of flavonoids characterized by a sugar moiety attached directly to the flavonoid backbone via a stable carbon-carbon bond.[1][2][3] This structural feature confers enhanced metabolic stability compared to the more common O-glycosidic flavonoids.[1] Vitexin and its isomer, isovitexin (apigenin-6-C-glucoside), are widely distributed in the plant kingdom and have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2]
This technical guide provides a comprehensive overview of the natural distribution of vitexin in various plant species, details its biosynthetic pathway from primary metabolites, and outlines key experimental protocols for its extraction, isolation, and quantification. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of Vitexin
Vitexin is present in a wide array of edible and medicinal plants. The concentration of vitexin can vary significantly depending on the plant species, the specific part of the plant, developmental stage, and environmental growing conditions. Hawthorn leaves, mung bean seed coats, and buckwheat sprouts are among the most prominent sources.
Quantitative Distribution of Vitexin in Various Plant Species
The following table summarizes the vitexin content found in several plant species, providing a comparative reference for sourcing this compound.
| Plant Species (Scientific Name) | Common Name | Plant Part | Vitexin Content (mg/g Dry Weight unless specified) | Isovitexin Content (mg/g Dry Weight unless specified) | Reference |
| Fagopyrum esculentum | Common Buckwheat | Sprouts | 3.548 | 5.579 | |
| Trigonella foenum-graecum | Fenugreek | Seeds | 9.82 - 11.8 | 0.29 - 0.50 | |
| Ficus deltoidea var. bilobata | Mistletoe Fig | Leaves | 0.02721 (27.21 µg/g) | Not Detected | |
| Ficus deltoidea var. angustifolia | Mistletoe Fig | Leaves | Not specified | 0.01297 (12.97 µg/g) | |
| Crataegus spp. | Hawthorn | Extract | ~7.0 (0.7%) | Not specified | |
| Vigna radiata | Mung Bean | Seed Coat | 95.6% of total vitexin in the bean | Not specified | |
| Vitex negundo | Chaste Tree | Root Extract | 0.0046 (0.46% of area) | Not specified |
Note: The methods of extraction and quantification can influence the reported values. Direct comparison should be made with caution.
Other notable plant sources of vitexin include:
-
Passionflower (Passiflora spp.)
-
Pearl Millet (Pennisetum glaucum)
-
Bamboo (Bambusa vulgaris, Phyllostachys nigra)
-
Chaste Tree (Vitex agnus-castus)
-
Wheat Leaves (Triticum aestivum)
-
Mimosa (Mimosa pudica)
-
Pigeon Pea (Cajanus cajan)
-
Swiss Chard (Beta vulgaris var. cicla)
Biosynthesis of Vitexin in Plants
The biosynthesis of vitexin is a specialized branch of the flavonoid pathway, which originates from the general phenylpropanoid pathway. The process involves the formation of a flavanone intermediate, followed by a unique C-glycosylation step.
Phenylpropanoid and Flavonoid Precursor Pathway
-
L-Phenylalanine to Cinnamic Acid : The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Hydroxylation to p-Coumaric Acid : Cinnamic acid is hydroxylated by Cinnamic Acid 4-Hydroxylase (C4H) .
-
Activation to p-Coumaroyl-CoA : The resulting p-coumaric acid is activated with Coenzyme A by 4-Coumaroyl-CoA Ligase (4CL) .
-
Chalcone Synthesis : The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone, a reaction mediated by Chalcone Synthase (CHS) .
-
Isomerization to Flavanone : Naringenin chalcone is cyclized by Chalcone Isomerase (CHI) to produce the flavanone naringenin.
Formation of the C-Glycosidic Bond
Unlike O-glycosylation, which typically occurs after the flavone backbone is formed, C-glycosylation of flavonoids like vitexin proceeds via a distinct mechanism involving a 2-hydroxyflavanone intermediate.
-
2-Hydroxylation of Naringenin : The flavanone naringenin is first hydroxylated at the C-2 position by a cytochrome P450-dependent monooxygenase, Flavanone 2-Hydroxylase (F2H) , to form 2-hydroxynaringenin. This product exists in equilibrium with its open-chain tautomer, a dibenzoylmethane.
-
C-Glucosylation : A specific C-glucosyltransferase (CGT) catalyzes the attachment of a glucose moiety from a sugar donor, typically UDP-glucose, to the 8-position of the 2-hydroxyflavanone intermediate. The open-chain form is believed to be the actual acceptor for the C-glucosylation reaction.
-
Dehydration : The resulting 2-hydroxyflavanone C-glucoside undergoes spontaneous or enzymatic dehydration to yield the stable aromatic flavone C-glucoside, vitexin (apigenin-8-C-glucoside).
Key Enzymes in Vitexin Biosynthesis
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |
| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. |
| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. |
| Flavanone 2-Hydroxylase | F2H | A cytochrome P450 enzyme (e.g., CYP93G2 in rice) that hydroxylates flavanones to 2-hydroxyflavanones. |
| C-Glucosyltransferase | CGT | Transfers a glucose moiety from UDP-glucose to the C-8 position of 2-hydroxynaringenin. |
Visualization of the Vitexin Biosynthesis Pathway
The following diagram illustrates the enzymatic steps leading to the formation of vitexin from L-phenylalanine.
Experimental Protocols
The isolation and analysis of vitexin from plant sources involve a multi-step process including extraction, purification, and quantification.
Extraction of Vitexin from Plant Material
The choice of extraction method depends on the plant matrix and the desired scale. Solvents like methanol, ethanol, or their aqueous mixtures are commonly used. Advanced methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can improve efficiency.
Protocol: Soxhlet Extraction of Vitexin from Justicia gendarussa Leaves
-
Sample Preparation : Wash the leaves of Justicia gendarussa and shade-dry them for one month. Grind the dried leaves into a coarse powder.
-
Extraction : Weigh the leaf powder and place it in a thimble within a Soxhlet apparatus.
-
Solvent Addition : Add a sufficient volume of methanol to the distillation flask.
-
Soxhlet Cycle : Heat the solvent to 50°C and allow the extraction to proceed for 24 hours. The solvent will repeatedly vaporize, condense over the sample, and siphon back into the flask, concentrating the extract.
-
Concentration : After extraction, filter the methanolic extract through Whatman filter paper.
-
Drying : Concentrate the filtrate using a rotary evaporator at 45°C until a completely dry residue is obtained. The crude extract is now ready for further purification.
Purification and Isolation
Crude extracts are complex mixtures requiring purification. This is typically achieved using chromatographic techniques.
Protocol: Multi-Step Chromatographic Purification
-
Liquid-Liquid Partitioning : a. Dissolve the dried crude extract in distilled water. b. Sequentially partition the aqueous solution with solvents of increasing polarity, such as petroleum ether, ethyl ether, and finally ethyl acetate, to separate compounds based on polarity. Vitexin will be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol). c. Evaporate the solvent from the target fraction to obtain an enriched flavonoid extract.
-
Column Chromatography : a. Pack a glass column with silica gel or Sephadex LH-20. b. Dissolve the enriched extract in a minimal amount of the initial mobile phase. c. Load the sample onto the column and elute with a gradient of solvents. A common system for silica gel is an ethyl acetate-methanol-formic acid mixture. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing vitexin.
-
Preparative High-Performance Liquid Chromatography (pHPLC) : a. For final purification to high purity, use a preparative or semi-preparative HPLC system. b. Employ a reversed-phase C18 column. c. Use a mobile phase gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.05% acetic acid) to improve peak shape. d. Collect the peak corresponding to the retention time of a vitexin standard. e. Lyophilize the collected fraction to obtain pure vitexin.
Identification and Quantification by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the precise quantification of vitexin.
Protocol: RP-HPLC Analysis of Vitexin
-
Instrumentation : An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chromatographic Conditions :
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and 0.1% aqueous orthophosphoric acid (e.g., 20:80 v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed by sonication.
-
Flow Rate : 1.0 mL/minute.
-
Column Temperature : 30°C.
-
Detection Wavelength : 335 nm.
-
Injection Volume : 10-20 µL.
-
-
Standard and Sample Preparation :
-
Prepare a stock solution of a certified vitexin standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5-50 µg/mL).
-
Dissolve the accurately weighed plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration.
-
-
Analysis :
-
Inject the standard solutions to establish the calibration curve (peak area vs. concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solutions.
-
Identify the vitexin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of vitexin in the sample by interpolating its peak area on the calibration curve.
-
Visualization of the Experimental Workflow
The following diagram provides a general workflow for the extraction and analysis of vitexin from a plant source.
Conclusion
Vitexin is a valuable bioactive flavonoid with a widespread distribution in the plant kingdom. Understanding its biosynthesis provides a foundation for metabolic engineering approaches to enhance its production in plants or microbial systems. The protocols detailed in this guide offer a robust framework for the extraction, isolation, and quantification of vitexin, facilitating further research into its pharmacological properties and potential therapeutic applications. The continued exploration of natural sources and optimization of analytical methodologies are crucial for harnessing the full potential of this promising natural compound.
References
Vitexin's Modulation of NF-κB and PI3K/Akt Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin, a naturally occurring flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. A growing body of evidence indicates that vitexin exerts its therapeutic effects by modulating key cellular signaling pathways, prominently the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways. This technical guide provides an in-depth analysis of the mechanisms by which vitexin influences these critical signaling cascades. It summarizes quantitative data from various studies, details relevant experimental protocols, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Vitexin (apigenin-8-C-β-D-glucopyranoside) is a flavonoid compound found in a variety of medicinal plants and food sources, such as hawthorn, mung beans, and passion flower.[1] Its therapeutic potential has been explored in a range of diseases, with a particular focus on its anti-inflammatory and anti-cancer effects.[2] At the molecular level, vitexin's efficacy is largely attributed to its ability to interfere with intracellular signaling pathways that are often dysregulated in pathological conditions. The NF-κB and PI3K/Akt pathways are two such critical signaling networks that play central roles in inflammation, cell survival, proliferation, and apoptosis.[3] This guide will delve into the specific molecular interactions of vitexin with these pathways, providing a technical overview for researchers in the field.
Vitexin's Effect on the NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of the inflammatory response.[1] In various pathological states, including cancer and chronic inflammatory diseases, this pathway is constitutively active. Vitexin has been shown to be a potent inhibitor of the NF-κB signaling cascade.[3]
Mechanism of Action
Vitexin's inhibitory effect on the NF-κB pathway is multifaceted. Studies have demonstrated that vitexin can suppress the activation of key regulators within this pathway. Specifically, vitexin has been observed to inhibit the phosphorylation of p65, a subunit of the NF-κB complex, in a dose-dependent manner. This inhibition prevents the nuclear translocation of p65, a critical step for its transcriptional activity.
Furthermore, vitexin targets the upstream kinase IKK (IκB kinase). Research has shown that vitexin can directly suppress the kinase activity of IKKβ in a cell-free system. By inhibiting IKK, vitexin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the stabilization of the NF-κB/IκBα complex, thereby blocking NF-κB activation. The downregulation of NF-κB activity by vitexin ultimately results in the decreased expression of NF-κB target genes, such as Cyclin D1 and Bcl-2, which are involved in cell proliferation and survival.
Quantitative Data Summary
The inhibitory effects of vitexin on the NF-κB pathway have been quantified in various studies. The following table summarizes key quantitative findings.
| Cell Line | Assay | Vitexin Concentration | Observed Effect | Reference |
| Nasopharyngeal Carcinoma (CNE1) | Luciferase Reporter Assay | 10 µM | Significant suppression of pNF-κB-Luc luciferase activity. | |
| Nasopharyngeal Carcinoma (CNE1, HK1) | Western Blot | 5, 10, 20 µM | Dose-dependent decrease in p-p65 levels. | |
| Nasopharyngeal Carcinoma (CNE1, HK1) | Western Blot | 10, 20 µM | Downregulation of p-IκBα and upregulation of total IκBα. | |
| Cell-free | IKKβ Kinase Assay | 10, 20 µM | Dose-dependent suppression of IKKβ kinase activity. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | Not specified | Prevention of high-glucose induced NF-κB p65 nuclear translocation. |
Vitexin's Effect on the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Vitexin has been identified as an effective inhibitor of this pathway, contributing to its pro-apoptotic and anti-proliferative activities.
Mechanism of Action
Vitexin's inhibitory action on the PI3K/Akt pathway primarily involves the downregulation of the phosphorylation of key components in the cascade. Studies have shown that vitexin treatment leads to a significant reduction in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). The dephosphorylation of Akt prevents its activation, thereby inhibiting the downstream signaling that promotes cell survival and proliferation.
One of the key downstream targets of Akt is the mammalian target of rapamycin (mTOR). By inhibiting Akt phosphorylation, vitexin also leads to a decrease in the phosphorylation of mTOR (p-mTOR). The suppression of the PI3K/Akt/mTOR axis by vitexin has been linked to the induction of apoptosis, as evidenced by an increased ratio of Bax/Bcl-2 and the cleavage of caspase-3. In some cancer models, the pro-apoptotic effect of vitexin could be partially reversed by an Akt activator, confirming the critical role of PI3K/Akt inhibition in vitexin's mechanism of action.
Quantitative Data Summary
The following table summarizes key quantitative data on the effects of vitexin on the PI3K/Akt signaling pathway and associated cellular outcomes.
| Cell Line | Assay | Vitexin Concentration/IC50 | Observed Effect | Reference |
| Human Non-Small Cell Lung Cancer (A549) | Western Blot | Not specified | Significant reduction in p-PI3K, p-Akt, and p-mTOR levels. | |
| Endometrial Cancer (HEC-1B) | CCK-8 Assay | IC50 = 9.89 µM | Suppression of cell viability. | |
| Endometrial Cancer (Ishikawa) | CCK-8 Assay | IC50 = 12.35 µM | Suppression of cell viability. | |
| Endometrial Cancer (HEC-1B) | Western Blot | 20 µM | Blocked phosphorylation of PI3K and Akt. | |
| Gastric Cancer (SGC-7901, AGS) | Western Blot | 10 µM, 40 µM | Dose-dependent inhibition of p-PI3K, p-Akt, and p-mTOR. | |
| Human Glioblastoma (U251) | CCK-8 Assay | IC50 = 108.8 µM | Inhibition of cell proliferation. | |
| Ovarian Cancer (HO8910) | CCK-8 Assay | IC50 = 9.789 µM (72h) | Suppression of cell viability. | |
| Ovarian Cancer (SKOV3) | CCK-8 Assay | IC50 = 5.982 µM (72h) | Suppression of cell viability. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of vitexin on the NF-κB and PI3K/Akt signaling pathways.
Cell Culture and Treatment
-
Cell Lines: Various cancer cell lines such as nasopharyngeal carcinoma (CNE1, HK1), non-small cell lung cancer (A549), endometrial cancer (HEC-1B, Ishikawa), and gastric cancer (SGC-7901, AGS) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Vitexin Treatment: Vitexin is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.
Cell Viability Assay (CCK-8 or MTT)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of vitexin for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, add 150 µL of DMSO to dissolve the formazan crystals and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Western Blotting
-
Cell Lysis: After treatment with vitexin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a pNF-κB-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with vitexin for a specified period.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Conclusion
Vitexin demonstrates significant potential as a therapeutic agent through its targeted inhibition of the NF-κB and PI3K/Akt signaling pathways. Its ability to suppress key inflammatory and pro-survival signals underscores its relevance in the development of novel treatments for cancer and inflammatory disorders. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the molecular mechanisms of vitexin and harness its therapeutic benefits. Future studies should continue to explore the intricate details of vitexin's interactions with these pathways to optimize its clinical applications.
References
- 1. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purified Vitexin Compound 1 Serves as a Promising Antineoplastic Agent in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
Vitexin: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, an apigenin flavone glucoside, is a naturally occurring flavonoid found in a variety of medicinal plants and dietary sources, including passion flower, hawthorn, bamboo leaves, and pearl millet.[1] As a C-glycosyl compound, vitexin exhibits enhanced metabolic stability compared to its O-glycoside counterparts, making it a molecule of significant interest for its therapeutic potential. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of vitexin, along with detailed experimental protocols and an exploration of its engagement with key cellular signaling pathways.
Chemical Structure
Vitexin is chemically known as apigenin-8-C-β-D-glucopyranoside. Its structure consists of an apigenin backbone, a trihydroxyflavone, with a glucose moiety attached at the 8-position through a carbon-carbon bond.
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[2][3] |
| Molecular Formula | C₂₁H₂₀O₁₀[1][3] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O |
| InChI | InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1 |
| InChIKey | SGEWCQFRYRRZDC-VPRICQMDSA-N |
Physicochemical Properties
The physicochemical properties of vitexin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
| Property | Value |
| Molecular Weight | 432.38 g/mol |
| Appearance | Light yellow powder |
| Melting Point | 203-204 °C |
| Boiling Point | 767.7 ± 60.0 °C (Predicted) |
| Solubility | - Soluble in DMSO (~16.6 mg/ml) and dimethylformamide (~14.3 mg/ml). - Sparingly soluble in aqueous buffers. - Solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/ml. |
| pKa | The first deprotonation pKa value is 6.79. |
| logP | -0.2 (Computed) |
Experimental Protocols
Extraction and Isolation of Vitexin from Plant Material
This protocol describes a general method for the extraction and isolation of vitexin from plant sources, such as the leaves of Combretum micranthum.
Methodology:
-
Extraction:
-
500 g of ground plant leaves are first degreased using petroleum ether in a Soxhlet apparatus.
-
The degreased plant material is then exhaustively extracted with ethanol in a Soxhlet extractor.
-
The resulting ethanolic extract is evaporated to dryness.
-
The dried extract is redissolved in 500 ml of hot water.
-
-
Purification:
-
The aqueous extract is further degreased by liquid-liquid extraction with petroleum ether.
-
The aqueous layer is then extracted with butanol.
-
The butanolic extract is evaporated to dryness.
-
The residue is dissolved in 400 ml of methanol and allowed to stand at room temperature for one week to allow for precipitation.
-
The precipitate is collected, washed with methanol, and then recrystallized from methanol to yield pure vitexin.
-
High-Performance Liquid Chromatography (HPLC) Analysis of Vitexin
This protocol provides a standard method for the quantification of vitexin using reverse-phase HPLC.
Methodology:
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 4.6mm × 250mm, 5µm column.
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (20:80 v/v) is used in an isocratic elution mode.
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detection at a wavelength of 335 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Standard and sample solutions of vitexin are prepared in 40% methanol.
-
-
Quantification:
-
The concentration of vitexin in the sample is determined by comparing its peak area and retention time to that of the standard. The retention time for vitexin under these conditions is approximately 11.05 minutes.
-
Signaling Pathways Modulated by Vitexin
Vitexin exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways. Its anti-cancer, anti-inflammatory, and antioxidant activities are of particular interest in drug development.
Anti-Cancer Signaling Pathways
Vitexin has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by targeting several critical signaling pathways.
References
- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitexin | C21H20O10 | CID 5280441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Vitexin: A Technical Guide to its Drug Development Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, a naturally occurring apigenin flavone glycoside, has emerged as a promising candidate for drug development, exhibiting a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of vitexin's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Pharmacological Properties and Therapeutic Potential
Vitexin demonstrates significant antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][4] These therapeutic effects are attributed to its ability to modulate key cellular signaling pathways, offering a multi-targeted approach to disease treatment.
Antioxidant Activity
Vitexin is a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress, a key contributor to numerous chronic diseases. Its antioxidant capacity has been quantified in various assays.
| Antioxidant Activity of Vitexin | |
| Assay | IC50 Value |
| DPPH Radical Scavenging Activity (Vitex agnus-castus leaf extract) | 0.449 ± 0.001 mg/mL |
| DPPH Radical Scavenging Activity (Vitex agnus-castus fruit extract) | 0.612 ± 0.004 mg/mL |
Anti-Cancer Activity
Preclinical studies have consistently demonstrated vitexin's potent anti-tumor effects across a range of cancer types. It inhibits cancer cell proliferation, induces apoptosis (programmed cell death), and suppresses tumor growth in vivo.
| In Vitro Anti-Cancer Activity of Vitexin (IC50 Values) | ||
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| U251 | Glioblastoma | 108.8 |
| HEC-1B | Endometrial Cancer | 9.89 |
| Ishikawa | Endometrial Cancer | 12.35 |
| HepG2 | Liver Cancer | 2.3 (Artemetin, related compound) |
| MCF-7 | Breast Cancer | 3.9 (Artemetin, related compound) |
| K562 | Leukemia | 2.27 (Compound 7, vitexin derivative) |
| HL-60 | Leukemia | 1.42 (Compound 7, vitexin derivative) |
| In Vivo Anti-Cancer Efficacy of Vitexin | |||
| Cancer Model | Dosage | Duration | Key Findings |
| Nasopharyngeal Carcinoma (NPC) Xenograft | 30 mg/kg (oral) | 2 weeks | Reduced tumor growth; Decreased p-p65 and Cyclin D1 expression. |
| Endometrial Cancer Xenograft | 80 mg/kg | 30 days | Blocked tumor growth. |
| Hepatocellular Carcinoma (subcutaneous) | 2 mg/kg | 4 weeks | Significant suppression in tumor size. |
Anti-Inflammatory Activity
Vitexin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This has been demonstrated in various in vitro and in vivo models.
| In Vivo Anti-Inflammatory Efficacy of Vitexin | |||
| Model | Dosage | Duration | Key Findings |
| Collagen-Induced Arthritis (CIA) in rats | 10 mg/kg bw | - | Significantly reduced levels of IL-1β, IL-6, IL-17, TNF-α, IFN-γ, and iNOS. |
| High-Fat Diet-Induced Inflammation in mice | 10 mg/kg | - | Decreased expression of TNF-α and IL-1β in the brain and intestine. |
| Inflammatory Pain in mice | - | - | Inhibited production of TNF-α, IL-1β, IL-6, and IL-33; Up-regulated IL-10. |
Neuroprotective Activity
Vitexin has shown promise as a neuroprotective agent, with the potential to mitigate neuronal damage in neurodegenerative diseases and other neurological conditions.
| In Vivo Neuroprotective Efficacy of Vitexin | |||
| Model | Dosage | Duration | Key Findings |
| Streptozotocin-Induced Diabetic Rats | 1 mg/kg | - | Lowered TBARS levels; Improved learning and memory in Morris water maze. |
| Pb-Induced Neurotoxicity in Wistar Rats | 50 mg/kg | 28 days | Maintained good working memory; Reduced oxidative stress and neuronal damage. |
Key Signaling Pathways Modulated by Vitexin
Vitexin exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways.
NF-κB Signaling Pathway
Vitexin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. It suppresses the phosphorylation of IKKβ, leading to the inhibition of p65 activation.
References
- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Vitexin ameliorates glycochenodeoxycholate-induced hepatocyte injury through SIRT6 and JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Landscape of Vitexin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin, a naturally occurring apigenin flavone glucoside, is a prominent bioactive compound found in a variety of medicinal plants with a rich history in traditional medicine. This technical guide provides an in-depth exploration of the ethnobotanical uses of Vitexin-containing plants, alongside a comprehensive review of its pharmacological activities. We present quantitative data on Vitexin's efficacy, detailed experimental protocols from key studies, and an elucidation of the molecular signaling pathways it modulates. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic promise of this versatile flavonoid.
Introduction: Vitexin and its Ethnobotanical Significance
Vitexin (apigenin-8-C-glucoside) is a C-glycosylflavonoid widely distributed in the plant kingdom.[1] Its unique C-glycosidic bond confers greater metabolic stability compared to O-glycosidic flavonoids.[2] Historically, numerous cultures have utilized Vitexin-rich plants to address a wide array of health concerns. This traditional knowledge has paved the way for modern scientific investigation into the compound's pharmacological properties.
Prominent Vitexin-Containing Plants and their Traditional Uses
A diverse range of plants are known for their significant Vitexin content. The ethnobotanical applications of these plants are extensive and varied, reflecting a long history of human observation and empirical use.
| Plant Species | Common Name | Traditional Ethnobotanical Uses |
| Vitex agnus-castus | Chaste Tree, Chasteberry | Used in traditional European and North American medicine to support women's reproductive health, including menstrual cycle regulation and relief from symptoms of premenstrual syndrome (PMS) and menopause.[2][3] |
| Crataegus spp. | Hawthorn | Traditionally used in European, North American, and Chinese medicine to support cardiovascular health, including as a heart tonic and to manage high blood pressure.[2] |
| Passiflora incarnata | Passionflower | Utilized in traditional medicine as a calming agent to alleviate anxiety, nervousness, and insomnia. |
| Pennisetum glaucum | Pearl Millet | A staple food in many parts of Africa and Asia, it is also used in traditional medicine for its nutritional and health-promoting properties. |
| Vigna radiata | Mung Bean | A common food source in Asia, the seed coat is used in traditional Chinese medicine for its detoxifying and cooling properties. |
| Fagopyrum esculentum | Buckwheat | Consumed as a food, it is also recognized in traditional medicine for its potential benefits in managing blood sugar levels and supporting circulatory health. |
| Vitex negundo | Five-leaved Chaste Tree | Widely used in Ayurvedic and traditional Chinese medicine for its anti-inflammatory, analgesic, and anti-asthmatic properties. |
Quantitative Analysis of Vitexin's Pharmacological Activities
Scientific studies have substantiated many of the traditional claims associated with Vitexin-containing plants, revealing a broad spectrum of pharmacological effects. The following tables summarize key quantitative data from in vitro and in vivo research.
In Vitro Efficacy of Vitexin
| Assay Type | Cell Line/Target | IC50 Value / Effect | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | IC50: 94.83 - 111.4 µg/mL | |
| ABTS Radical Scavenging | IC50: 179.8 - 334.3 µg/mL | ||
| Hydrogen Peroxide Scavenging | IC50: 141.6 - 180.6 µg/mL | ||
| Anticancer Activity | Human Glioblastoma (U251) | IC50: 108.8 µM | |
| Human Leukemia (U937) | Dose- and time-dependent reduction in cell viability | ||
| Esophageal Cancer (EC-109) | Dose- and time-dependent promotion of apoptosis | ||
| T24 Bladder Cancer (Vitexin-2-O-xyloside) | IC50: 8.8 ± 0.8 μM (at 72 hr) | ||
| Estrogenic Activity | Estrogen Receptor β | IC50: 10 µg/mL |
In Vivo Efficacy of Vitexin
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Mice | Nasopharyngeal Carcinoma Xenograft | 30 mg/kg (oral, 2 weeks) | Reduced tumor growth; decreased expression of p-p65 and Cyclin D1. | |
| Mice | Parkinson's Disease (MPTP-induced) | 50 mg/kg | Prevented bradykinesia and initial lesions; activated PI3K/Akt signaling pathway. | |
| Rats | Myocardial Ischemia-Reperfusion | 6 mg/kg (i.v.) | Reduced myocardial infarct size and ST-segment elevation; decreased LDH, CK, and MDA levels; increased SOD. | |
| Mice | Pressure Overload-Induced Cardiac Hypertrophy | 3, 10, and 30 mg/kg | Prevented cardiac hypertrophy; inhibited calcineurin-NFATc3 and CaMKII signaling. | |
| Mice | Colorectal Carcinoma Xenograft | 25, 50, and 100 mg/kg (p.o.) | Inhibited tumor growth with low toxicity. | |
| Mice | Chemically-Induced Seizures (PTZ and picrotoxin) | 1.25, 2.5, and 5 mg/kg | Dose-dependent protection against seizures, reaching 100% protection at 5 mg/kg. |
Detailed Experimental Protocols
To facilitate the replication and further exploration of Vitexin's bioactivities, this section provides detailed methodologies for key experimental assays cited in the literature.
Antioxidant Activity Assays
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of Vitexin in a suitable solvent (e.g., methanol or DMSO).
-
Reaction Mixture: Add 100 µL of the Vitexin solution to 2.9 mL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Positive Control: Ascorbic acid or Trolox is typically used as a positive control.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of Vitexin to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Standard: Trolox is commonly used as a standard.
In Vitro Anticancer Activity - CCK-8 Assay
-
Cell Seeding: Seed human glioblastoma U251 cells in 96-well plates.
-
Treatment: After cell adherence, treat the cells with various concentrations of Vitexin. Temozolomide can be used as a positive control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: The IC50 value, the concentration of Vitexin that inhibits cell growth by 50%, is calculated from the dose-response curve.
Molecular Signaling Pathways Modulated by Vitexin
Vitexin exerts its diverse pharmacological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of Vitexin-based therapeutics.
Anti-Cancer Signaling Pathways
Vitexin has been shown to interfere with cancer cell proliferation, survival, and metastasis through the regulation of key signaling cascades.
References
- 1. Neuroprotective mechanisms of vitexin: Significance and symbolism [wisdomlib.org]
- 2. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitexin protects against cardiac hypertrophy via inhibiting calcineurin and CaMKII signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Anti-Diabetic Effects of Vitexin: A Technical Guide
Abstract: Diabetes mellitus is a complex metabolic disorder requiring multifaceted therapeutic strategies. Vitexin, a naturally occurring flavonoid glycoside, has emerged as a promising candidate for anti-diabetic drug development due to its diverse pharmacological activities. This technical guide provides an in-depth review of the foundational research on Vitexin's anti-diabetic effects, targeting an audience of researchers, scientists, and drug development professionals. It consolidates preclinical data from in vitro and in vivo studies, details the core molecular mechanisms, and provides standardized experimental protocols. The primary mechanisms of Vitexin include the inhibition of carbohydrate-digesting enzymes, protection and functional restoration of pancreatic β-cells, enhancement of insulin sensitivity and glucose uptake in peripheral tissues, and potent anti-inflammatory and antioxidant effects. These actions are mediated through the modulation of critical signaling pathways, most notably the AMP-activated protein kinase (AMPK), Insulin/PI3K/Akt, and Nrf2/NF-κB pathways. This document summarizes quantitative data in structured tables and visualizes key concepts through detailed diagrams to facilitate a comprehensive understanding of Vitexin as a potential therapeutic agent for diabetes.
Core Anti-Diabetic Mechanisms of Vitexin
Vitexin exerts its anti-diabetic effects through a multi-targeted approach, addressing various pathological aspects of diabetes mellitus. Its actions span from reducing glucose absorption in the gut to improving glucose homeostasis at the cellular level in key metabolic tissues.
-
Inhibition of Carbohydrate Digestion: Vitexin effectively inhibits intestinal α-glucosidase and α-amylase, key enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2] This action delays carbohydrate digestion and absorption, leading to a significant reduction in postprandial blood glucose levels.[1][3] Studies have identified Vitexin as an uncompetitive inhibitor of α-glucosidase, with a strong synergistic inhibitory effect when combined with acarbose.[4]
-
Pancreatic β-Cell Protection and Function: Vitexin demonstrates significant protective effects on pancreatic β-cells, which are often dysfunctional or depleted in diabetes. It shields these cells from damage and apoptosis induced by lipopolysaccharide (LPS) and high glucose by reducing levels of pro-inflammatory cytokines like TNF-α and high mobility group box 1 (HMGB1). Furthermore, Vitexin improves glucose-stimulated insulin secretion by restoring the function of key proteins in the insulin signaling pathway within β-cells.
-
Improved Insulin Sensitivity and Glucose Uptake: A primary feature of type 2 diabetes is insulin resistance in peripheral tissues. Vitexin enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissues. This is largely achieved by up-regulating the expression of Glucose Transporter Type 4 (GLUT-4) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), facilitating the translocation of GLUT-4 to the cell membrane to increase glucose import.
-
Anti-inflammatory and Antioxidant Effects: Chronic low-grade inflammation and oxidative stress are critical contributors to diabetic complications. Vitexin exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway, thereby reducing the expression of inflammatory cytokines and adhesion molecules. It also combats oxidative stress by activating the Nrf2 pathway, which boosts the production of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and by directly scavenging reactive oxygen species (ROS).
Key Molecular Signaling Pathways
Vitexin's therapeutic effects are underpinned by its ability to modulate several critical intracellular signaling pathways that regulate metabolism, inflammation, and cell survival.
AMPK Pathway Activation
The activation of AMP-activated protein kinase (AMPK) is a central mechanism of Vitexin's action. AMPK acts as a master energy sensor, and its activation orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance. Vitexin-induced AMPK activation leads to:
-
Enhanced Glucose Uptake: Phosphorylation of downstream targets that promote the translocation of GLUT4 to the plasma membrane in muscle and fat cells.
-
Suppression of Hepatic Gluconeogenesis: Inhibition of key gluconeogenic enzymes in the liver.
-
Regulation of Lipid Metabolism: Phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, which promotes fatty acid oxidation.
-
Induction of Autophagy: Vitexin can prompt autophagy via the AMPK/mTOR pathway, a cellular process that removes damaged organelles and can protect cells from stress.
Insulin/PI3K/Akt Signaling Pathway
Vitexin positively modulates the insulin signaling cascade. In pancreatic β-cells, it improves the expression and function of the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and IRS-2, which is crucial for proper glucose-stimulated insulin secretion. In peripheral tissues, enhancing this pathway contributes to increased GLUT4 translocation and glucose uptake.
Nrf2 and NF-κB Signaling Pathways
Vitexin effectively balances cellular defense and inflammatory responses through its dual action on the Nrf2 and NF-κB pathways.
-
Nrf2 Activation: Vitexin activates the transcription factor Nrf2, which controls the expression of a suite of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage common in diabetic states.
-
NF-κB Inhibition: Conversely, Vitexin suppresses the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and adhesion molecules. This inhibition helps to quell the chronic inflammation associated with diabetes and its complications.
Summary of Preclinical Evidence
The anti-diabetic potential of Vitexin is supported by a growing body of quantitative data from both in vitro cellular models and in vivo animal studies.
In Vitro Studies
In vitro experiments have been crucial in elucidating the specific molecular targets and cellular effects of Vitexin.
Table 1: Summary of Key In Vitro Quantitative Data
| Parameter Assessed | Cell Line | Vitexin Concentration | Key Quantitative Finding | Reference |
| α-Glucosidase Inhibition | (Acellular Assay) | IC₅₀: 52.80 µM | Demonstrated stronger inhibitory activity than acarbose. | |
| α-Glucosidase Inhibition | (Acellular Assay) | IC₅₀: 0.4 mg/mL | Showed high inhibitory activity. | |
| β-Cell Protection | INS-1 | 20 and 40 µM | Protected cells against high glucose-induced toxicity and apoptosis in a dose-dependent manner. | |
| Insulin Signaling | INS-1 | 20 and 40 µM | Improved levels of IR, IRS-1, IRS-2, and enhanced glucose-stimulated insulin secretion. | |
| Glucose Uptake | HepG2 | 1:1.5 ratio with Isovitexin | Markedly enhanced glucose uptake in an insulin-resistant model, similar to metformin. | |
| Anti-inflammatory Effect | HUVECs | Not specified | Suppressed high glucose-induced p38 MAPK and NF-κB activation, reducing inflammatory cytokine secretion. | |
| Antioxidant Effect | HUVECs | Not specified | Decreased ROS production and increased SOD activity under high glucose conditions via the Nrf2 pathway. |
In Vivo Studies
Animal models of diabetes provide systemic, physiological validation of Vitexin's therapeutic effects.
Table 2: Summary of Key In Vivo Quantitative Data
| Animal Model | Vitexin Dosage | Duration | Key Quantitative Findings | Reference |
| HFD-STZ Induced Diabetic Rats | 10 and 20 mg/kg BW (oral) | 48 days | Significantly reduced Fasting Blood Glucose (FBG); normalized serum insulin, urea, and creatinine; upregulated GLUT-4 and PPAR-γ mRNA. | |
| Sucrose-Loaded Diabetic Rats | 200 mg/kg (oral) | Acute | Highest reduction in postprandial blood glucose. | |
| Sucrose-Loaded Normoglycemic Mice | 1 mg/kg (oral) | Acute | Significantly reduced postprandial blood glucose at 30 minutes. | |
| HFD-Fed C57BL/6 Mice | 15, 30, and 60 mg/kg (oral) | Not specified | Inhibited renal oxido-nitrosative stress and pro-inflammatory cytokines; restored renal NF-κB, IκBα, and p-AMPK levels. | |
| STZ-Induced Diabetic Rats | 1 mg/kg | Not specified | Lowered lipid peroxidation products and improved brain glucose metabolism, enhancing learning and memory. | |
| LPS-Induced Rats | Not specified | Not specified | Decreased serum levels of pro-inflammatory cytokines TNF-α and HMGB1. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the anti-diabetic effects of Vitexin.
In Vivo Model of Type 2 Diabetes (HFD/STZ)
This model is widely used as it mimics the pathophysiology of human type 2 diabetes, beginning with insulin resistance induced by a high-fat diet (HFD), followed by partial β-cell destruction with a low dose of streptozotocin (STZ).
-
Animal Selection: Male Sprague-Dawley or Wistar rats (180-220g) are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) for one week with free access to a standard pellet diet and water.
-
Induction of Insulin Resistance: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 4-8 weeks. A control group is maintained on a standard diet.
-
Induction of Hyperglycemia: After the HFD period, rats are fasted overnight and administered a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-40 mg/kg BW), freshly dissolved in cold citrate buffer (0.1 M, pH 4.5). The control group receives only the citrate buffer vehicle.
-
Confirmation of Diabetes: 72 hours after STZ injection, blood is collected from the tail vein, and fasting blood glucose (FBG) is measured. Animals with FBG levels > 250 mg/dL are considered diabetic and selected for the study.
-
Treatment Protocol: Diabetic animals are randomly divided into groups: Diabetic Control, Vitexin-treated groups (e.g., 10, 20 mg/kg/day, p.o.), and a positive control group (e.g., Metformin). Treatment is typically continued for 4-8 weeks.
-
Data Collection & Analysis: Body weight and FBG are monitored weekly. At the end of the study, animals are sacrificed, and blood and tissues (pancreas, liver, skeletal muscle, adipose) are collected for biochemical assays (serum insulin, lipids, liver/kidney function markers), histological analysis, and molecular analysis (Western blot, RT-PCR).
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay quantifies the ability of a compound to inhibit α-glucosidase activity.
-
Reagent Preparation:
-
Enzyme solution: α-glucosidase from Saccharomyces cerevisiae dissolved in phosphate buffer (e.g., 100 mM, pH 6.8).
-
Substrate solution: p-Nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in the same phosphate buffer.
-
Inhibitor solution: Vitexin dissolved in DMSO and then diluted with phosphate buffer to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the Vitexin solution (or Acarbose as a positive control, or buffer as a negative control).
-
Add 50 µL of the α-glucosidase enzyme solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate (Na₂CO₃) solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.
-
The IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for AMPK Pathway Activation
This protocol is for determining the phosphorylation status of AMPK in cell lysates or tissue homogenates.
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα, diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. The level of AMPK activation is expressed as the ratio of p-AMPK to total AMPK.
Conclusion and Future Directions
The foundational research compiled in this guide strongly supports the potential of Vitexin as a multi-targeted therapeutic agent for the management of diabetes mellitus and its complications. Its ability to simultaneously inhibit glucose absorption, protect pancreatic β-cells, improve insulin sensitivity, and combat inflammation and oxidative stress through key signaling pathways like AMPK, Nrf2, and NF-κB makes it a highly compelling candidate for further development.
Future research should focus on:
-
Clinical Trials: Well-designed human clinical trials are necessary to validate the efficacy and safety of Vitexin in diabetic patients.
-
Pharmacokinetics and Bioavailability: Studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Vitexin and to develop formulations that enhance its bioavailability.
-
Synergistic Formulations: Investigating the synergistic effects of Vitexin with existing anti-diabetic drugs could lead to more effective combination therapies with lower required doses and reduced side effects.
-
Long-term Efficacy: Preclinical studies evaluating the long-term effects of Vitexin on diabetic complications, such as nephropathy, neuropathy, and retinopathy, are warranted.
References
- 1. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitexin and isovitexin from the Leaves of Ficus deltoidea with in-vivo α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Vitexin's Molecular Interactions: A Technical Guide to its Engagement with Cellular Receptors and Enzymes
For Immediate Release
This technical guide provides a comprehensive overview of the molecular interactions of vitexin, a naturally occurring flavonoid, with key cellular receptors and enzymes. Designed for researchers, scientists, and professionals in drug development, this document details the quantitative aspects of these interactions, outlines experimental methodologies, and visualizes the associated signaling pathways.
Introduction
Vitexin, an apigenin flavone glycoside, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These effects are underpinned by its ability to modulate various cellular signaling pathways and inhibit specific enzymatic activities. Understanding the precise molecular mechanisms of vitexin's action is crucial for its potential development as a therapeutic agent. This guide serves as a technical resource, summarizing the current knowledge on vitexin's interactions with cellular targets.
Quantitative Analysis of Vitexin's Bioactivity
The biological efficacy of vitexin has been quantified through various in vitro assays, providing valuable data on its potency and specificity. The following tables summarize the key quantitative data on vitexin's inhibitory concentrations (IC50) against various cancer cell lines and enzymes, as well as its binding affinities to specific receptors.
Table 1: IC50 Values of Vitexin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | Not explicitly defined, but dose-dependent reduction in viability observed up to 100 µM | [1][2] |
| MCF-7 | Breast Cancer | 98.5 µg/mL (approx. 227.8 µM) | |
| MDA-MB-231 | Breast Cancer | 65.8 µg/mL (approx. 152.2 µM) |
Table 2: Inhibitory Activity of Vitexin against Various Enzymes
| Enzyme | IC50 | Inhibition Type | Reference |
| α-Glucosidase | 52.80 ± 1.65 µM | Uncompetitive | [3] |
| α-Glucosidase | 0.4 mg/mL (approx. 925 µM) | Not specified | [4] |
| α-Glucosidase | 4.1 µg/mL (approx. 9.5 µM) | Not specified | [5] |
| Tyrosinase | 6.3 mg/ml (approx. 14565 µM) | Not specified | |
| Acetylcholinesterase | 88.38 µg/mL (approx. 204.4 µM) | Not specified |
Table 3: Binding Affinity of Vitexin to Cellular Receptors
| Receptor | Method | Binding Parameter | Value | Reference |
| Toll-like receptor 4 (TLR4)/MD-2 complex | Molecular Docking | Binding Energy | -4.35 kcal/mol | |
| Vitamin D Receptor (VDR) | Isothermal Titration Calorimetry (ITC) | Kd | 21.07 x 10⁻⁵ µM |
Interaction with Cellular Signaling Pathways
Vitexin exerts its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The following sections detail its interaction with the PI3K/Akt/mTOR and NF-κB signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Vitexin has been shown to inhibit this pathway in various cancer cells, including non-small cell lung cancer A549 cells.
Below is a diagram illustrating the inhibitory effect of vitexin on the PI3K/Akt/mTOR pathway.
Caption: Vitexin's inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Vitexin has been shown to suppress the activation of the NF-κB pathway.
The diagram below illustrates the inhibitory effect of vitexin on the NF-κB signaling pathway.
References
- 1. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Determination of Potential α-Glucosidase Inhibitors from Azuki Beans (Vigna angularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Discovery and Isolation of Vitexin from Novel Plant Sources
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Vitexin, a C-glycosylated flavonoid (apigenin-8-C-glucoside), is a phytochemical of significant interest in the pharmaceutical and nutraceutical industries due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects[1][2][3]. Historically found in well-known plants like hawthorn, passionflower, and pearl millet, recent research has broadened the botanical landscape for this compound[2][4]. This guide provides a comprehensive overview of newly identified plant sources of vitexin, detailed protocols for its extraction and isolation, and insights into its molecular mechanisms.
Novel Plant Sources and Quantitative Analysis
Recent phytochemical screenings have identified several new and potent sources of vitexin. These discoveries provide diverse options for sourcing this valuable compound. Sprouts, in particular, have been highlighted as rich sources, with daylight being a crucial factor for the formation of vitexin and its isomer, isovitexin.
Table 1: Vitexin Content in Various Plant Sources
| Plant Species | Part Used | Vitexin Content | Analytical Method | Reference |
| Fagopyrum esculentum (Buckwheat) | Sprouts | 3548 mg/kg | HPLC | |
| Moringa oleifera | Leaves | >0.3415 mg/g | Not Specified | |
| Combretum micranthum (Kinkeliba) | Leaves | 0.013% yield | HPLC/UV-Vis/MS | |
| Vitex negundo | Roots | Identified (Area 0.46%) | LC-MS, HPLC | |
| Vitex pinnata | Leaves | Isolated | Spectroscopy | |
| Peperomia pellucida | Whole Plant | Isolated | P-TLC, Spectroscopy | |
| Ficus deltoidea (var. bilobata) | Leaves | 27.21 µg/g | UHPLC-DAD |
Experimental Protocols: Extraction, Isolation, and Characterization
The isolation of vitexin from plant matrices requires a multi-step approach involving extraction, purification, and characterization. The choice of solvent and chromatographic technique is critical for achieving high purity and yield.
General Experimental Workflow
The process begins with the preparation of the plant material, followed by extraction to separate the crude flavonoids, and concludes with chromatographic purification to isolate pure vitexin.
Caption: General workflow for vitexin isolation and characterization.
Detailed Protocol 1: Isolation from Combretum micranthum Leaves
This protocol is adapted from a method achieving a 0.013% yield and 94.79% purity.
-
Preparation and Degreasing:
-
Grind 500 g of Combretum micranthum leaves into a fine powder.
-
Degrease the powder in a Soxhlet extractor using petroleum ether.
-
-
Ethanolic Extraction:
-
Extract the degreased plant material with ethanol in the Soxhlet apparatus until the solvent runs clear.
-
Evaporate the ethanolic extract to dryness under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in 500 ml of hot water.
-
Wash the aqueous solution with petroleum ether (4 L total) to remove remaining non-polar compounds.
-
Extract the aqueous phase with butanol (2 L total).
-
-
Precipitation and Recrystallization:
-
Evaporate the butanolic extract to dryness.
-
Dissolve the resulting residue in 400 ml of methanol and allow it to stand at room temperature for one week to facilitate precipitation.
-
Collect the precipitate and wash it three times with 2 ml of methanol.
-
Recrystallize the washed precipitate from a minimal amount of fresh methanol. Vitexin will precipitate out after 24 hours.
-
Detailed Protocol 2: Isolation from Vitex negundo Roots
This protocol utilizes successive extraction based on solvent polarity.
-
Successive Soxhlet Extraction:
-
Take 5 g of powdered V. negundo root material.
-
Perform hot continuous extraction using a Soxhlet apparatus for 24 hours with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and finally methanol.
-
-
Fraction Selection:
-
The methanolic extract is typically richest in flavonoids. Concentrate this fraction for further purification.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Load the concentrated methanolic extract onto the column.
-
Elute the column with a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Purification and Identification:
-
Combine fractions showing a prominent spot corresponding to a vitexin standard.
-
Further purify the combined fractions using preparative HPLC (pHPLC) with a C18 column.
-
Use a mobile phase such as 0.05% acetic acid and methanol in an isocratic mode.
-
Analytical and Structural Characterization
-
HPLC (High-Performance Liquid Chromatography): Used for both quantification and purity assessment. A typical setup involves a C18 column with a mobile phase of acetonitrile, water, and an acid like formic or acetic acid. Detection is commonly performed at 330-340 nm.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the isolated compound. Vitexin has a molecular formula of C₂₁H₂₀O₁₀ and a corresponding molecular weight of 432.38 g/mol .
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of vitexin, confirming the apigenin backbone and the C-glycosidic linkage.
-
IR (Infrared) Spectroscopy: Helps identify functional groups, such as the broad peak for hydroxyl groups observed around 3476 cm⁻¹.
Signaling Pathways Modulated by Vitexin
Vitexin's therapeutic effects stem from its ability to modulate key cellular signaling pathways. A notable mechanism, particularly in oncology, is its capacity to induce oxidative stress selectively in cancer cells, leading to DNA damage and apoptosis.
ROS-Mediated Apoptosis in Cancer Cells
In melanoma cells, a compound derived from Vitex negundo seeds was shown to increase intracellular Reactive Oxygen Species (ROS). This elevation in ROS leads to DNA damage, which in turn activates the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis.
Caption: Vitexin-induced ROS production and p53-mediated apoptosis.
Anti-inflammatory Mechanisms
Vitexin has demonstrated significant anti-inflammatory properties by targeting pro-inflammatory cytokines. Studies have shown that vitexin can significantly reduce the gene and protein expression levels of IL-1β and IL-6. It also appears to exert anti-inflammatory effects by activating the Nrf2 pathway, a key regulator of the antioxidant response. Recently, vitexin was identified as a novel agonist for the Vitamin D receptor (VDR), which plays a role in mitigating the transition from chronic intestinal inflammation to colorectal cancer. This interaction promotes the polarization of macrophages towards the anti-inflammatory M1 phenotype.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Bioavailability and Metabolism of Vitexin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, a naturally occurring flavone C-glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. As a constituent of various medicinal plants and dietary sources, understanding its bioavailability and metabolic fate is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of Vitexin, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.
Bioavailability and Pharmacokinetics of Vitexin
Vitexin, chemically known as apigenin-8-C-β-D-glucopyranoside, generally exhibits low oral bioavailability.[1] This is primarily attributed to extensive first-pass metabolism in the intestine.[2][3] The C-glycosidic bond in Vitexin imparts greater metabolic stability compared to O-glycosidic flavonoids.[2] Despite this, its absorption in the gastrointestinal tract is limited.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Vitexin in rats after intravenous and oral administration.
| Administration Route | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (min) | t1/2 (min) | AUC (µg·min/mL) | Absolute Bioavailability (%) | Reference |
| Intravenous | 10 | - | - | - | - | - | |
| Oral | 30 | 0.413 ± 0.015 | 15.82 ± 0.172 | 59.81 ± 2.31 | - | 4.91 |
Table 1: Pharmacokinetic Parameters of Vitexin in Rats
Metabolism of Vitexin
Following oral administration, Vitexin undergoes significant metabolic transformation. The primary site of this metabolism is the intestine, where it is degraded by intestinal β-glucosidases. The liver plays a comparatively minor role in its metabolism. A study utilizing a UHPLC-Q-Exactive Orbitrap mass spectrometer identified a total of 49 metabolites of Vitexin in rat urine, plasma, and feces. The main metabolic reactions include:
-
Glucuronidation
-
Sulfation
-
Deglucosylation
-
Dehydrogenation
-
Methylation
-
Hydrogenation
-
Hydroxylation
-
Ring cleavage
Visualizing the Metabolic Pathway of Vitexin
References
Methodological & Application
Application Notes and Protocols for Vitexin Extraction and Purification from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, a C-glycosylflavonoid of apigenin, is a prominent bioactive compound found in various medicinal plants, including Crataegus species (hawthorn), Vitex negundo, and Prosopis farcta. It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The efficient extraction and purification of vitexin from plant matrices are critical steps for its research and development as a therapeutic agent.
These application notes provide a comprehensive overview of various methodologies for the extraction and purification of vitexin from plant material. Detailed experimental protocols for common and advanced techniques are presented, along with quantitative data to aid in the selection of the most suitable method for specific research needs.
Data Presentation: Quantitative Analysis of Extraction and Purification Methods
The following tables summarize quantitative data from various studies, offering a comparative look at the efficiency of different extraction and purification techniques for vitexin.
Table 1: Comparison of Vitexin Extraction Yields using Different Solvent Systems
| Plant Material | Extraction Method | Solvent System | Yield (mg/g DW) | Reference |
| Prosopis farcta leaves | Shaking | 40% Methanol with 0.5% Acetic Acid | 0.554 | [1][2] |
| Prosopis farcta leaves | Sonication | 85% Ethanol | Not specified, lower than acidic methanol | [1][2] |
| Prosopis farcta leaves | Vortexing & Sonication | 70% Methanol | 0.498 | [1] |
| Prosopis farcta leaves | Incubation | 94% Ethanol | Not specified, lower than acidic methanol | |
| Prosopis farcta leaves | Maceration | 100% Methanol | 0.463 | |
| Prosopis farcta leaves | Maceration | 53% Acetonitrile | 0.313 | |
| Ficus deltoidea leaves | Sonication | 77.66% Methanol | 32.29 |
Table 2: Performance of Advanced Extraction Techniques for Vitexin
| Plant Material | Extraction Method | Key Parameters | Yield | Reference |
| Crataegus pinnatifida Bge. var. major N.E.Br. leaf | Ultrasound-Assisted Extraction (UAE) | 2 mol·L⁻¹ HCl, 40 min, 1:20 solid-liquid ratio, 500 W, 50°C, 50% ethanol | 2.603 mg·g⁻¹ | |
| Vitex negundo leaves | Microwave-Assisted Extraction (MAE) | 14 min, 48°C, 65% methanol, 14 mL solvent | 1.06 mg QE/g extract (Total Flavonoid Content) | |
| Anredera cordifolia (Ten.) Steenis) leaves | Natural Deep Eutectic Solvent (NADES) Extraction | Betaine:1,4-butanediol (1:3), 55°C, 90 min | 200 ppm |
Table 3: Purification of Vitexin using Chromatographic Methods
| Crude Extract Source | Purification Method | Key Parameters | Purity | Recovery Yield | Reference |
| Trollius chinensis Bunge | High-Speed Counter-Current Chromatography (HSCCC) | Ethyl acetate-ethanol-water (4:1:5, v/v/v) | 96.0% | Not specified | |
| Pigeonpea leaves | Macroporous Resin (ADS-5) | Adsorption: pH 4, 25°C; Desorption: 40% ethanol | 3.50% (content) | 65.03% | |
| Combretum micranthum leaves | Precipitation & Recrystallization | Methanol | 94.79% | 0.013% (from dry leaves) |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the extraction and purification of vitexin.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Vitexin
This protocol is adapted from a study on Crataegus pinnatifida leaves and can be optimized for other plant materials.
1. Sample Preparation:
-
Air-dry the plant material (e.g., leaves) at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a laboratory mill and sieve to ensure uniform particle size.
2. Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material and place it into an extraction vessel.
-
Add 20 mL of the extraction solvent (e.g., 50% ethanol containing 2 mol·L⁻¹ HCl). This creates a solid-liquid ratio of 1:20.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic power to 500 W and the temperature to 50°C.
-
Sonicate for 40 minutes.
-
After extraction, centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the supernatant from the plant debris.
-
Collect the supernatant and filter it through a 0.45 µm membrane filter for subsequent analysis or purification.
Protocol 2: Microwave-Assisted Extraction (MAE) of Vitexin
This protocol is based on the optimized conditions for extracting antioxidant compounds, including flavonoids, from Vitex negundo leaves.
1. Sample Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction Procedure:
-
Place 1.0 g of the powdered plant material into a microwave extraction vessel.
-
Add 14 mL of the extraction solvent (65% aqueous methanol).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction time to 14 minutes and the temperature to 48°C.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
The resulting filtrate can be used for analysis or further purification.
Protocol 3: Purification of Vitexin using Macroporous Resin Column Chromatography
This protocol is adapted from the purification of vitexin and isovitexin from pigeonpea extracts using ADS-5 resin.
1. Resin Pre-treatment:
-
Soak the macroporous resin (e.g., ADS-5) in ethanol for 24 hours to remove any residual monomers and porogenic agents.
-
Wash the resin thoroughly with deionized water until no ethanol is detected.
2. Column Packing:
-
Pack a glass column with the pre-treated resin.
-
Equilibrate the column by passing deionized water through it.
3. Adsorption:
-
Adjust the pH of the crude vitexin extract to approximately 4.0.
-
Load the extract onto the column at a flow rate of 1 mL/min. The processing volume should be around 3 bed volumes (BV).
4. Washing:
-
Wash the column with deionized water to remove unbound impurities.
5. Desorption (Elution):
-
Elute the adsorbed vitexin from the resin using 5 BV of 40% aqueous ethanol at a flow rate of 1 mL/min.
-
Collect the eluate, which will be enriched with vitexin.
6. Solvent Removal and Analysis:
-
Concentrate the collected eluate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous solution can be freeze-dried to obtain a purified vitexin powder.
-
Analyze the purity of the final product using HPLC.
Protocol 4: High-Speed Counter-Current Chromatography (HSCCC) for Vitexin Purification
This protocol is based on the rapid separation of orientin and vitexin from Trollius chinensis Bunge.
1. Sample Preparation:
-
Prepare a crude extract rich in vitexin. For example, an ethyl acetate extract of the plant material.
2. HSCCC System Preparation:
-
Prepare the two-phase solvent system: ethyl acetate-ethanol-water (4:1:5, v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary phase) and lower (mobile phase) by sonication before use.
3. HSCCC Separation:
-
Fill the entire multilayer coil column with the upper phase (stationary phase).
-
Set the apparatus to rotate at the desired speed (e.g., 800 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.4 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample solution (e.g., 100 mg of crude extract dissolved in a small volume of the biphasic solvent).
-
Continuously monitor the effluent with a UV detector (e.g., at 254 nm).
-
Collect fractions of the effluent.
4. Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by HPLC to identify those containing pure vitexin.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified vitexin.
Mandatory Visualizations
The following diagrams illustrate the general workflows for vitexin extraction and purification.
Caption: General workflow for the extraction of vitexin from plant material.
Caption: General workflow for the purification of vitexin from a crude extract.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Vitexin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, a naturally occurring flavonoid glucoside, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Accurate and precise quantification of vitexin in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of vitexin using HPLC.
Principle of the Method
Reverse-phase HPLC (RP-HPLC) is the most common method for vitexin analysis. The principle involves the separation of vitexin from other components in a mixture based on its polarity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. Vitexin, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The concentration of vitexin is determined by detecting its absorbance using a UV detector at its maximum absorption wavelength.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Other options include RP-Amide or Phenyl columns.[1][2]
-
Chemicals and Reagents:
-
Vitexin reference standard (purity > 95%)
-
HPLC grade acetonitrile, methanol, and water
-
Acids for mobile phase modification (e.g., phosphoric acid, formic acid, or citric acid)[1]
-
-
Sample Preparation Equipment:
-
Ultrasonic bath or Soxhlet extractor
-
Rotary evaporator
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for vitexin quantification. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Ascentis Express RP-Amide (10 cm x 3.0 mm, 2.7 µm) | Ascentis-phenyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (20:80, v/v) | Acetonitrile : 10 mM Citric Acid (15:85, v/v) | Acetonitrile (B) and Water with pH 3.0 (A) in a gradient |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.4 mL/min |
| Detection Wavelength | 335 nm | 335 nm | 340 nm |
| Column Temperature | 30°C | 55°C | Ambient |
| Injection Volume | 10 µL | 2 µL | Not Specified |
| Run Time | 30 minutes | Not Specified | 16 minutes |
Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of vitexin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol or the mobile phase to obtain concentrations ranging from, for example, 1 to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. Below is a general protocol for plant material.
-
Extraction:
-
Weigh a known amount of the dried and powdered plant material (e.g., 1 g).
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using ultrasonication for 30 minutes or Soxhlet extraction for several hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
The filtrate can be concentrated using a rotary evaporator if necessary.
-
-
Final Preparation:
-
Redissolve the dried extract in a known volume of the mobile phase or methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria and Results |
| Linearity | Correlation coefficient (r²) > 0.999 over a concentration range (e.g., 5-100 ppm). |
| Precision | Relative Standard Deviation (RSD) < 2% for both intra-day and inter-day precision. |
| Accuracy (Recovery) | Recovery between 95% and 105%. For vitexin and isovitexin, recoveries of 98.27% and 97.60% have been reported. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. Reported LOD for vitexin is 1 ng. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Reported LOQ for vitexin is 3 ng. |
| Specificity | The ability to assess the analyte in the presence of other components. The peak for vitexin should be well-resolved from other peaks in the chromatogram. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5°C, mobile phase composition ±2%). |
Data Presentation
Quantitative Data Summary
The following table provides an example of how to summarize the quantitative results from the analysis of two different samples.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % RSD (n=3) |
| Standard (20 µg/mL) | 11.05 | 1086963 | 20.00 | 0.5 |
| Sample A | 11.07 | 869570 | 16.00 | 1.2 |
| Sample B | 11.06 | 1304355 | 24.00 | 0.9 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of vitexin.
Caption: General workflow for HPLC quantification of vitexin.
Signaling Pathways Modulated by Vitexin
Vitexin has been shown to modulate several key signaling pathways involved in cellular processes. The diagrams below illustrate some of these pathways.
1. PI3K/Akt/mTOR Signaling Pathway
References
Application Notes and Protocols for In Vivo Experimental Design: Vitexin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vitexin (apigenin-8-C-β-D-glucopyranoside) is a naturally occurring flavonoid glycoside found in various medicinal and edible plants, including hawthorn, mung bean, and passionflower.[1] Preclinical studies have revealed its broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[1] Its therapeutic potential is attributed to its ability to modulate critical cellular signaling pathways. This document provides a comprehensive guide for the in vivo experimental design for studying vitexin in animal models, summarizing quantitative data, key signaling pathways, and detailed experimental protocols.
Application Note 1: Quantitative Data Summary
Effective in vivo study design requires careful consideration of the animal model, dosage, and administration route, which vary depending on the therapeutic area.
Table 1: In Vivo Efficacy of Vitexin in Various Animal Models
| Therapeutic Area | Animal Model | Vitexin Dose & Route | Key Quantitative Findings | Citation(s) |
| Anti-Cancer | Nasopharyngeal Carcinoma (NPC) Xenograft (Nude Mice) | 30 mg/kg, oral | Reduced tumor growth; Decreased expression of p-p65 and Cyclin D1. | [1] |
| Anti-Cancer | Multi-drug Resistant Colorectal Cancer Xenograft (Nude Mice) | 25 or 50 mg/kg, oral | Significantly reduced tumor size compared to vehicle. | [2] |
| Anti-Cancer | Renal Cell Carcinoma (RCC) Xenograft (Nude Mice) | 40 µM | Inhibited tumor growth; Reduced Ki67 and increased caspase-3 levels in tumor tissues. | [3] |
| Anti-Inflammatory | Collagen-Induced Arthritis (CIA) (Sprague Dawley Rats) | 10 mg/kg, oral | Significantly reduced inflammatory markers (IL-1β, IL-6, TNF-α); Improved histological changes. | |
| Neuroprotection | Chemically-Induced Seizures (Mice) | 1.25, 2.5, 5 mg/kg, i.p. | Dose-dependently protected against PTZ and picrotoxin-induced seizures (up to 100% protection at 5 mg/kg). | |
| Neuroprotection | Pilocarpine-Induced Seizures (Rats) | 10 mg/kg | Increased seizure latency and reduced frequency; Increased brain antioxidant enzymes (SOD, catalase). | |
| Cardioprotection | Doxorubicin-Induced Cardiotoxicity (Sprague-Dawley Rats) | 30 mg/kg, oral | Protected against myocardial damage; Ameliorated oxidative stress and inflammatory responses. |
Table 2: Pharmacokinetic Parameters of Vitexin in Rats
Vitexin generally exhibits low oral bioavailability due to a significant first-pass effect.
| Parameter | Value (Mean ± SD) | Administration Route | Citation(s) |
| Cmax (Peak Plasma Concentration) | 0.51 ± 0.015 µg/mL | 30 mg/kg, Oral | |
| Tmax (Time to Peak Concentration) | 15.82 ± 0.172 min | 30 mg/kg, Oral | |
| t1/2 (Elimination Half-life) | 46.01 ± 0.810 min | 10 mg/kg, Intravenous | |
| CL (Total Body Clearance) | 0.031 ± 0.035 L/kg·min | 10 mg/kg, Intravenous | |
| F (Absolute Bioavailability) | 4.91 ± 0.761 % | 30 mg/kg Oral vs. 10 mg/kg IV |
Application Note 2: Key Signaling Pathways Modulated by Vitexin
Vitexin exerts its pleiotropic effects by targeting multiple intracellular signaling pathways central to cell survival, proliferation, and inflammation.
PI3K/Akt/mTOR Pathway
This pathway is crucial for regulating cell cycle, proliferation, and survival. In many cancers, it is aberrantly activated. Vitexin has been shown to inhibit this pathway, leading to suppressed tumor growth and induction of apoptosis.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in inflammation and immunity. Vitexin can suppress this pathway, reducing the expression of inflammatory mediators.
References
- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitexin suppresses renal cell carcinoma by regulating mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Derivatization of Vitexin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and derivatization of Vitexin, a C-glycosylated flavonoid with significant therapeutic potential. The protocols outlined below focus on enzymatic approaches, which offer high selectivity and yield, overcoming the limitations of traditional chemical synthesis. These methods are designed to produce Vitexin derivatives with enhanced solubility and biological activity for research and drug development applications.
Overview of Vitexin Synthesis Strategies
Vitexin can be synthesized through chemical or enzymatic methods. While chemical synthesis is possible, it often suffers from low yields, poor selectivity, and requires multiple protection and deprotection steps[1]. Enzymatic synthesis, particularly using glycosyltransferases or glycosidases, presents a more efficient and environmentally friendly alternative[1][2]. Derivatization, primarily through glycosylation or acetylation, is a key strategy to improve Vitexin's poor aqueous solubility and enhance its bioavailability and therapeutic efficacy[2][3].
Logical Workflow for Vitexin Synthesis and Derivatization
The general workflow involves selecting a synthesis route, performing the reaction, purifying the product, and subsequent characterization and bioactivity assessment.
Caption: General workflow for Vitexin synthesis, derivatization, and evaluation.
Enzymatic Synthesis and Derivatization Protocols
Enzymatic glycosylation is a highly effective method for producing Vitexin derivatives with improved properties. Below are protocols for two distinct enzymatic approaches.
Protocol 1: Glycosylation using Glycosyltransferase (BtGT_16345)
This method utilizes a glycosyltransferase from Bacillus thuringiensis to produce novel Vitexin glucosides, specifically vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside.
Materials:
-
Vitexin (Sigma-Aldrich or equivalent)
-
Glycosyltransferase BtGT_16345
-
Uridine diphosphate glucose (UDP-G)
-
Magnesium Chloride (MgCl₂)
-
Phosphate Buffer (PB), 50 mM, pH 7.0
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
Equipment:
-
Incubator shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Reaction Setup: Prepare a 100 mL reaction mixture in a sterile flask containing:
-
Vitexin: 1 mg/mL (100 mg total), dissolved in a minimal amount of DMSO before adding to the buffer.
-
BtGT_16345 enzyme: 25 µg/mL.
-
UDP-G (sugar donor): 10 mM.
-
MgCl₂: 10 mM.
-
Phosphate Buffer (50 mM, pH 7.0) to bring the final volume to 100 mL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking. Optimal conditions of pH 7 and 30°C were previously determined for this enzyme.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (100 mL) to the mixture.
-
Purification:
-
Centrifuge the mixture to pellet any precipitate.
-
Filter the supernatant through a 0.2 µm filter.
-
Purify the products using a preparative HPLC system.
-
-
Product Recovery: Collect the fractions corresponding to the product peaks, condense them under vacuum, and lyophilize to obtain the final powdered products (vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside).
Protocol 2: Fructosylation using β-fructosidase in an Organic Solvent System
This protocol uses a solvent-stable β-fructosidase to glycosylate Vitexin in a hydrophobic organic solvent system, which significantly improves substrate solubility and reaction yield.
Materials:
-
Vitexin
-
β-fructosidase (from Arthrobacter nicotianae or equivalent)
-
Sucrose
-
Na₂HPO₄/KH₂PO₄ buffer (1/15 M, pH 6.47)
-
Ethyl acetate (hydrophobic organic solvent)
-
Methanol (HPLC grade)
Equipment:
-
Incubator shaker (180 rpm)
-
Water bath or heater for reaction termination
-
HPLC system for analysis
Procedure:
-
Reaction Setup: Prepare a 1.0 L reaction in a suitable vessel containing:
-
Na₂HPO₄/KH₂PO₄ buffer (pH 6.47)
-
Ethyl acetate: 50% (v/v).
-
Vitexin: 1.5 g/L.
-
Sucrose: 10% (w/v).
-
β-fructosidase: 0.25 U/mL.
-
-
Incubation: Conduct the reaction at 35°C with shaking at 180 rpm for 48 hours.
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes.
-
Analysis:
-
Prepare a sample for HPLC by taking 100 µL of the reaction solution and adding 900 µL of methanol.
-
Analyze the products by HPLC to determine the yield of β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin.
-
Quantitative Data Summary
Derivatization significantly impacts the yield, solubility, and biological activity of Vitexin.
Table 1: Comparison of Enzymatic Glycosylation Methods for Vitexin
| Enzyme | Substrate (Conc.) | Key Conditions | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|---|
| β-fructosidase | Vitexin (1.5 g/L) | 50% Ethyl Acetate, 35°C, 48h | β-D-fructofuranosyl-(2→6)-vitexin, β-D-difructofuranosyl-(2→6)-vitexin | 99% (total) | |
| BtGT_16345 | Vitexin (1 mg/mL) | Aqueous buffer, 30°C, 30min | vitexin-4′-O-β-glucoside | 17.5% |
| BtGT_16345 | Vitexin (1 mg/mL) | Aqueous buffer, 30°C, 30min | vitexin-5-O-β-glucoside | 18.6% | |
Table 2: Aqueous Solubility of Vitexin and its Glycoside Derivatives
| Compound | Aqueous Solubility (mg/L) at pH 7.0 | Fold Increase vs. Vitexin | Reference(s) |
|---|---|---|---|
| Vitexin | 28.2 ± 2.5 | - | |
| β-D-fructofuranosyl-(2→6)-vitexin | 2961.0 ± 98.5 | ~105x | |
| β-D-difructofuranosyl-(2→6)-vitexin | 8911.2 ± 637.4 | ~316x | |
| vitexin-4′-O-β-glucoside | Higher than Vitexin | Data not quantified |
| vitexin-5-O-β-glucoside | Higher than Vitexin | Data not quantified | |
Table 3: Cytotoxicity (IC₅₀) of Vitexin and its Derivatives in Breast Cancer Cell Lines
| Compound | IC₅₀ (µg/mL) on MCF-7 | IC₅₀ (µg/mL) on MDA-MB-231 | Reference(s) |
|---|---|---|---|
| Vitexin | 98.5 ± 6.2 | 65.8 ± 3.4 | |
| β-D-fructofuranosyl-(2→6)-vitexin | 81.9 ± 5.6 | 52.4 ± 2.5 | |
| β-D-difructofuranosyl-(2→6)-vitexin | 68.3 ± 4.1 | 41.6 ± 1.8 |
| 3'-O-acetylvitexin | Halts cellular progression | Dose-dependent effects noted | |
Analytical Protocols
Accurate characterization of synthesized Vitexin derivatives is critical.
Protocol 3: UPLC-MS/MS Analysis
This protocol is for the identification and characterization of Vitexin and its derivatives.
Equipment and Columns:
-
UPLC system coupled to a QTOF Mass Spectrometer (e.g., Agilent 1290 Infinity II with 6545 ESI-QTOF-MS/MS).
-
Column: Kinetex phenyl-hexyl (1.7 µm, 2.1 × 50 mm) or equivalent.
Mobile Phase and Gradient:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: 95% acetonitrile / 5% Water with 0.1% formic acid.
-
Gradient Program:
-
Isocratic elution for 1 min with 100% Solvent A.
-
Linear gradient for 6 min to 100% Solvent B.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
Fragmentation: Losses of 120 and 90 u are characteristic of cross-ring cleavages in the C-glycoside sugar unit of Vitexin.
Signaling Pathways Modulated by Vitexin
Vitexin and its derivatives exert their pharmacological effects, such as anti-cancer and anti-inflammatory actions, by modulating key cellular signaling pathways. Understanding these pathways is crucial for designing targeted research studies.
PI3K/Akt/mTOR Pathway Inhibition
Vitexin inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and promotes cell proliferation, growth, and survival.
Caption: Vitexin-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
NF-κB Pathway Inhibition
Vitexin suppresses the activation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival, leading to apoptosis induction and inhibition of cell proliferation in cancer cells.
References
Application Notes and Protocols: Development of Vitexin-Loaded Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction Vitexin, a naturally occurring flavonoid glucoside found in various medicinal plants, has garnered significant attention for its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Despite its therapeutic promise, the clinical application of vitexin is hampered by its poor water solubility and low oral bioavailability, which limits its absorption and efficacy.[1][3][4] Nanoencapsulation has emerged as a highly effective strategy to overcome these limitations. By loading vitexin into nanoparticle-based systems, it is possible to enhance its solubility, improve its stability, control its release, and increase its bioavailability, thereby amplifying its therapeutic potential.
This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of vitexin-loaded nanoparticles, serving as a practical guide for researchers in the field of drug delivery.
Nanoparticle Formulations and Physicochemical Properties
Several types of nanocarriers have been successfully employed to encapsulate vitexin. The choice of nanoparticle system depends on the desired application, route of administration, and release profile. Common formulations include polymeric nanoparticles (e.g., chitosan), nanosuspensions, and lipid-based systems like nanoemulsions.
Key Formulation Types:
-
Chitosan Nanoparticles: These are biodegradable and biocompatible nanoparticles typically formed by the ionic gelation of chitosan with a cross-linking agent like pentasodium triphosphate (TPP). They are a popular choice for oral drug delivery.
-
Nanosuspensions: This approach involves reducing the particle size of the pure drug to the nanometer range, often through methods like high-pressure homogenization (HPH) combined with antisolvent precipitation. This technique significantly enhances the dissolution rate of poorly soluble drugs like vitexin.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanoscale. They are effective for encapsulating lipophilic and poorly water-soluble compounds, offering high drug-loading capacity and stability.
The critical quality attributes of these nanoparticles are summarized in the table below, providing a comparative overview of their physicochemical properties as reported in the literature.
Table 1: Physicochemical Properties of Vitexin-Loaded Nanoparticles
| Nanoparticle Type | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading Capacity (LC%) | Reference |
| Chitosan Nanoparticles | Oil-in-water emulsion / Ionic gelation | 50 - 250 | -6.2 to -13.8 | 16.6% - 58.2% | 2.8% - 21.0% | |
| mPEG-grafted Chitosan/Alginate NPs | Oil-in-water emulsion / Ionic gelation | 50 - 200 | -27 to -38 | 50% - 100% | 4% - 60% | |
| Nanosuspension | Antisolvent precipitation & HPH | 80.5 | N/A | N/A | N/A | |
| Reconstituted Nanosuspension | Recrystallization & HPH | 135.7 | -17.05 | N/A | N/A | |
| Nanoemulsion (MCT Oil) | High-Pressure Homogenization | < 150 | N/A | 88% - 90% | N/A | |
| Nanoemulsion (Triacetin) | Water Titration Method | 11.8 | N/A | N/A | Up to 60 mg/mL |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and characterization of vitexin-loaded nanoparticles.
Protocol 2.1: Preparation of Vitexin-Loaded Chitosan Nanoparticles
This protocol is based on the oil-in-water emulsion followed by ionic gelation method.
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Pentasodium triphosphate (TPP)
-
Vitexin
-
Soybean oil (or other suitable oil)
-
Tween 80 (surfactant)
-
Deionized water
Procedure:
-
Prepare Chitosan Solution: Dissolve 0.5% (w/v) chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained. Adjust the pH to 5.0 using 1M NaOH.
-
Prepare TPP Solution: Dissolve TPP in deionized water to a concentration of 0.2% (w/v).
-
Prepare Oil Phase: Dissolve a defined amount of vitexin (e.g., 10 mg) in 2 mL of soybean oil. To enhance solubility, gentle heating or sonication may be applied.
-
Form Oil-in-Water Emulsion: Add the vitexin-oil phase to 20 mL of the chitosan solution containing 1% (w/v) Tween 80. Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 10 minutes to form a fine emulsion.
-
Induce Ionic Gelation: Add the TPP solution dropwise to the emulsion under constant magnetic stirring. Continue stirring for 60 minutes to allow for the formation of nanoparticles.
-
Harvest Nanoparticles: Centrifuge the resulting nanoparticle suspension at 15,000 x g for 30 minutes.
-
Wash Nanoparticles: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove unreacted reagents.
-
Store or Lyophilize: The final nanoparticle pellet can be resuspended in deionized water for immediate characterization or lyophilized for long-term storage (using a cryoprotectant like mannitol is recommended).
Protocol 2.2: Characterization of Nanoparticles
2.2.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential These parameters are critical for predicting the stability and in vivo fate of nanoparticles. They are typically measured using Dynamic Light Scattering (DLS).
Procedure:
-
Dilute the freshly prepared nanoparticle suspension (from Protocol 2.1, step 8) with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate at a controlled temperature (e.g., 25°C).
2.2.2: Encapsulation Efficiency (EE%) and Loading Capacity (LC%) This protocol determines the amount of vitexin successfully encapsulated within the nanoparticles using an indirect method.
Procedure:
-
Following the first centrifugation step in the nanoparticle preparation (Protocol 2.1, step 6), carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any residual nanoparticles.
-
Measure the concentration of free (un-encapsulated) vitexin in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength or via a validated HPLC method.
-
Calculate the EE% and LC% using the following formulas:
-
EE (%) = [(Total Amount of Vitexin Added - Amount of Free Vitexin in Supernatant) / Total Amount of Vitexin Added] x 100
-
LC (%) = [(Total Amount of Vitexin Added - Amount of Free Vitexin in Supernatant) / Total Weight of Nanoparticles] x 100
-
Protocol 2.3: In Vitro Drug Release Study
This protocol assesses the release profile of vitexin from the nanoparticles over time, often simulating physiological conditions.
Procedure:
-
Accurately weigh a specific amount of lyophilized vitexin-loaded nanoparticles and place them into a dialysis bag (e.g., with a molecular weight cut-off of 12 kDa).
-
Immerse the sealed dialysis bag into a beaker containing a known volume (e.g., 100 mL) of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions, or pH 5.5 for a tumor microenvironment).
-
Place the beaker in a shaking water bath maintained at 37°C with a constant agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of vitexin in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile. Studies show that release is often pH-dependent, with faster release at higher pH values.
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of complex processes and pathways, adhering to specified design constraints.
Caption: General workflow for synthesis and evaluation of nanoparticles.
Caption: Vitexin inhibits PI3K/Akt and NF-κB pathways to induce apoptosis.
Caption: Logical relationship of components in the ionic gelation method.
References
- 1. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the pharmacological effects of vitexin and isovitexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitexin-loaded poly(ethylene glycol) methyl ether-grafted chitosan/alginate nanoparticles: preparation, physicochemical properties and in vitro release behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Vitexin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin (apigenin-8-C-glucoside) is a naturally occurring flavonoid glycoside found in various plants, including hawthorn, mung bean, and passionflower.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4] These therapeutic potentials are attributed to its ability to modulate key cellular signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK-Nrf2/ARE.[1]
Accurate quantification of Vitexin in biological matrices (e.g., plasma, urine, and tissues) is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its mechanism of action. This document provides detailed application notes and standardized protocols for the quantitative analysis of Vitexin using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Analysis Methods
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. HPLC with UV detection is suitable for higher concentration samples, while LC-MS/MS offers superior sensitivity and specificity for low-level quantification.
Data Summary: HPLC Methods
High-Performance Liquid Chromatography is a widely used technique for the quantification of Vitexin. The following table summarizes key performance parameters from validated HPLC methods.
| Technique | Biological Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (% RSD) | Reference |
| RP-HPLC | Plant Extract | 50% - 150% of working conc. | Not Specified | < 2% | |
| HPLC | Rat Plasma | 0.1 - 20 | 0.1 | 4.8 - 7.4 (Intra-day) | |
| HPLC-DAD | Plant Extract | 0.5 - 100 | 0.2 | Not Specified | |
| HPLC | Hawthorn Leaves | 1.74 - 87.00 | 0.003 (as ng) | < 3% |
Data Summary: LC-MS/MS & UPLC-MS/MS Methods
For high-sensitivity applications, such as pharmacokinetic studies where plasma concentrations are low, LC-MS/MS and UPLC-MS/MS are the methods of choice.
| Technique | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (% RSD) | Reference |
| HPLC-MS/MS | Rat Plasma | 0.5 - 2000 | 0.5 | 76.1 - 89.0 | < 11% | |
| LC-MS/MS | Rabbit Plasma | 2.0 - 200.0 | 2.0 | 97 - 102 | < 8.7% | |
| UPLC-MS/MS | Rat Plasma | 16 - 2000 | 16 | Not Specified | < 15% | |
| UHPLC-Q-Orbitrap MS | Rat Plasma, Urine, Feces | Not specified for quant. | Not Specified | Not Specified | Not Specified |
Experimental Protocols & Workflows
This section details the standard operating procedures for sample preparation and analysis.
General Experimental Workflow
The overall process from sample collection to data analysis follows a standardized workflow to ensure reproducibility and accuracy.
Caption: General workflow for quantitative analysis of Vitexin.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is suitable for LC-MS/MS analysis and is adapted from methods used for rat and rabbit plasma.
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard (IS): Add the internal standard solution (e.g., Emodin or Salicylic Acid) and vortex briefly.
-
Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile or methanol.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube for analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Urine Sample Preparation (Dilute-and-Shoot)
Urine samples often require less extensive cleanup compared to plasma. This protocol is based on general practices for urinary metabolite analysis.
-
Thawing & Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.
-
Dilution: Take 100 µL of the supernatant and dilute it with 900 µL of the initial mobile phase (or a suitable buffer).
-
Internal Standard (IS): Add the internal standard to the diluted sample.
-
Vortexing: Vortex the sample for 30 seconds.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the LC-MS/MS system.
Protocol 3: Tissue Sample Preparation (Homogenization)
This protocol provides a general guideline for extracting Vitexin from tissue samples.
-
Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Homogenization Buffer: Add ice-cold homogenization buffer (e.g., phosphate-buffered saline or a lysis buffer) at a ratio of 1:3 (w/v).
-
Homogenization: Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Extraction: Add an extraction solvent (e.g., methanol or acetonitrile containing the IS) to the homogenate, vortex, and sonicate for 15-30 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant. If necessary, perform a second extraction on the pellet and pool the supernatants.
-
Drying & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Protocol 4: LC-MS/MS Instrumental Parameters
The following are typical starting conditions for an LC-MS/MS method. Optimization is required for specific instruments and applications.
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
Phase A: Water with 0.1% formic acid.
-
Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient might run from 5% B to 95% B over several minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective.
-
MRM Transitions:
-
Vitexin: m/z 431 -> 311.
-
Internal Standard (Emodin): m/z 269 -> 225.
-
Biological Activity and Signaling Pathways
Vitexin exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is essential for interpreting pharmacokinetic and pharmacodynamic data.
NF-κB Signaling Pathway
Vitexin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. By suppressing NF-κB activation, Vitexin reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation-related cellular damage.
Caption: Vitexin's inhibitory effect on the NF-κB pathway.
MAPK-Nrf2/ARE Signaling Pathway
Vitexin can protect cells from oxidative stress by activating the Nrf2/Antioxidant Response Element (ARE) pathway. This leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) and superoxide dismutase (SOD).
Caption: Vitexin-mediated activation of the MAPK-Nrf2/ARE pathway.
References
Application Notes and Protocols for Assessing the Solubility and Stability of Vitexin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, an apigenin flavone C-glycoside, is a natural compound found in various plants, including passionflower, bamboo leaves, and hawthorn. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities. As a C-glycoside, vitexin exhibits enhanced metabolic stability compared to O-glycosidic flavonoids. However, its poor aqueous solubility can present challenges for formulation and bioavailability. Therefore, a thorough assessment of its solubility and stability is crucial for the development of effective vitexin-based products.
These application notes provide detailed protocols for determining the solubility and stability of vitexin, along with data presentation and visualization tools to aid researchers in their investigations.
Data Presentation
Table 1: Solubility of Vitexin in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~16.6 | ~38.4 | Room Temperature | [1] |
| Dimethylformamide (DMF) | ~14.3 | ~33.1 | Room Temperature | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.16 | Room Temperature | [1] |
| Water | Very Low | - | Room Temperature | [1] |
Table 2: Stability of Vitexin under Various Conditions
| Condition | Observation | Reference |
| Solid State | ||
| Crystalline Solid at -20°C | Stable for ≥ 4 years | [1] |
| Aqueous Solution | ||
| Aqueous Buffer | Not recommended for storage for more than one day. | |
| Forced Degradation | ||
| Alkaline Hydrolysis | Highly labile. | |
| Oxidative Conditions | Stable. | |
| Accelerated Conditions (40°C/75% RH) | A remarkable decrease in vitexin content was observed in a plant extract. |
Experimental Protocols
Protocol 1: Determination of Vitexin Solubility using the Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of vitexin in a given solvent system.
Materials:
-
Vitexin (crystalline solid, ≥98% purity)
-
Solvent of choice (e.g., water, phosphate-buffered saline (PBS), organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of vitexin to a glass vial containing a known volume of the solvent. The excess solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved vitexin.
-
-
Sample Collection and Filtration:
-
Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.
-
-
Quantification by HPLC:
-
Dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample using a validated HPLC method (see Protocol 3).
-
Determine the concentration of vitexin in the diluted sample by comparing its peak area to a standard calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of vitexin in the original solvent by multiplying the determined concentration by the dilution factor.
-
Express the solubility in mg/mL or M.
-
Protocol 2: Stability Assessment of Vitexin
This protocol outlines a stability study for vitexin in both solid and solution states, incorporating forced degradation studies as per ICH guidelines.
Materials:
-
Vitexin (crystalline solid, ≥98% purity)
-
Solvents for solution stability (e.g., water, PBS, formulation buffers)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with UV or DAD detector
Procedure:
1. Long-Term and Accelerated Stability Studies:
-
Sample Preparation:
-
For solid-state stability, store an accurately weighed amount of vitexin in appropriate containers.
-
For solution stability, prepare solutions of vitexin in the desired solvents/buffers at a known concentration.
-
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 3, 6 months
-
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and vitexin content (by HPLC).
2. Forced Degradation Studies (Stress Testing):
-
Acid Hydrolysis:
-
Dissolve vitexin in a methanolic solution and add 1N HCl.
-
Heat the solution (e.g., at 80°C) for a defined period (e.g., 5 hours).
-
Neutralize the solution and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve vitexin in a methanolic solution and add 1N NaOH.
-
Keep the solution at room temperature or heat gently for a defined period.
-
Neutralize the solution and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve vitexin in a methanolic solution and add 30% H₂O₂.
-
Heat the solution (e.g., at 80°C) for a defined period (e.g., 5 hours).
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid vitexin to dry heat (e.g., 80°C) for a defined period (e.g., 7 days).
-
Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose solid vitexin or a solution of vitexin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples by HPLC, comparing them to samples stored in the dark.
-
3. Analysis and Reporting:
-
For all stability samples, quantify the amount of remaining vitexin using a validated, stability-indicating HPLC method (see Protocol 3).
-
Calculate the percentage of degradation.
-
Analyze the chromatograms for the appearance of degradation products.
-
Summarize the data in a tabular format.
Protocol 3: Quantification of Vitexin using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the quantification of vitexin. Method optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% phosphoric acid or 0.5% acetic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Example Isocratic Mobile Phase: Acetonitrile: 0.1% ortho-phosphoric acid (20:80 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 335 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of vitexin standard in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solutions:
-
Accurately weigh and dissolve the sample containing vitexin in a suitable solvent.
-
Dilute the sample solution with the mobile phase to a concentration expected to be within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and the peak areas for vitexin.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the vitexin standards against their corresponding concentrations.
-
Determine the concentration of vitexin in the sample solutions from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for assessing Vitexin's solubility and stability.
Caption: Vitexin's inhibitory effect on the PI3K/Akt/mTOR pathway.
References
Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexin, a flavonoid compound, has demonstrated significant neuroprotective properties in various in vitro models of neurodegenerative diseases.[1][2] These application notes provide a comprehensive guide to utilizing established cell culture models and detailed experimental protocols to investigate the neuroprotective effects of Vitexin. The protocols outlined below cover the assessment of cell viability, apoptosis, oxidative stress, and the elucidation of key signaling pathways involved in Vitexin-mediated neuroprotection.
In Vitro Models for Vitexin's Neuroprotective Effects
Several neuronal cell lines are suitable for studying the neuroprotective effects of Vitexin. The choice of cell line and neurotoxic insult depends on the specific neurodegenerative condition being modeled.
-
SH-SY5Y (Human Neuroblastoma Cells): Widely used for modeling Parkinson's disease, these cells are susceptible to neurotoxins like MPP+ (1-methyl-4-phenylpyridinium), which induces mitochondrial dysfunction and apoptosis.[1][3][4]
-
Neuro-2a (Mouse Neuroblastoma Cells): A common model for Alzheimer's disease, these cells are sensitive to amyloid-beta (Aβ) peptides, which cause oxidative stress and neuronal death.
-
PC12 (Rat Pheochromocytoma Cells): These cells are responsive to nerve growth factor (NGF) and are used in studies of neuronal differentiation and neurotoxicity, including insults from isoflurane.
-
Primary Cortical Neurons: While more complex to culture, primary neurons offer a model that more closely resembles the in vivo environment and can be used to study excitotoxicity induced by agents like glutamate.
Data Presentation: Quantitative Effects of Vitexin
The following tables summarize the quantitative data from various studies on the neuroprotective effects of Vitexin in different in vitro models.
Table 1: Neuroprotective Effect of Vitexin on SH-SY5Y Cells Treated with MPP+
| Vitexin Concentration (µM) | Cell Viability (% of Control) | Apoptosis Rate (% of MPP+ treated) | Caspase-3 Activity (% of MPP+ treated) | Bax/Bcl-2 Ratio (relative to MPP+ treated) | Reference(s) |
| 10 | Increased | Decreased | Decreased | Decreased | |
| 20 | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | |
| 40 | Maximally Increased | Maximally Decreased | Maximally Decreased | Maximally Decreased |
Table 2: Neuroprotective Effect of Vitexin on Neuro-2a Cells Treated with Aβ25-35
| Vitexin Concentration (µM) | Cell Viability Restoration | ROS Production | Caspase-3 Activation | Reference(s) |
| 50 | Up to 92.86% ± 5.57% | Suppressed | Inhibited |
Table 3: Neuroprotective Effect of Vitexin on PC12 Cells Treated with Isoflurane
| Vitexin Concentration (µM) | Cell Viability | Apoptosis | Inflammatory Cytokines (TNF-α, IL-6) | Reference(s) |
| 10 | Increased | Reversed | Reduced | |
| 100 | Significantly Increased | Significantly Reversed | Significantly Reduced |
Experimental Protocols
Cell Culture and Maintenance
Protocol for SH-SY5Y Cell Culture:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-plate at a suitable density.
Induction of Neurotoxicity and Vitexin Treatment
a) MPP+ Induced Neurotoxicity in SH-SY5Y Cells:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Vitexin (e.g., 10, 20, 40 µM) for 2 hours.
-
Introduce MPP+ (final concentration, e.g., 1 mM) to the wells (except for the control group) and incubate for 24 hours.
b) Aβ25-35 Induced Neurotoxicity in Neuro-2a Cells:
-
Seed Neuro-2a cells in 96-well plates and allow them to attach.
-
Pre-treat the cells with Vitexin (e.g., 50 µM) for a specified duration.
-
Add aggregated Aβ25-35 peptide (final concentration, e.g., 25 µM) to the cells and incubate for 24-48 hours.
Assessment of Neuroprotective Effects
a) Cell Viability Assessment (MTT Assay):
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate at 37°C for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
b) Apoptosis Assessment (Annexin V-FITC/PI Staining and Flow Cytometry):
-
Following treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
c) Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 530 nm.
d) Caspase-3 Activity Assay:
-
Lyse the treated cells and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance of the resulting colorimetric product at 405 nm. The activity is proportional to the amount of cleaved substrate.
e) Western Blot Analysis for Signaling Pathway Proteins:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-PI3K, PI3K, p-Akt, Akt, Nrf-2, HO-1, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system. Densitometric analysis is used to quantify the protein expression levels.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in Vitexin's Neuroprotection
Vitexin exerts its neuroprotective effects through the modulation of several key signaling pathways.
Caption: Key signaling pathways activated by Vitexin leading to neuroprotection.
Experimental Workflow for Assessing Neuroprotective Effects
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of Vitexin in an in vitro model.
Caption: A streamlined workflow for in vitro neuroprotection studies of Vitexin.
Logical Relationship of PI3K/Akt Pathway in Neuroprotection
This diagram details the molecular cascade within the PI3K/Akt pathway initiated by Vitexin.
Caption: Vitexin's activation of the PI3K/Akt signaling cascade to inhibit apoptosis.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Vitexin protects dopaminergic neurons in MPTP-induced Parkinson’s disease through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Pharmacokinetic and Pharmacodynamic Studies of Vitexin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexin, an apigenin-8-C-glucoside, is a naturally occurring flavonoid found in various medicinal and edible plants, including hawthorn, passion flower, and bamboo leaves.[1][2] This compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anti-cancer effects.[2][3] These therapeutic potentials are attributed to its ability to modulate multiple key cellular signaling pathways. However, the clinical application of vitexin is often challenged by its pharmacokinetic properties, particularly its low oral bioavailability.[4]
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of vitexin, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and illustrating critical signaling pathways and workflows.
Pharmacokinetics of Vitexin
The therapeutic efficacy of vitexin is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. Studies in animal models indicate that while vitexin is rapidly absorbed, it undergoes extensive first-pass metabolism, primarily in the intestine, which significantly limits its systemic availability.
Quantitative Pharmacokinetic Data
Pharmacokinetic parameters for vitexin have been characterized in rats and dogs, primarily following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Vitexin in Rats
| Administration Route | Dose | T½ (Half-life) | Cmax (Max. Concentration) | AUC (Area Under the Curve) | CL (Clearance) | Absolute Bioavailability (F) | Reference |
|---|---|---|---|---|---|---|---|
| Intravenous (IV) | 10 mg/kg | 46.01 ± 0.81 min | - | - | 0.031 ± 0.035 L/kg·min | - | |
| Oral | 30 mg/kg | 59.81 ± 2.31 min | 0.51 ± 0.015 µg/mL | - | 0.71 ± 0.056 L/kg·min | 4.91 ± 0.76% | |
| Intravenous (IV) | 3 mg/kg | 43.53 ± 10.82 min | - | 329.34 ± 144.07 mg·min/L | - | - | |
| Intravenous (IV) | 15 mg/kg | 22.86 ± 4.23 min | - | 974.79 ± 177.27 mg·min/L | - | - |
| Intravenous (IV) | 75 mg/kg | 21.17 ± 8.64 min | - | 5251.49 ± 786.98 mg·min/L | - | - | |
Table 2: Pharmacokinetic Parameters of Vitexin in Dogs (Intravenous Administration)
| Parameter | Value | Reference |
|---|---|---|
| T½ (Half-life) | 20.43 ± 6.37 min | |
| AUC₀-∞ | 227.96 ± 26.68 mg·min/L |
| MRT₀-∞ (Mean Residence Time) | 17.12 ± 4.33 min | |
Table 3: Distribution and Excretion of Vitexin in Rats (24h post-IV Administration)
| Parameter | Value | Reference |
|---|---|---|
| Plasma Protein Binding Rate | ~65% | |
| Excretion in Urine | 16.30% of dose | |
| Excretion in Feces | 3.47% of dose |
| Excretion in Bile | 9.72% of dose | |
Experimental Protocols
This protocol outlines the methodology for assessing the pharmacokinetic profile of vitexin following oral and intravenous administration.
-
Animal Model: Male Wistar rats (300-330 g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Drug Preparation:
-
Intravenous (IV) solution: Dissolve vitexin in a vehicle of 20% propylene glycol in water to a final concentration of 2 mg/mL.
-
Oral (PO) solution: Prepare a suspension of vitexin in the same vehicle to a concentration of 3 mg/mL.
-
-
Administration:
-
Administer the IV solution via the tail vein at a dosage of 10 mg/kg.
-
Administer the oral solution by gavage at a dosage of 30 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (~0.3 mL) from the orbital venous plexus into heparinized tubes at predetermined time points.
-
IV schedule: 2, 5, 8, 11, 15, 20, 30, 45, 60, 90, and 120 minutes post-administration.
-
Oral schedule: 3, 5, 10, 15, 20, 30, 45, 60, 80, 120, and 180 minutes post-administration.
-
-
Sample Processing: Centrifuge the blood samples (e.g., at 3500 rpm) to separate the plasma. Store plasma at -20°C or lower until analysis.
-
Data Analysis: Quantify vitexin concentration in plasma using a validated HPLC method (see Protocol 2). Calculate pharmacokinetic parameters (T½, Cmax, AUC, CL) using non-compartmental analysis software.
This protocol describes a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for vitexin quantification.
-
Chromatographic System: An Agilent 1100 series HPLC system or equivalent, equipped with a UV-VIS detector.
-
Column: Kromasil C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.3% formic acid (3:1:6, v/v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 330 nm.
-
Sample Preparation:
-
Thaw plasma samples.
-
To 100 µL of plasma, add a protein precipitation agent like acetonitrile or methanol containing an internal standard (e.g., hesperidin).
-
Vortex mix vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet precipitated proteins.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.
-
-
Injection Volume: 20 µL.
-
Validation: The method should be validated for linearity, precision, accuracy, and stability as per standard guidelines.
Visualization of Vitexin ADME Workflow
Caption: Workflow of Vitexin's ADME (Absorption, Distribution, Metabolism, and Excretion).
Pharmacodynamics of Vitexin
Vitexin exerts its pharmacological effects by modulating a wide array of signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation.
Anti-inflammatory and Anti-arthritic Effects
Vitexin demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to reduce levels of TNF-α, IL-1β, IL-6, and IL-17. This is achieved through the modulation of several key signaling pathways.
-
NF-κB Pathway: Vitexin suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.
-
MAPK Pathway: It inhibits the phosphorylation of p38, ERK1/2, and JNK, which are critical components of the Mitogen-Activated Protein Kinase (MAPK) pathway involved in inflammatory responses.
-
JAK/STAT Pathway: In models of rheumatoid arthritis, vitexin has been shown to downregulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway while upregulating the suppressors of cytokine signaling (SOCS), thereby controlling the inflammatory cascade.
Caption: Vitexin's modulation of key anti-inflammatory signaling pathways.
This protocol is based on the methodology to assess the anti-arthritic effects of vitexin.
-
Animal Model: Male Sprague Dawley rats are used.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen with Freund's incomplete adjuvant.
-
Administer a primary intradermal injection at the base of the tail.
-
Administer a booster injection 7-14 days after the primary immunization to induce arthritis.
-
-
Grouping and Treatment:
-
Group 1: Control (no arthritis, vehicle treatment).
-
Group 2: CIA model (Collagen-Induced Arthritis) + vehicle.
-
Group 3: CIA model + Vitexin (e.g., 10 mg/kg, administered orally).
-
Group 4: CIA model + Methotrexate (positive control, e.g., 1 mg/kg).
-
-
Assessment:
-
Monitor body weight and paw swelling (arthritic score) regularly.
-
After the treatment period (e.g., 21-28 days), collect blood samples for biochemical analysis (e.g., C-reactive protein, rheumatoid factor) and cytokine measurement (ELISA for TNF-α, IL-6, etc.).
-
Harvest ankle joints for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Perform Western blot analysis on synovial tissue to measure the expression of proteins in the JAK/STAT/SOCS pathway.
-
Cardioprotective Effects
Vitexin protects the heart from various insults, including hypertrophy and ischemia/reperfusion (I/R) injury.
-
Anti-hypertrophic Effects: Vitexin attenuates cardiac hypertrophy by inhibiting calcium-mediated signaling pathways, specifically the calcineurin-NFATc3 and CaMKII pathways.
-
Protection against I/R Injury: It reduces myocardial infarct size and improves cardiac function post-ischemia by inhibiting apoptosis and oxidative stress. This is partly achieved by regulating the MAPK pathway, enhancing the expression of phospho-ERK, and weakening the expression of phospho-c-Jun. It also modulates ER stress and Hippo signaling pathways.
Caption: Cardioprotective signaling mechanisms of Vitexin.
This protocol describes a model to evaluate the anti-hypertrophic effects of vitexin.
-
Animal Model: Male C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the mice.
-
Perform a transverse aortic constriction (TAC) to induce pressure overload on the left ventricle. A sham operation (without constriction) is performed on control animals.
-
-
Treatment: Begin administration of vitexin (e.g., 3, 10, and 30 mg/kg/day via oral gavage) one day after surgery and continue for a specified period (e.g., 4 weeks).
-
Functional Assessment: Perform serial echocardiography to measure left ventricular dimensions, wall thickness, and cardiac function (e.g., ejection fraction, fractional shortening).
-
Terminal Analysis:
-
At the end of the study, measure heart weight to body weight (HW/BW) and lung weight to body weight (LW/BW) ratios.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) on heart sections to measure cardiomyocyte cross-sectional area and fibrosis.
-
Use qRT-PCR to measure the gene expression of hypertrophic markers (e.g., ANP, BNP).
-
Conduct Western blot analysis to assess the activation of calcineurin-NFATc3 and CaMKII pathways.
-
Neuroprotective Effects
Vitexin exhibits significant neuroprotective properties, offering potential benefits for neurodegenerative diseases like Parkinson's and Alzheimer's.
-
Pro-survival Signaling: It protects neurons by activating key survival pathways, including the PI3K/Akt pathway. This activation leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax and caspase-3.
-
Antioxidant Response: Vitexin augments the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway, which increases the expression of antioxidant enzymes.
-
Anti-inflammatory Action: It reduces neuroinflammation by suppressing inflammatory signaling pathways, including NF-κB.
Caption: Pro-survival and antioxidant pathways activated by Vitexin for neuroprotection.
This protocol details a cell-based assay to evaluate vitexin's protective effects against a Parkinson's disease-related neurotoxin.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in standard medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Pre-treat cells with various concentrations of vitexin for a specified time (e.g., 2 hours).
-
Induce neurotoxicity by adding methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP, to the culture medium (e.g., at 1 mM concentration) for 24 hours.
-
-
Cell Viability Assessment: Measure cell viability using an MTT or similar colorimetric assay to determine the protective effect of vitexin against MPP⁺-induced cell death.
-
Apoptosis Analysis:
-
Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Measure the activity of caspase-3 using a colorimetric or fluorometric assay kit.
-
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of key proteins in the PI3K/Akt pathway (p-PI3K, p-Akt) and apoptosis regulation (Bax, Bcl-2).
Conclusion
Vitexin is a promising natural flavonoid with a wide range of beneficial pharmacodynamic effects, primarily driven by its ability to modulate key signaling pathways involved in inflammation, cell survival, and oxidative stress. However, its poor oral bioavailability, resulting from extensive first-pass metabolism, remains a significant hurdle for its clinical development. Future research should focus on developing advanced drug delivery strategies, such as nanoformulations or prodrugs, to enhance its pharmacokinetic profile and unlock its full therapeutic potential. The protocols and data presented here provide a foundational framework for researchers to further investigate and harness the properties of vitexin.
References
- 1. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 2. A review on the pharmacological effects of vitexin and isovitexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, and bioactivity of vitexin: recent advances in understanding the efficacy of an important nutraceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Vitexin's Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing standard cell culture techniques for the investigation of the anticancer properties of Vitexin, a naturally occurring flavonoid. The protocols detailed below, along with data presentation guidelines and visual diagrams, offer a robust framework for assessing Vitexin's efficacy and elucidating its mechanisms of action in cancer cells.
Introduction
Vitexin, a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its potential as an anticancer agent. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis. These notes outline the essential cell-based assays to characterize the anticancer effects of Vitexin, providing researchers with the necessary tools to evaluate its therapeutic potential.
Data Presentation: Efficacy of Vitexin Across Cancer Cell Lines
A critical initial step in evaluating an anticancer compound is to determine its cytotoxic and anti-proliferative effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency.
Table 1: IC50 Values of Vitexin in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Glioblastoma | U251 | 108.8 | Not Specified | [1] |
| Laryngeal Carcinoma | Hep-2 | 10 | Not Specified | [2] |
| Leukemia | U937 | 22.5 | 24 | [3] |
| Colorectal Cancer | HCT116 | 203.27 | Not Specified | [4] |
| Bladder Cancer | T24 | 8.8 (Vitexin-2-O-xyloside) | 72 | [5] |
| Ovarian Cancer | PA1 | 88.01 (Acetone Extract) | Not Specified | |
| Breast Cancer | MDA-MB-231 | 0.39 - 3.2 (VB1) | Not Specified | |
| Liver Cancer | HepG2 | 2.3 (Artemetin) | 48 | |
| Breast Cancer | MCF-7 | 3.9 (Artemetin) | 48 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Vitexin stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Vitexin in complete medium. Replace the medium in the wells with 100 µL of the Vitexin dilutions. Include a vehicle control (medium with the same concentration of the solvent used for Vitexin).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with Vitexin at the desired concentrations and for the appropriate duration. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations based on their position in the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with Vitexin as described previously.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a cell lysate and can be used to investigate the effect of Vitexin on key signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-PI3K, PI3K, p-Akt, Akt, Bcl-2, Bax, Caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with Vitexin, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualization of Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes. The following are Graphviz (DOT language) scripts to generate diagrams for the experimental workflow and key signaling pathways affected by Vitexin.
References
- 1. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention [mdpi.com]
- 5. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Effects of Vitexin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, a flavonoid glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. These properties are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. These application notes provide detailed protocols for in vitro methods to study and quantify the anti-inflammatory effects of Vitexin, offering a valuable resource for researchers in immunology and drug discovery. The primary focus is on assays involving lipopolysaccharide (LPS)-stimulated macrophages, a widely accepted model for studying inflammation.
Key Anti-inflammatory Mechanisms of Vitexin
Vitexin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, leading to the transcription and release of pro-inflammatory cytokines and enzymes.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators such as TNF-α, IL-6, and IL-1β. Vitexin has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[1][2]
-
MAPK Pathway: The MAPK family, including ERK1/2, p38, and JNK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Vitexin has been demonstrated to suppress the phosphorylation of these key MAPK proteins, leading to a downstream reduction in inflammatory responses.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of Vitexin on various inflammatory markers in vitro.
Table 1: Effect of Vitexin on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Vitexin Concentration (µg/mL) | Percent Inhibition of NO Production | Reference |
| 0.1 | 26% | |
| 1 | 44% | |
| 10 | 80% |
Table 2: Effect of Vitexin on Cell Viability of RAW 264.7 Macrophages
| Vitexin Concentration (µg/mL) | Cell Viability | Notes | Reference |
| >200 | Not cytotoxic (IC50 > 200 µg/ml) | Vitexin shows low cytotoxicity to RAW 264.7 macrophages. | [3] |
Table 3: Effect of Vitexin on MAPK Signaling Pathway in LPS-Stimulated RAW 264.7 Cells
| Target Protein | Effect of Vitexin | Reference |
| p-p38 | Reduced expression | [3] |
| p-ERK1/2 | Reduced expression | |
| p-JNK | Reduced expression |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Protocol for LPS Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1-2 x 10^5 cells/well for a 96-well plate (adjust proportionally for other plate sizes).
-
Incubate overnight to allow cells to adhere.
-
The next day, remove the culture medium.
-
Pre-treat the cells with various concentrations of Vitexin (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) in fresh culture medium for 1-2 hours.
-
Following pre-treatment, add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100-1000 ng/mL to induce an inflammatory response.
-
Incubate for the desired time period (e.g., 24 hours for cytokine and nitric oxide measurements, or shorter time points for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of Vitexin are not due to cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of Vitexin as described in the cell treatment protocol. Include untreated control wells.
-
After the incubation period (e.g., 24 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh before use.
-
Sodium nitrite standard solution (for generating a standard curve).
Protocol:
-
Collect the cell culture supernatants from the LPS-stimulated and Vitexin-treated cells.
-
In a new 96-well plate, add 100 µL of each supernatant.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Add 100 µL of the Griess Reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants.
Materials:
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Stop solution (provided in the kit).
Protocol (General):
-
Coat a 96-well plate with the capture antibody overnight at 4°C (or follow the kit manufacturer's instructions).
-
Wash the plate multiple times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and cytokine standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to detect and quantify the levels of key proteins in the NF-κB and MAPK signaling pathways, particularly their phosphorylated (activated) forms.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK, anti-p-p38, anti-p-JNK, and their total protein counterparts, as well as a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Lyse the treated cells with lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.
Visualizations
References
- 1. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casticin inhibits COX-2 and iNOS expression via suppression of NF-κB and MAPK signaling in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitisin A suppresses LPS-induced NO production by inhibiting ERK, p38, and NF-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Vitexin Extraction
<
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low vitexin yield from plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low vitexin extraction yield?
A1: Low vitexin yield is a frequent issue stemming from several factors. The most critical include suboptimal solvent selection, inefficient extraction methodology, inadequate sample preparation (e.g., incorrect particle size), and potential degradation of vitexin during the process. Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times compared to conventional techniques.[1]
Q2: Which solvent system is considered optimal for vitexin extraction?
A2: The choice of solvent is crucial. Vitexin's polarity makes polar solvents, particularly aqueous alcohol solutions, highly effective. Studies have shown that a mixture of methanol and water, specifically 40% methanol with a small amount of acetic acid (0.5%), can produce the highest yields from sources like Prosopis farcta.[2][3][4] Generally, an alcohol-water blend of up to 50% water is a good starting point.[2] For Crataegus pinnatifida (Hawthorn), a 50% ethanol concentration has been found to be effective.
Q3: Can the extraction temperature affect the yield and stability of vitexin?
A3: Yes, temperature is a critical parameter. While higher temperatures can increase extraction efficiency, they also risk degrading flavonoids like vitexin. For aqueous extractions from Ficus deltoidea (Mas Cotek), a lower temperature of 50°C resulted in a higher yield of vitexin compared to 70°C or 100°C. Similarly, when using Natural Deep Eutectic Solvents (NADES), increasing the temperature from 27°C to 55°C significantly boosted the yield by about five times without degradation.
Q4: How can I effectively purify vitexin from a crude plant extract?
A4: A multi-step approach is often necessary for high purity. A common strategy involves an initial clean-up using liquid-liquid partitioning (e.g., with n-butanol) to create a flavonoid-rich fraction. This is followed by column chromatography using macroporous resins, such as HPD-400 or HPD100B, which are highly effective at separating and purifying flavonoid glycosides from other impurities.
Troubleshooting Guide: Low Extraction Yield
This guide provides a structured approach to diagnosing and resolving common issues leading to low vitexin yields.
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Extraction Method | Switch from conventional methods like maceration or Soxhlet to advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) . These methods use ultrasonic waves or microwave energy to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time and solvent consumption. |
| Suboptimal Solvent System | Optimize the solvent type and concentration. For vitexin, aqueous alcohol solutions are generally superior to pure solvents. Start with a 40-60% methanol or ethanol solution . The addition of a small amount of acid (e.g., 0.5% acetic acid or HCl) can improve yield by facilitating the hydrolysis of glycosidic bonds. |
| Inadequate Sample Preparation | Ensure the plant material is dried (e.g., at 60°C) and ground into a fine, uniform powder (40-60 mesh). This increases the surface area for solvent contact, leading to more efficient extraction. |
| Incorrect Solid-to-Liquid Ratio | Optimize the ratio of plant material to solvent. A common starting point is a 1:20 or 1:30 g/mL ratio. An insufficient volume of solvent may not fully saturate the plant material, while an excessive amount can make downstream processing difficult. |
| Suboptimal Temperature or Time | Perform a time-course and temperature optimization experiment. For UAE, a duration of 30-40 minutes is often sufficient. For aqueous extractions, lower temperatures (e.g., 50°C) may prevent degradation and improve yield. |
| Vitexin Degradation | Flavonoids can be sensitive to heat, light, and pH. Evaporate solvents under reduced pressure at moderate temperatures (e.g., 50°C) using a rotary evaporator. Store extracts and purified compounds in dark, cool conditions. |
| Impure Final Product | If the final product is impure, leading to a perceived low yield of the target compound, refine the purification strategy. Use macroporous resin column chromatography with an optimized elution gradient (e.g., a stepwise increase of ethanol in water) to effectively separate vitexin from other compounds. |
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Comparison of Solvent Systems for Vitexin Extraction from Prosopis farcta
| Extraction Method | Solvent System | Yield (mg/g DW) |
| Method 1 (Ultrasonic) | 85% Ethanol | 0.381 |
| Method 2 | 70% Methanol | 0.443 |
| Method 3 (Optimal) | 40% Methanol + 0.5% Acetic Acid | 0.554 |
| Method 4 | 94% Ethanol | 0.380 |
| Method 5 | 100% Methanol | 0.285 |
| Method 6 | 53% Acetonitrile | 0.222 |
Table 2: Influence of Extraction Parameters on Vitexin Yield from Ficus deltoidea (Aqueous Extraction)
| Temperature (°C) | Solid-to-Water Ratio (g/mL) | Extraction Time (hours) | Yield (% w/w) |
| 50 | 1:30 | 4 | 0.463 |
| 70 | 1:30 | 4 | Lower than 0.463 |
| 100 | 1:30 | 4 | Lower than 0.463 |
| 50 | 1:20 | 5 | 0.136 (for Isovitexin) |
Table 3: Optimized Ultrasound-Assisted Extraction (UAE) from Crataegus pinnatifida Leaf
| Parameter | Optimal Value |
| HCl Concentration | 2 mol·L⁻¹ |
| Extraction Time | 40 min |
| Solid-to-Liquid Ratio | 1:20 g/mL |
| Ultrasonic Power | 500 W |
| Ultrasonic Temperature | 50°C |
| Ethanol Concentration | 50% |
| Resulting Yield | 2.603 mg/g |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Vitexin
This protocol is based on methodologies optimized for high-yield extraction from plant leaves like Crataegus pinnatifida.
-
Sample Preparation: Dry the plant leaves at 60°C until constant weight. Grind the dried leaves into a fine powder (40-60 mesh).
-
Extraction Setup: Weigh 10 g of the powdered sample and place it into a 500 mL Erlenmeyer flask.
-
Solvent Addition: Add 200 mL of 50% ethanol containing 2 mol·L⁻¹ HCl. This creates a solid-to-liquid ratio of 1:20.
-
Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at 500 W and a controlled temperature of 50°C for 40 minutes.
-
Recovery: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant residue.
-
Filtration: Carefully decant and collect the supernatant. Filter it through Whatman No. 1 filter paper.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 50°C to obtain the crude extract.
-
Analysis: Dissolve a known amount of the crude extract in an appropriate solvent (e.g., methanol) for quantification via High-Performance Liquid Chromatography (HPLC).
Protocol 2: Macroporous Resin Column Chromatography for Vitexin Purification
This protocol is a general guide for purifying vitexin from a crude extract, adapted from methods used for flavonoid glycosides.
-
Resin Pre-treatment: Soak HPD-400 (or a similar) macroporous resin in ethanol for at least 24 hours to activate it. Subsequently, wash the resin thoroughly with deionized water until no ethanol is detectable in the wash.
-
Column Packing: Pack a glass column with the pre-treated resin to the desired bed volume. Equilibrate the column by passing 3-4 bed volumes of deionized water through it.
-
Sample Loading: Dissolve the crude vitexin extract in a minimal amount of deionized water to create a concentrated solution (e.g., 1-2 mg/mL). Load the solution onto the top of the resin bed at a slow flow rate (e.g., 2 bed volumes per hour).
-
Washing: Wash the column with 3-4 bed volumes of deionized water to remove highly polar impurities such as sugars and salts.
-
Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water. Monitor the eluate using Thin Layer Chromatography (TLC) or HPLC.
-
Elute with 2 bed volumes of 20% ethanol (to remove more polar flavonoids).
-
Elute with 4 bed volumes of 40% ethanol.
-
Elute with 4 bed volumes of 60% ethanol (this fraction is likely to contain vitexin).
-
-
Fraction Collection: Collect fractions based on the elution profile. Combine the fractions that contain pure vitexin.
-
Final Step: Evaporate the solvent from the combined pure fractions to obtain purified vitexin.
Visualizations
Caption: Workflow for Vitexin Extraction and Purification.
Caption: Troubleshooting Logic for Low Vitexin Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 3. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta - American Journal of Plant Sciences - SCIRP [scirp.org]
- 4. researchgate.net [researchgate.net]
Optimizing HPLC parameters for improved Vitexin peak resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for improved vitexin peak resolution. Find detailed answers to common questions and step-by-step troubleshooting for issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for vitexin analysis?
A1: A common starting point for vitexin analysis is reverse-phase HPLC using a C18 column.[1][2] A typical mobile phase consists of a mixture of an aqueous acidic solution (like 0.1% phosphoric acid or 0.1% acetic acid) and an organic solvent such as acetonitrile or methanol.[2][3][4] Detection is usually performed using a UV detector set between 335 nm and 360 nm.
Q2: Why is achieving good peak resolution for vitexin challenging?
A2: A primary challenge in vitexin analysis is its structural similarity to its isomer, isovitexin. These two compounds often co-elute, making accurate quantification difficult. Achieving baseline separation of vitexin and isovitexin is a key goal of method optimization. Additionally, as a phenolic compound, vitexin can exhibit peak tailing due to secondary interactions with the stationary phase.
Q3: What is a suitable column for vitexin analysis?
A3: C18 columns are the most frequently used stationary phases for vitexin separation. Columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are common choices that provide a good balance of efficiency and backpressure. For improved peak shape, columns like the Ascentis® Express RP-Amide have also been used successfully.
Q4: How does mobile phase pH affect vitexin retention and peak shape?
A4: Mobile phase pH is a critical parameter for ionizable compounds like vitexin. Adjusting the pH can alter the ionization state of vitexin, which in turn affects its retention time and peak shape. Using an acidic mobile phase (e.g., with phosphoric or acetic acid) suppresses the ionization of the phenolic hydroxyl groups, leading to better retention on a reverse-phase column and often sharper, more symmetrical peaks. It is recommended to work at a pH that is at least 2 units away from the analyte's pKa to avoid peak splitting or tailing.
Q5: What is the role of column temperature in vitexin separation?
A5: Column temperature influences mobile phase viscosity and mass transfer kinetics. Increasing the temperature generally leads to shorter retention times and sharper peaks. For flavonoid isomers, temperature can also alter selectivity. For instance, one study found that a column temperature of 40 °C was optimal for separating vitexin and other flavonoids. Another analysis noted improved peak shape for vitexin conjugates at a higher temperature of 55 °C. However, excessively high temperatures can risk sample degradation.
Troubleshooting Guide: Peak Resolution Issues
Q1: My vitexin peak is tailing. What are the possible causes and solutions?
A1: Peak tailing for vitexin is a common issue. The primary causes and their respective solutions are outlined below.
-
Cause 1: Secondary Interactions: Vitexin's phenolic groups can interact with active silanol sites on the silica-based column packing, causing tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase. The acid protonates the silanol groups, minimizing these secondary interactions.
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume. As a general rule, inject 1-2% of the total column volume.
-
-
Cause 3: Column Contamination/Deterioration: Contaminants from the sample matrix can accumulate at the column inlet, or a void can form in the packing bed, leading to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.
-
Q2: I am seeing poor resolution between vitexin and another peak, likely isovitexin. How can I improve the separation?
A2: Improving the resolution between the critical pair of vitexin and isovitexin requires careful optimization of several parameters.
-
Solution 1: Adjust Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to the aqueous phase is a powerful tool for changing selectivity.
-
Action: Systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will increase retention times for both compounds, potentially providing more time for separation to occur. Trying a different organic solvent (e.g., switching from acetonitrile to methanol or vice versa) can also alter selectivity.
-
-
Solution 2: Optimize Column Temperature: Temperature can affect the selectivity between isomers.
-
Action: Experiment with different column temperatures (e.g., in 5 °C increments from 25 °C to 45 °C). A study on flavonoid isomers found 40 °C to be an optimal temperature for resolution.
-
-
Solution 3: Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
-
Action: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min to see if separation improves.
-
-
Solution 4: Change Column Chemistry: If other optimizations fail, the column itself may not be suitable.
-
Action: Consider a column with a different stationary phase (e.g., RP-Amide) or one with a smaller particle size (e.g., sub-2 µm or solid-core particles) to increase efficiency.
-
Q3: My vitexin peak is broad, reducing sensitivity and resolution. What should I do?
A3: Broad peaks can be caused by several factors, from the HPLC system to the method parameters.
-
Cause 1: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected with no dead volume.
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, the peak shape can be distorted, particularly for early-eluting peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Cause 3: High Flow Rate: A flow rate that is too high for the column dimensions and particle size can reduce efficiency and lead to broader peaks.
-
Solution: Optimize the flow rate. Try reducing it to see if peak width decreases.
-
Data Presentation
Table 1: Comparison of HPLC Methods for Vitexin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Reference | ||||
| Column | Shim-pack VP-ODS C18 (250x4.6 mm, 5 µm) | Inertsil ODS-3V (250x4.6 mm, 5 µm) | C18 (100x4.6 mm, 3.5 µm) | Not Specified |
| Mobile Phase | THF/ACN/0.05% H₃PO₄ (20:3:77) | ACN/0.1% H₃PO₄ (20:80) | Methanol/0.1% Acetic Acid (40:60) | ACN/0.1% Acidic Water (Gradient) |
| Elution Mode | Isocratic | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Temperature | 25 °C | 30 °C | Not Specified | 40 °C |
| Detection λ | 360 nm | 335 nm | MS/MS | 360 nm |
| Retention Time | ~15 min (Approx.) | 11.05 min | 10.67 min | ~45 min (Approx.) |
Abbreviations: ACN (Acetonitrile), THF (Tetrahydrofuran), H₃PO₄ (Phosphoric Acid)
Experimental Protocols & Workflows
General Protocol for Vitexin HPLC Analysis
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phase components. For example, for a mobile phase of Acetonitrile:0.1% Ortho Phosphoric Acid (20:80 v/v), add 1 mL of ortho-phosphoric acid to 1 L of HPLC-grade water. Mix 200 mL of acetonitrile with 800 mL of the prepared aqueous solution. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
-
Standard Preparation: Accurately weigh a known amount of vitexin reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution. Perform serial dilutions to create calibration standards (e.g., 5 to 100 µg/mL).
-
Sample Preparation: Extract vitexin from the sample matrix (e.g., plant material) using an appropriate method like ultrasonication with methanol. Filter the final extract through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature (e.g., 30 °C).
-
Set the UV detector wavelength (e.g., 335 nm).
-
-
Analysis: Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions. Record the chromatograms and identify the vitexin peak based on the retention time of the standard.
Visualizations
Caption: General experimental workflow for HPLC analysis of Vitexin.
References
- 1. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacognosy-phytochemistry-natural-products.pharmaceuticalconferences.com [pharmacognosy-phytochemistry-natural-products.pharmaceuticalconferences.com]
Technical Support Center: Addressing Vitexin Stability in Aqueous Solutions for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of vitexin in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My vitexin powder won't dissolve in my cell culture medium. What should I do?
A1: Vitexin has very low solubility in aqueous solutions like cell culture media. Direct dissolution is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[1][2][3]
Q2: How do I prepare a vitexin stock solution using DMSO?
A2: To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the vitexin powder in 100% cell culture-grade DMSO. Gentle warming to 37°C and vortexing can aid dissolution.[4][5] It is crucial to ensure the vitexin is completely dissolved before further dilution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, the optimal and maximum tolerated concentration is cell-line specific. It is best practice to keep the final DMSO concentration in your culture medium at or below 0.1% to minimize any potential solvent-induced effects. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used in your vitexin-treated samples.
Q4: I'm observing precipitation after diluting my vitexin DMSO stock into the cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Increase the Dilution Factor: Instead of a single large dilution, perform serial dilutions.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the vitexin stock can help maintain solubility.
-
Vortex Immediately: Vortex the diluted solution immediately and vigorously after adding the DMSO stock to ensure it is homogenously mixed.
-
Use a Co-solvent System: For certain applications, a co-solvent system such as a 1:1 mixture of DMSO and phosphate-buffered saline (PBS) might improve solubility before final dilution in the medium.
Q5: How stable is vitexin in cell culture medium at 37°C?
A5: The C-glycosidic bond in vitexin provides greater metabolic stability compared to O-glycosidic flavonoids. However, like many flavonoids, its stability in aqueous solution is pH-dependent, with increased solubility and stability generally observed in more alkaline and acidic solutions, respectively. Specific quantitative data on the half-life of vitexin in common cell culture media (e.g., DMEM, RPMI-1640) at 37°C is not extensively documented in published literature. Therefore, it is recommended to prepare fresh working solutions for each experiment or assess its stability under your specific experimental conditions.
Q6: Can components of the cell culture medium affect vitexin stability and activity?
A6: Yes, several components can potentially interact with vitexin:
-
Serum Proteins: Vitexin can bind to serum proteins like albumin, which may affect its bioavailability and effective concentration in your experiment.
-
Phenol Red: This common pH indicator has a chemical structure that could potentially interact with flavonoids and has been shown to have weak estrogenic effects, which might be a confounding factor in studies on hormone-sensitive cells.
-
Metal Ions: Flavonoids can chelate metal ions, which might be present in trace amounts in the medium.
For sensitive assays, consider using serum-free and/or phenol red-free media to minimize these interactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect of vitexin | 1. Precipitation of vitexin: The compound is not fully dissolved in the cell culture medium. 2. Degradation of vitexin: The compound may be unstable under your experimental conditions (e.g., prolonged incubation). 3. Incorrect concentration: Inaccurate preparation of stock or working solutions. | 1. Visually inspect the medium for any precipitate after adding vitexin. If present, refer to the precipitation troubleshooting steps (FAQ #4). 2. Prepare fresh vitexin working solutions for each experiment. Consider performing a time-course experiment to assess the stability of vitexin under your specific conditions using HPLC (see protocol below). 3. Re-calculate and carefully prepare new stock and working solutions. |
| High background in fluorescence-based assays | Interference from vitexin: Flavonoids can be autofluorescent. | Run a control with vitexin in cell-free medium to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If significant, subtract this background from your experimental readings. |
| Unexpected cellular responses | Cytotoxicity of DMSO: The final concentration of DMSO in the culture medium may be too high for your specific cell line. | Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells. Ensure the final DMSO concentration in your vitexin experiments is below this level (ideally ≤ 0.1%). |
| Variability between experiments | 1. Inconsistent stock solution preparation. 2. Freeze-thaw cycles of stock solution: This can lead to precipitation and degradation. | 1. Follow a standardized protocol for stock solution preparation (see protocol below). 2. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
Data Presentation
Table 1: Solubility of Vitexin in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~16.6 mg/mL | |
| Dimethylformamide | ~14.3 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Very low | |
| Ethanol | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of Vitexin Stock and Working Solutions
Objective: To prepare a concentrated stock solution of vitexin in DMSO and subsequently dilute it to a working concentration in cell culture medium.
Materials:
-
Vitexin (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the vitexin powder vial to equilibrate to room temperature before opening. b. Weigh the appropriate amount of vitexin powder (Molecular Weight: 432.38 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.32 mg. c. Add the weighed vitexin to a sterile microcentrifuge tube. d. Add the corresponding volume of cell culture-grade DMSO (in this case, 1 mL). e. Vortex the solution vigorously for 1-2 minutes until the vitexin is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution. f. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. g. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Working Solution Preparation (e.g., 100 µM): a. Thaw a single aliquot of the 10 mM vitexin stock solution at room temperature. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Perform a serial dilution. For example, to make a 100 µM working solution, you can perform a 1:100 dilution. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. d. Immediately vortex the working solution to ensure it is well-mixed. e. Use the freshly prepared working solution for your cell culture experiments.
Note: Ensure the final DMSO concentration in your cell culture does not exceed the tolerance level of your specific cell line (typically ≤ 0.1%).
Protocol 2: Assessment of Vitexin Stability in Cell Culture Medium by HPLC-UV
Objective: To determine the stability of vitexin in a specific cell culture medium over time under standard cell culture conditions.
Materials:
-
Vitexin working solution in your chosen cell culture medium (e.g., 100 µM in DMEM with 10% FBS)
-
Cell culture incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (HPLC grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation and Incubation: a. Prepare a fresh working solution of vitexin in your complete cell culture medium at the desired concentration. b. Aliquot this solution into several sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). c. Immediately process the "0 hour" time point sample as described below. d. Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
Sample Processing at Each Time Point: a. At each designated time point, remove one tube from the incubator. b. To precipitate proteins, add a 2:1 volume of ice-cold acetonitrile to the sample (e.g., for 500 µL of medium, add 1 mL of acetonitrile). c. Vortex vigorously and incubate at -20°C for at least 30 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Mobile Phase: A common mobile phase for vitexin analysis is a gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. An example gradient could be:
- 0-15 min: 5% to 35% Acetonitrile
- 15-20 min: 35% to 5% Acetonitrile b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: 336 nm. e. Injection Volume: 10-20 µL. f. Run a standard curve with known concentrations of vitexin to quantify the amount remaining at each time point.
-
Data Analysis: a. Calculate the concentration of vitexin at each time point using the standard curve. b. Plot the percentage of vitexin remaining versus time to determine its stability profile under your specific experimental conditions.
Mandatory Visualizations
Caption: A general experimental workflow for using vitexin in cell culture.
Caption: Vitexin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Vitexin suppresses the NF-κB signaling pathway.
Caption: Vitexin inhibits the JAK/STAT3 signaling pathway.
References
Strategies to enhance the poor water solubility of Vitexin for in vivo studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitexin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Vitexin in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the poor water solubility of Vitexin a concern for in vivo research?
A1: The low aqueous solubility of Vitexin is a significant hurdle for its therapeutic application and in vivo studies.[1][2][3][4] Poor solubility can lead to low bioavailability, meaning the compound is not efficiently absorbed in the gastrointestinal tract, which limits its effectiveness.[5] To achieve meaningful results in animal studies, it is crucial to enhance Vitexin's solubility to ensure adequate systemic exposure.
Q2: What are the primary strategies to improve the water solubility of Vitexin?
A2: Several effective techniques can be employed to enhance the aqueous solubility of Vitexin. The most common and well-documented methods include:
-
Nanoparticle Formulation: Reducing the particle size of Vitexin to the nanometer range dramatically increases its surface area, leading to a higher dissolution rate. A combination of antisolvent precipitation and high-pressure homogenization is one effective approach.
-
Cyclodextrin Complexation: Encapsulating Vitexin molecules within cyclodextrin cavities forms an inclusion complex. This complex shields the hydrophobic Vitexin molecule, increasing its solubility in aqueous solutions.
-
Phospholipid Complexes: Forming a complex between Vitexin and phospholipids can improve its solubility in both water and lipids, which can enhance its bioavailability.
-
Solid Dispersions: Dispersing Vitexin in an inert carrier matrix at a solid state can enhance its dissolution rate.
Q3: My Vitexin precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are some troubleshooting steps you can take:
-
Increase the Dilution Factor: Use a larger volume of the aqueous buffer for dilution. Serial dilutions are often more effective than a single large dilution.
-
Use a Co-solvent System: Prepare your final working solution in a mixture of your aqueous buffer and a water-miscible organic solvent.
-
Vortexing and Sonication: After dilution, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve small precipitates.
-
Gentle Warming: Warming the solution to 37°C may aid in dissolution, but you must be cautious about the thermal stability of Vitexin.
Q4: Can adjusting the pH of my solution improve Vitexin's solubility?
A4: Yes, adjusting the pH can impact the solubility of flavonoids like Vitexin. Generally, solubility increases in alkaline solutions. However, it is critical to consider the pH stability of Vitexin and the pH requirements of your experimental system (e.g., physiological pH for in vivo studies). Drastic pH changes can also affect the compound's biological activity.
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vivo Studies
-
Possible Cause: Precipitation of Vitexin in the dosing vehicle, leading to inaccurate and variable dosing.
-
Troubleshooting Steps:
-
Visually Inspect: Always visually inspect your dosing solution for any precipitate before administration.
-
Optimize Formulation: If precipitation is observed, consider employing one of the solubility enhancement strategies detailed below (Nanoparticles, Cyclodextrin Complexation, or Phospholipid Complexes).
-
Vehicle Control: Ensure you have a vehicle control group in your study to differentiate the effects of the formulation from the effects of Vitexin.
-
Issue 2: Low Bioavailability Despite Using a Solubility-Enhanced Formulation
-
Possible Cause: The formulation may not be stable in the gastrointestinal tract, or the release profile may not be optimal for absorption.
-
Troubleshooting Steps:
-
Characterize Formulation Stability: Assess the stability of your formulation under conditions that mimic the gastrointestinal environment (e.g., simulated gastric and intestinal fluids).
-
Evaluate Release Profile: Conduct in vitro release studies to understand how quickly Vitexin is released from your formulation. A sustained release may be necessary to avoid reaching supersaturation and subsequent precipitation at the absorption site.
-
Consider Permeability Enhancers: If solubility is improved but absorption remains low, the issue may be related to membrane permeability. Some formulation strategies, like nanoemulsions, can also improve permeability.
-
Quantitative Data Summary
The following tables summarize the quantitative improvements in Vitexin's physicochemical properties achieved through different solubility enhancement strategies.
Table 1: Nanoparticle Formulation of Vitexin
| Parameter | Raw Vitexin | Vitexin Nanoparticles | Fold Increase | Reference |
| Mean Particle Size | 10 - 70 µm | 80.5 nm | - | |
| In Vitro Dissolution (5 min) | ~16.85% | ~93.94% | 5.58 | |
| In Vitro Dissolution (30 min) | ~31.17% | ~96.58% | 3.10 |
Table 2: Cyclodextrin Complexation of Vitexin
| Parameter | Vitexin | Vitexin/β-CD Complex | Observation | Reference |
| Water Solubility | 7.62 µg/mL | Increased | Enhanced dissolution rate in the first 30 mins | |
| Expectorant Activity | Lower | Higher (p < 0.05) | Suggests increased bioavailability |
Table 3: Phospholipid Complex of Vitexin
| Parameter | Vitexin | Vitexin-Phospholipid Complex | Observation | Reference |
| Solubility in Water | Poor | Evidently better | - | |
| Solubility in Octanol | Poor | Evidently better | Dramatically improved bioavailability |
Experimental Protocols
Protocol 1: Preparation of Vitexin Nanoparticles
This protocol is based on a combined antisolvent precipitation and high-pressure homogenization method.
Materials:
-
Vitexin
-
Dimethyl sulfoxide (DMSO)
-
Poloxamer 188
-
Distilled water
-
High-pressure homogenizer
-
Lyophilizer
Procedure:
-
Antisolvent Precipitation (ASP):
-
Dissolve Vitexin in DMSO to a concentration of 25 mg/mL.
-
Use an antisolvent to solvent volume ratio of 15.
-
Maintain the precipitation temperature at 4°C.
-
Stir the mixture at 1500 rpm.
-
-
High-Pressure Homogenization (HPH):
-
Disperse the Vitexin particles from the ASP step in a 5% (w/v) Poloxamer 188 solution.
-
Homogenize the suspension at 800 bar for 20 cycles.
-
-
Lyophilization:
-
Freeze-dry the resulting nanosuspension to obtain a powder of Vitexin nanoparticles.
-
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Scanning Electron Microscopy (SEM)
-
Crystalline State: X-ray Powder Diffraction (XRPD)
-
Chemical Integrity: Fourier Transform Infrared Spectroscopy (FTIR)
Protocol 2: Preparation of Vitexin-β-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a Vitexin/β-CD inclusion complex.
Materials:
-
Vitexin
-
β-Cyclodextrin (β-CD)
-
Methanol
-
Water
-
Ultrasound apparatus
-
Rotary evaporator
-
Air circulation oven
Procedure:
-
Complex Formation:
-
Add Vitexin and β-CD in a 1:1 molar ratio to methanol.
-
Sonicate the mixture in an ultrasound apparatus for 15 minutes at 25°C.
-
Rotate the mixture at 40°C for 40 minutes to facilitate complexation.
-
-
Precipitation and Washing:
-
Collect the precipitate that forms.
-
Solubilize the precipitate in water and filter to remove any un-complexed Vitexin.
-
-
Drying:
-
Dry the filtered complex in an air circulation oven at 40°C.
-
Characterization:
-
Complex Formation: 1H NMR/ROESY, FTIR
-
Morphology: SEM
-
Dissolution: In vitro dissolution study
Protocol 3: Preparation of Vitexin-Phospholipid Complex
This protocol outlines the synthesis of a Vitexin-phospholipid nano-complex.
Materials:
-
Vitexin
-
Soybean phospholipid
-
Tetrahydrofuran (THF)
Procedure:
-
Reactant Preparation:
-
Dissolve both Vitexin and soybean phospholipid in THF to a concentration of 0.1 mg/mL.
-
-
Reaction:
-
Mix the solutions with a mass ratio of soybean phospholipid to Vitexin of 2:1.
-
Allow the reaction to proceed for 4 hours at 30°C.
-
-
Complex Isolation:
-
The specific method for isolating the complex from the reaction mixture would typically involve solvent evaporation.
-
Characterization:
-
Complex Formation: UV-vis spectroscopy, IR spectroscopy, Differential Scanning Calorimetry (DSC), X-ray diffraction (XRD)
-
Physicochemical Properties: Solubility in water and octanol, oil-water distribution coefficient
Visualizations
References
- 1. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inclusion of vitexin in β-cyclodextrin: preparation, characterization and expectorant/antitussive activities - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing experimental variability in Vitexin bioactivity assays
Welcome to the Technical Support Center for Vitexin Bioactivity Assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals minimize experimental variability and ensure reproducible results when working with Vitexin.
Section 1: General Compound Handling and Preparation
This section addresses the most common source of variability: the preparation of Vitexin for experimental use. Due to its physicochemical properties, improper handling can lead to inconsistent concentrations and compromised bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Vitexin?
A1: Vitexin has low solubility in water.[1] The recommended approach is to first dissolve Vitexin in a biocompatible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[2] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be stored at -20°C or -80°C.
Q2: How can I avoid Vitexin precipitating in my cell culture medium?
A2: Precipitation in aqueous media is a major cause of inconsistent results. To avoid this:
-
Control Final Solvent Concentration: When diluting your DMSO stock into the cell culture medium, ensure the final DMSO concentration is low, typically below 0.5%, to prevent solvent-induced cytotoxicity and precipitation.[3]
-
Prepare Fresh Dilutions: Vitexin can be unstable in culture media over time.[3][4] Prepare fresh working solutions from your frozen stock for each experiment.
-
Visual Inspection: Always visually inspect the medium for any signs of precipitation after adding the compound. If cloudiness or particles appear, you may need to lower the final concentration.
-
Pre-warm Media: Adding the Vitexin dilution to pre-warmed (37°C) media can sometimes help maintain solubility.
Q3: How stable is Vitexin in solution and under typical experimental conditions?
A3: The stability of flavonoids like Vitexin can be affected by several factors:
-
pH: Flavonoids are generally more stable at a slightly acidic pH and may degrade at physiological or alkaline pH.
-
Temperature: Higher temperatures accelerate degradation. Minimize the time your working solutions are kept at 37°C.
-
Light: Protect stock solutions and experimental plates from direct light, as UV exposure can cause photodegradation.
Section 2: Troubleshooting Experimental Assays
This section provides specific guidance for common bioactivity assays, focusing on identifying and mitigating sources of variability.
General Experimental Workflow & Sources of Variability
The following diagram outlines a typical workflow for a cell-based bioactivity assay, highlighting critical points where variability can be introduced.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Common Challenges in the Quantification of Vitexin
Welcome to the technical support center for the quantification of Vitexin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying Vitexin?
Researchers often face challenges in the quantification of Vitexin related to its extraction from complex matrices, chromatographic separation from its isomers (like isovitexin), and ensuring the stability of the compound throughout the analytical process. Low extraction yield, poor chromatographic resolution, and matrix effects during detection are frequently reported issues.
Q2: Which analytical techniques are most suitable for Vitexin quantification?
High-Performance Liquid Chromatography (HPLC) with UV detection is a conventional and widely used method for the separation and quantification of Vitexin.[1][2] For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3] High-Performance Thin-Layer Chromatography (HPTLC) is another viable technique, particularly for the quantification of Vitexin in herbal formulations.
Troubleshooting Guides
Issue 1: Low Extraction Yield of Vitexin
Low recovery of Vitexin from the sample matrix is a common problem that can significantly impact quantification accuracy.
dot
Caption: Troubleshooting workflow for low Vitexin extraction yield.
Possible Causes and Solutions:
-
Inadequate Extraction Method: Conventional methods like maceration may be inefficient.
-
Solution: Employ modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for potentially higher yields in shorter times with less solvent.
-
-
Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction.
-
Solution: Vitexin is a polar compound, so polar solvents are recommended. Aqueous methanol (e.g., 40% methanol in water) or aqueous ethanol (50-70%) are often effective. Acidifying the solvent with a small amount of acid (e.g., 0.5% acetic acid) can also improve the extraction of phenolic compounds.
-
-
Poor Sample Preparation: The physical state of the sample can significantly affect extraction efficiency.
-
Solution: Ensure the plant material is dried (e.g., at 60°C) and ground to a fine, uniform powder to increase the surface area for solvent penetration.
-
-
Degradation of Vitexin: Flavonoids can be susceptible to degradation under harsh conditions.
-
Solution: Avoid high temperatures and prolonged extraction times. The use of antioxidants like ascorbic acid can help mitigate degradation.
-
| Parameter | Recommendation | Rationale |
| Extraction Technique | Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) | Higher efficiency, shorter time, less solvent consumption. |
| Solvent System | 40-70% aqueous methanol or ethanol | Matches the polarity of Vitexin for optimal solubility. |
| Solvent Modification | Addition of 0.5% acetic acid | Can enhance the extraction of phenolic compounds. |
| Sample Preparation | Dried and finely ground plant material (40-60 mesh) | Increases surface area for better solvent penetration. |
| Stability Precautions | Controlled temperature, limited extraction time, use of antioxidants | Prevents degradation of Vitexin. |
Issue 2: Poor Chromatographic Separation (Peak Tailing, Poor Resolution)
Achieving good separation of Vitexin from other compounds, especially its isomer isovitexin, is crucial for accurate quantification.
dot ```dot graph "Troubleshooting_Chromatography" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
// Nodes Start [label="Poor Chromatographic\nSeparation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMobilePhase [label="1. Optimize Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumn [label="2. Evaluate Column", fillcolor="#FBBC05", fontcolor="#202124"]; CheckFlowRateTemp [label="3. Adjust Flow Rate & Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionMobilePhase [label="Adjust solvent ratio (e.g., acetonitrile/water or methanol/water).\nAdd modifier like formic acid or phosphoric acid (e.g., 0.1%).\nConsider gradient elution.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionColumn [label="Use a C18 or Phenyl column.\nEnsure column is not overloaded or degraded.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionFlowRateTemp [label="Optimize flow rate (e.g., 0.3-1.4 mL/min).\nAdjust column temperature (e.g., 35-40°C) for better resolution.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Separation Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMobilePhase; Start -> CheckColumn; Start -> CheckFlowRateTemp; CheckMobilePhase -> SolutionMobilePhase [label="Tailing or\nco-elution?"]; CheckColumn -> SolutionColumn [label="Poor peak shape?"]; CheckFlowRateTemp -> SolutionFlowRateTemp [label="Resolution\nissues?"]; SolutionMobilePhase -> End; SolutionColumn -> End; SolutionFlowRateTemp -> End; }
Caption: Logical workflow for addressing matrix effects in LC-MS/MS.
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: Components of the biological matrix (salts, lipids, proteins) can interfere with ionization.
-
Solution: Improve sample preparation to remove interfering substances. For plasma samples, protein precipitation with acetonitrile is a common first step. For more complex matrices, Solid-Phase Extraction (SPE) can provide a more thorough cleanup.
-
-
Lack of an Appropriate Internal Standard: An internal standard (IS) is crucial to compensate for variations in sample preparation and matrix effects.
-
Solution: Ideally, a stable isotope-labeled version of Vitexin should be used as the IS. If this is not available, an analog with similar chemical and physical properties should be chosen. For example, salicylic acid has been successfully used as an internal standard for the quantification of vitexin and isovitexin in rabbit plasma.
-
| Approach | Description | Key Considerations |
| Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix that is free of the analyte. | Sourcing a true blank matrix can be challenging. |
| Sample Dilution | Dilute the sample to reduce the concentration of interfering components. | The concentration of the analyte must remain above the limit of quantification. |
| Improved Sample Cleanup | Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Method development and optimization are required. |
| Use of an Internal Standard | A compound with similar properties to the analyte is added to all samples, standards, and QCs. | The IS should not be present in the original sample and should not interfere with the analyte. |
Experimental Protocols
Protocol 1: Extraction of Vitexin from Plant Material
This protocol is a general guideline and may require optimization for specific plant matrices.
-
Sample Preparation: Dry the plant material at 60°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 2 g of the powdered plant material and place it in a suitable vessel.
-
Add 30 mL of 85% ethanol.
-
Perform ultrasonic extraction for 30 minutes. Repeat this step twice.
-
-
Filtration and Concentration:
-
Collect the extract and filter it.
-
Evaporate the filtrate to dryness at 50°C using a rotary evaporator.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried extract in a suitable solvent, such as a methanol-acetonitrile-water mixture.
-
Filter the solution through a 0.45 µm membrane filter before injecting it into the HPLC system.
-
Protocol 2: HPLC-UV Quantification of Vitexin
This protocol provides a starting point for developing an HPLC-UV method.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Inertsil ODS-3V, 4.6mm × 250mm, 5µm column.
-
Mobile Phase: Acetonitrile: 0.1% ortho-phosphoric acid (20:80 v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 1 mL/minute.
-
Detection Wavelength: 335 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Protocol 3: LC-MS/MS Quantification of Vitexin in Plasma
This protocol is adapted for the analysis of Vitexin in biological fluids.
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add acetonitrile as a precipitation agent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Methanol and 0.1% acetic acid (40:60).
-
Elution Mode: Isocratic.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions:
-
Vitexin: m/z 431 → 311
-
Internal Standard (Salicylic Acid): m/z 137 → 93
-
Method Validation Parameters
A summary of typical validation parameters for Vitexin quantification methods is provided below.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| **Linearity (R²) ** | > 0.999 | > 0.99 | > 0.996 |
| Linear Range | 20 - 60 ppm | 2.0 - 200.0 ng/mL | 100 - 700 ng/spot |
| LOD | - | 2 ng/mL | 100 ng/mL |
| LOQ | - | 2 ng/mL | 200 ng/mL |
| Precision (%RSD) | < 2% | < 8.7% | < 3% |
| Accuracy/Recovery | - | 97% to 102% | 98.3% to 103.0% |
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and Isovitexin in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and Isovitexin in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Vitexin Nanoparticle Formulation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in optimizing vitexin nanoparticle formulations for enhanced efficacy.
I. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the formulation and characterization of vitexin nanoparticles.
Formulation & Optimization
-
Q1: My mean particle size (MPS) is too large. What are the likely causes and how can I reduce it? A1: Large particle size is a common issue, often stemming from suboptimal formulation parameters. Key factors to investigate include:
-
Drug Concentration: In antisolvent precipitation, excessively high initial concentrations of vitexin can lead to rapid crystal growth and larger particles. Try reducing the vitexin solution concentration.[1]
-
Antisolvent to Solvent Ratio: An improper ratio can affect the supersaturation state. For vitexin, the mean particle size tends to decrease as the antisolvent to solvent volume ratio increases up to a certain point (e.g., a ratio of 15) before potentially increasing again.[1]
-
Stirring Speed: Insufficient mixing during precipitation can lead to localized areas of low supersaturation and crystal growth. Increasing the stirring speed generally promotes the formation of smaller particles.[1]
-
Homogenization Pressure: In top-down methods like high-pressure homogenization (HPH), insufficient pressure will not break down larger particles effectively. Gradually increase the homogenization pressure and the number of cycles. Optimal pressures for vitexin nanosuspensions have been reported around 800-1000 bar for 20 cycles.[1][2]
-
-
Q2: I'm observing particle aggregation after lyophilization. How can I prevent this? A2: Aggregation during freeze-drying is often due to the stress of freezing and drying without adequate protection. The primary solution is the use of a cryoprotectant. Mannitol (e.g., at 5% w/v) has been successfully used as a cryoprotectant in vitexin nanoparticle formulations to prevent agglomeration and facilitate redispersion.
-
Q3: My encapsulation efficiency (EE) is low. What strategies can I use to improve it? A3: Low encapsulation efficiency means a significant portion of the vitexin is not being successfully loaded into the nanoparticles. To improve EE:
-
Optimize Polymer/Carrier Concentration: The ratio of vitexin to the encapsulating material (e.g., chitosan, zein, albumin) is critical. For chitosan nanoparticles, increasing the initial vitexin concentration can increase the loading capacity and EE, up to a saturation point.
-
Adjust pH: For pH-sensitive polymers like chitosan, the pH of the solution affects their charge and conformation, influencing their ability to encapsulate the drug.
-
Modify the Method: For certain carriers like Mung Bean Protein Isolate (MBPI), techniques such as ultrasound-assisted pH-shifting can unfold the protein, exposing more hydrophobic regions and enhancing interaction with vitexin, thereby improving EE.
-
-
Q4: The Polydispersity Index (PDI) of my nanoparticle suspension is high (>0.3). What does this indicate and how can I lower it? A4: A high PDI indicates a broad particle size distribution, meaning your sample contains nanoparticles of widely varying sizes. This can affect stability and in vivo performance. To achieve a more uniform (monodisperse) sample:
-
Refine Precipitation Conditions: Ensure rapid and uniform mixing during antisolvent precipitation to promote consistent nucleation over crystal growth.
-
Increase Homogenization Cycles/Pressure: Applying more energy through additional HPH cycles or higher pressure can help to break down larger particles and narrow the size distribution.
-
Filtration: As a post-formulation step, you can use syringe filters of a specific pore size to remove larger particles and aggregates.
-
Characterization & Stability
-
Q5: Why is the zeta potential of my nanoparticles important? A5: Zeta potential measures the surface charge of the nanoparticles and is a key indicator of the stability of a colloidal dispersion. A higher magnitude of zeta potential (e.g., > |30| mV) generally indicates strong electrostatic repulsion between particles, which prevents aggregation and improves physical stability. Vitexin-loaded chitosan nanoparticles have shown negative zeta potentials (-6.2 mV to -13.8 mV), while albumin-based nanoparticles have exhibited highly negative potentials (-48.83 mV), suggesting good stability.
-
Q6: How can I improve the poor water solubility and dissolution rate of vitexin? A6: The primary goal of nanoformulation is to overcome vitexin's poor water solubility. By reducing the particle size to the nanometer range, the surface area-to-volume ratio increases dramatically, which significantly enhances the dissolution rate. Studies show that vitexin nanoparticles can increase the dissolution rate by over 5.5-fold compared to the raw drug. The conversion of crystalline vitexin into an amorphous state during nanoparticle formation also contributes to improved solubility and dissolution.
-
Q7: My vitexin nanoparticles show poor stability in acidic/neutral pH, similar to gastrointestinal conditions. How can this be addressed? A7: The choice of carrier material is crucial for stability in different pH environments. For instance, vitexin-loaded chitosan nanoparticles have demonstrated high stability in acidic (pH 3) and neutral (pH 7) media, with slow release over extended periods, suggesting they can protect the vitexin in the gastrointestinal tract. Similarly, zein-pectin nanoparticles are stable across a pH range of 3-8.5.
II. Quantitative Data Summary
The tables below summarize key quantitative parameters from various studies on vitexin nanoparticle formulation.
Table 1: Optimization of Antisolvent Precipitation (ASP) and High-Pressure Homogenization (HPH) Parameters
| Parameter | Range Investigated | Optimal Value | Effect on Mean Particle Size (MPS) |
| ASP: Vitexin Concentration | 25 - 45 mg/mL | 25 mg/mL | MPS generally increases with concentration. |
| ASP: Antisolvent/Solvent Ratio | 5 - 25 | 15 | MPS decreases up to a ratio of 15, then increases. |
| ASP: Stirring Speed | 1000 - 2000 rpm | 1500 rpm | Higher speeds can reduce MPS. |
| ASP: Precipitation Temperature | 4 - 25 °C | 4 °C | Lower temperatures resulted in significantly smaller particles. |
| HPH: Homogenization Pressure | 200 - 1200 bar | 800 bar | MPS decreases significantly with increasing pressure up to 800 bar. |
| HPH: Homogenization Cycles | 5 - 25 | 20 | MPS decreases with an increasing number of cycles. |
Table 2: Physicochemical Properties of Different Vitexin Nanoparticle Formulations
| Formulation Type | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| ASP-HPH Nanoparticles | 80.5 nm (suspension) | N/A | N/A | N/A | N/A | |
| Chitosan-TPP Nanoparticles | 50 - 250 nm | N/A | -6.2 to -13.8 mV | 16.6 - 58.2% | 2.8 - 21.0% | |
| Zein-Pectin Nanoparticles | 222.7 nm | N/A | N/A | ~67% | N/A | |
| Bovine Serum Albumin NPs | 124.33 nm | 0.184 | -48.83 mV | 83.43% | N/A | |
| Mixed Polymeric Micelles | 20.41 nm | N/A | -10 mV | 93.86% | 8.58% |
Table 3: In Vitro Dissolution/Release Comparison
| Formulation | Time Point | % Vitexin Released/Dissolved | pH / Medium | Reference |
| Raw Vitexin | 5 min | 16.85% | pH 7.4 Phosphate Buffer | |
| ASP-HPH Nanoparticles | 5 min | 93.94% | pH 7.4 Phosphate Buffer | |
| Raw Vitexin | 30 min | 31.17% | pH 7.4 Phosphate Buffer | |
| ASP-HPH Nanoparticles | 30 min | 96.58% | pH 7.4 Phosphate Buffer | |
| Chitosan Nanoparticles | > 4 months | < 100% (sustained) | pH 3 | |
| Chitosan Nanoparticles | 80 days | ~100% | pH 7 | |
| Chitosan Nanoparticles | 10 days | ~100% | pH 11 |
III. Experimental Protocols
Protocol 1: Preparation of Vitexin Nanoparticles via Antisolvent Precipitation followed by High-Pressure Homogenization
This protocol is based on the methodology described by Gu, C., et al. (2017).
-
Preparation of Vitexin Solution (Solvent Phase):
-
Dissolve vitexin in a suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO) to a final concentration of 25 mg/mL.
-
-
Preparation of Antisolvent Phase:
-
Prepare an aqueous solution containing a stabilizer. For example, use deionized water containing Poloxamer 188.
-
-
Antisolvent Precipitation (ASP):
-
Set the temperature of the antisolvent phase to 4°C using a cooling bath.
-
Under constant stirring at 1500 rpm, add the vitexin solution dropwise into the antisolvent phase. The volume ratio of the antisolvent to the solvent phase should be 15:1.
-
Continue stirring for a defined period to allow for the formation of a crude vitexin suspension.
-
-
High-Pressure Homogenization (HPH):
-
Transfer the crude suspension to a high-pressure homogenizer.
-
Process the suspension at a pressure of 800 bar for 20 cycles to reduce the particle size and create a uniform nanosuspension.
-
-
Lyophilization (Freeze-Drying):
-
Add a cryoprotectant (e.g., 5% w/v mannitol) to the final nanosuspension.
-
Pre-freeze the nanosuspension at -40°C for 24 hours.
-
Lyophilize the frozen sample at -50°C for 48 hours to obtain a dry nanoparticle powder.
-
Store the resulting powder in a desiccator.
-
Protocol 2: Characterization of Nanoparticles
-
Particle Size, PDI, and Zeta Potential Measurement (Dynamic Light Scattering - DLS):
-
Re-disperse the lyophilized nanoparticle powder in deionized water to a concentration of approximately 1 mg/mL.
-
Briefly sonicate the sample if necessary to ensure a uniform dispersion.
-
Transfer the sample to a disposable cuvette.
-
Measure the mean particle size (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Zetasizer).
-
Perform all measurements in triplicate at 25°C.
-
-
Morphological Analysis (Scanning Electron Microscopy - SEM):
-
Mount a small amount of the lyophilized nanoparticle powder onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Observe the surface morphology and shape of the nanoparticles under the SEM at an appropriate accelerating voltage.
-
-
In Vitro Dissolution Test:
-
Prepare a dissolution medium (e.g., 200 mL of phosphate buffer, pH 7.4). Maintain the temperature at 37 ± 0.5°C.
-
Use a paddle apparatus set to a speed of 100 rpm.
-
Disperse an amount of vitexin nanoparticles equivalent to 20 mg of raw vitexin into the dissolution medium.
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 min), withdraw 1 mL aliquots of the medium.
-
Immediately filter the samples through a 0.22 µm syringe filter.
-
Analyze the concentration of dissolved vitexin in the filtrate using a validated HPLC method.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Plot the cumulative percentage of drug released versus time.
-
IV. Mandatory Visualizations
This section provides diagrams of key workflows and pathways relevant to vitexin nanoparticle research.
Caption: Experimental workflow for vitexin nanoparticle formulation and characterization.
Caption: Troubleshooting logic for addressing large nanoparticle size.
Caption: Key signaling pathways modulated by vitexin for therapeutic effects.
References
Improving the low oral bioavailability of Vitexin through formulation
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of vitexin's low oral bioavailability. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of vitexin so low?
A1: The low oral bioavailability of vitexin is primarily attributed to two main factors:
-
Poor Aqueous Solubility: Vitexin has very low solubility in water (approximately 7.62 μg/mL), which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: After absorption, vitexin undergoes significant metabolism in the intestines and liver, with studies showing that a large percentage is degraded by intestinal β-glucosidases before it can reach systemic circulation.[3]
Q2: What are the most common formulation strategies to improve vitexin's bioavailability?
A2: Several innovative formulation strategies have been successfully employed to enhance the oral bioavailability of vitexin.[4][5] These include:
-
Nanoparticle Systems: Reducing the particle size of vitexin to the nanometer range significantly increases its surface area, leading to improved dissolution rates.
-
Inclusion Complexes: Complexation with molecules like cyclodextrins can enhance the solubility and dissolution of vitexin.
-
Phospholipid Complexes: Forming complexes with phospholipids can improve the lipophilicity of vitexin, facilitating its absorption across the intestinal membrane.
-
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can increase the solubility and permeability of vitexin.
-
Solid Dispersions: Dispersing vitexin in a polymer matrix can enhance its dissolution rate.
Q3: How do I choose the best formulation strategy for my research?
A3: The choice of formulation strategy depends on several factors, including the desired release profile, the scale of production, and available equipment. For initial screening, nanoparticle and inclusion complex approaches are often explored due to their relative simplicity and effectiveness in improving dissolution. For more advanced delivery systems, lipid-based formulations like nanoemulsions or SEDDS can offer significant bioavailability enhancement.
Q4: What are the critical quality attributes to monitor for vitexin formulations?
A4: Key quality attributes to assess during the development of vitexin formulations include:
-
Particle Size and Polydispersity Index (PDI): Crucial for nanoparticle and nanoemulsion systems, as smaller and more uniform particles generally lead to better absorption.
-
Encapsulation Efficiency / Drug Loading: Determines the amount of vitexin successfully incorporated into the carrier.
-
In Vitro Dissolution Rate: A primary indicator of potential bioavailability enhancement.
-
Physical and Chemical Stability: Ensures the formulation maintains its properties over time.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with various vitexin formulations.
Issue 1: Low Dissolution Rate Despite Nanoparticle Formulation
| Potential Cause | Troubleshooting Step |
| Particle Agglomeration | Optimize the concentration of stabilizers (e.g., surfactants, polymers). Consider lyophilization with a cryoprotectant to prevent aggregation upon drying. |
| Crystalline Nature | Confirm the amorphous state of the vitexin nanoparticles using techniques like X-ray powder diffraction (XRPD). Crystalline forms dissolve slower than amorphous ones. |
| Insufficient Particle Size Reduction | Re-evaluate the formulation process parameters. For antisolvent precipitation-high pressure homogenization, optimize factors like drug concentration, antisolvent-to-solvent ratio, and homogenization pressure. |
Issue 2: Poor Encapsulation Efficiency in Lipid-Based Formulations
| Potential Cause | Troubleshooting Step |
| Low Solubility of Vitexin in the Lipid Phase | Screen various oils and lipids to find one with higher solubilizing capacity for vitexin. The formation of a vitexin-phospholipid complex prior to nanoemulsion preparation can also improve loading. |
| Inappropriate Surfactant/Co-surfactant Ratio | Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable nanoemulsion with high drug loading. |
| Drug Precipitation During Emulsification | Ensure the drug is fully dissolved in the oil phase before emulsification. Gradual addition of the aqueous phase with continuous homogenization can prevent premature drug precipitation. |
Issue 3: Inconsistent Results in In Vivo Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step | | Formulation Instability in GI Fluids | Evaluate the stability of your formulation in simulated gastric and intestinal fluids. For pH-sensitive formulations, consider enteric coatings. | | High Inter-animal Variability | Increase the number of animals per group to improve statistical power. Ensure consistent dosing procedures and fasting conditions for all animals. | | Analytical Method Insufficiency | Validate your analytical method (e.g., HPLC) for plasma samples to ensure it is sensitive, accurate, and reproducible for quantifying vitexin concentrations. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on improving vitexin's oral bioavailability.
Table 1: Comparison of Dissolution Rates for Different Vitexin Formulations
| Formulation | Time Point | Dissolution Rate (%) of Raw Vitexin | Dissolution Rate (%) of Formulated Vitexin | Fold Increase | Reference |
| Nanoparticles (ASP-HPH) | 5 min | 16.85 | 93.94 | 5.57 | |
| Nanoparticles (ASP-HPH) | 30 min | 31.17 | 96.58 | 3.10 | |
| β-Cyclodextrin Inclusion Complex | 20 min | 60.0 | 73.3 | 1.22 |
Table 2: Pharmacokinetic Parameters of Different Vitexin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (μg/mL) | Tmax (min) | AUC (μg/mL*min) | Absolute Bioavailability (%) | Reference |
| Oral Solution (Raw Vitexin) | 30 | 0.51 ± 0.015 | 15.82 ± 0.172 | - | 4.91 ± 0.761 | |
| Intravenous Solution | 10 | - | - | - | 100 |
Experimental Protocols
Protocol 1: Preparation of Vitexin Nanoparticles via Antisolvent Precipitation and High-Pressure Homogenization (ASP-HPH)
This protocol is adapted from a method shown to significantly enhance the dissolution rate of vitexin.
Materials:
-
Vitexin
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Purified water (antisolvent)
-
Stabilizer (e.g., Poloxamer 188)
Equipment:
-
Magnetic stirrer
-
High-pressure homogenizer
-
Lyophilizer (freeze-dryer)
Procedure:
-
Preparation of Vitexin Solution: Dissolve vitexin in DMSO to a concentration of 35 mg/mL.
-
Antisolvent Precipitation:
-
Place purified water containing a stabilizer in a beaker and stir at 1500 rpm.
-
Inject the vitexin solution into the stirred antisolvent at a constant rate. The recommended antisolvent to solvent volume ratio is 15:1.
-
Maintain the temperature at 25°C.
-
-
High-Pressure Homogenization:
-
Subject the resulting nanosuspension to high-pressure homogenization at a specified pressure (e.g., 1000 bar) for a set number of cycles (e.g., 10 cycles) to further reduce particle size and improve uniformity.
-
-
Lyophilization:
-
Freeze the nanosuspension at -80°C.
-
Lyophilize the frozen sample for 24-48 hours to obtain dry vitexin nanoparticles.
-
Protocol 2: Preparation of Vitexin-β-Cyclodextrin Inclusion Complex
This protocol is based on a method demonstrated to improve the solubility and expectorant activity of vitexin.
Materials:
-
Vitexin
-
β-Cyclodextrin (β-CD)
-
Methanol
-
Purified water
Equipment:
-
Ultrasonic bath
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Complex Formation:
-
Dissolve vitexin and β-CD in a 1:1 molar ratio in methanol.
-
Sonicate the solution in an ultrasound bath for 15 minutes at 25°C.
-
Rotate the solution on a rotary evaporator at 40°C for 40 minutes.
-
-
Isolation and Purification:
-
Solubilize the resulting precipitate in water.
-
Filter the solution to remove any un-complexed vitexin.
-
-
Drying:
-
Dry the filtered solution in an air circulation oven at 40°C to obtain the vitexin/β-CD inclusion complex powder.
-
Visualizations
References
- 1. Inclusion of vitexin in β-cyclodextrin: preparation, characterization and expectorant/antitussive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. omicsonline.org [omicsonline.org]
Identifying and mitigating assay interference when studying Vitexin
Welcome to the Technical Support Center for researchers working with Vitexin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental results.
Introduction to Assay Interference
Vitexin, a naturally occurring flavonoid, is of significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. However, like many flavonoids, vitexin has the potential to interfere with various types of biochemical and cell-based assays, leading to misleading results. This phenomenon is often associated with compounds known as Pan-Assay Interference Compounds (PAINS). Understanding and addressing these potential artifacts are crucial for robust drug discovery and development.
This guide will walk you through common interference mechanisms, provide troubleshooting strategies, and offer detailed protocols for control experiments.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern when working with vitexin?
A1: Assay interference refers to the phenomenon where a compound, such as vitexin, produces a response in an assay through a mechanism that is not related to the specific biological target of interest. This can lead to false-positive or false-negative results, wasting time and resources. Flavonoids, including vitexin, are known to be potential Pan-Assay Interference Compounds (PAINS) due to their chemical structures, which can lead to non-specific interactions.
Q2: What are the common mechanisms of assay interference for flavonoids like vitexin?
A2: Common mechanisms include:
-
Compound Aggregation: At certain concentrations, vitexin may form aggregates that can sequester and inhibit enzymes non-specifically. This is a frequent cause of false-positive results in enzyme inhibition assays.
-
Redox Activity: Vitexin's antioxidant properties can interfere with assays that involve redox reactions. It can directly reduce assay reagents or generate hydrogen peroxide, leading to spurious signals.
-
Fluorescence Interference: Vitexin may possess intrinsic fluorescence that can overlap with the excitation or emission spectra of fluorescent probes used in an assay, causing background noise or false signals.
-
Chemical Reactivity: The polyphenolic structure of vitexin can be reactive, potentially leading to covalent modification of proteins or assay components.
Q3: How can I determine if vitexin is interfering with my assay?
A3: A series of control experiments are essential. These include:
-
Detergent Controls: Performing the assay in the presence of a non-ionic detergent (e.g., Triton X-100) can disrupt compound aggregates. A significant decrease in vitexin's activity in the presence of the detergent suggests aggregation-based interference.
-
Pre-incubation Controls: Pre-incubating the enzyme with vitexin and then diluting the mixture before adding the substrate can help identify irreversible or slow-binding inhibitors from potential interfering compounds.
-
Light Scattering Controls: Dynamic light scattering (DLS) can be used to directly detect the formation of aggregates by vitexin at concentrations used in the assay.
-
Redox Controls: Including known antioxidants or redox-inactive analogs of vitexin in your experiments can help to identify interference due to its redox properties.
-
Spectral Scanning: To check for fluorescence interference, scan the fluorescence of vitexin at the excitation and emission wavelengths used in your assay.
Q4: Are there specific assay formats that are more or less prone to interference by vitexin?
A4: Yes. Assays with direct readouts, such as those measuring changes in absorbance or fluorescence, are more susceptible to interference from colored or fluorescent compounds like vitexin. Label-free technologies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be less prone to certain types of interference but may still be affected by aggregation. Cell-based assays can also be affected, for instance, by vitexin's cytotoxicity at higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or Poorly Reproducible IC50 Values in Enzyme Inhibition Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | 1. Rerun the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).2. Perform dynamic light scattering (DLS) on vitexin at the assay concentration. | 1. A rightward shift (increase) in the IC50 value in the presence of detergent suggests aggregation.2. DLS will show the presence of particles with a hydrodynamic radius significantly larger than a small molecule. |
| Poor Solubility | 1. Visually inspect the assay wells for precipitation.2. Test the solubility of vitexin in the assay buffer. | 1. Turbidity or visible precipitate indicates solubility issues.2. If solubility is low, consider using a co-solvent (e.g., DMSO) at a final concentration that does not affect the assay. |
| Time-Dependent Inhibition | Perform a pre-incubation experiment where the enzyme and vitexin are incubated together for varying times before adding the substrate. | If the IC50 value decreases with longer pre-incubation times, it suggests time-dependent inhibition, which may be a genuine effect but requires further characterization. |
Issue 2: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Fluorescence of Vitexin | 1. Measure the fluorescence of vitexin alone in the assay buffer at the excitation and emission wavelengths of the assay.2. Use a different fluorescent probe with a spectral profile that does not overlap with vitexin. | 1. A significant fluorescence signal from vitexin indicates direct interference.2. A reduction in background signal with a different probe confirms spectral overlap as the issue. |
| Light Scattering from Aggregates | Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | A decrease in the background signal suggests that light scattering from aggregates was contributing to the high background. |
Issue 3: Unexpected Results in Antioxidant Assays (e.g., DPPH, ABTS)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-Specific Redox Activity | 1. Include a control compound with a similar chemical scaffold but lacking the key antioxidant functional groups.2. Test vitexin in a cell-based antioxidant assay (e.g., cellular antioxidant activity assay) to confirm biological relevance. | 1. If the control compound is inactive, it supports a specific antioxidant mechanism for vitexin.2. Activity in a cellular context provides stronger evidence of genuine antioxidant effects. |
| Interference with Detection Method | Measure the absorbance spectrum of vitexin to check for overlap with the wavelength used for detection in the assay. | If there is significant overlap, a different assay or detection wavelength may be necessary. |
Quantitative Data Summary
The following tables summarize the reported bioactivity of vitexin in various assays. It is important to note that these values can be influenced by assay conditions and potential interference.
Table 1: Antioxidant Activity of Vitexin
| Assay | Test System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | In vitro | IC50: ~15 µg/mL | [1] |
| ABTS Radical Scavenging | In vitro | Higher than fruit extract | [2] |
| Cellular Antioxidant Activity (CAA) | HepG2 cells | Reduction of intracellular ROS at 25 µM | [3] |
Table 2: Anti-inflammatory Activity of Vitexin
| Assay | Test System | IC50 / Activity | Reference |
| COX-2 Inhibition | In vitro | - | - |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Reduction of NO release | [4] |
| TNF-α Production | LPS-challenged mice | Reduction of TNF-α release | [4] |
| IL-1β Production | LPS-challenged mice | Reduction of IL-1β release |
Table 3: Enzyme Inhibition Activity of Vitexin
| Enzyme | Test System | IC50 / Activity | Reference |
| α-Glucosidase | In vitro | IC50: 52.80 ± 1.65 μM | |
| E2-25K (Ubiquitin-conjugating enzyme) | In vitro | IC50: ~0.5 mM | |
| Tyrosinase | In vitro | Weaker inhibition than apigenin |
Experimental Protocols
Protocol 1: Control Experiment for Compound Aggregation
Objective: To determine if the observed activity of vitexin is due to the formation of aggregates.
Materials:
-
Vitexin stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Enzyme and substrate for your specific assay
-
Triton X-100 (10% stock solution)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of vitexin in the assay buffer. Prepare two sets of these dilutions.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the second set, add the same volume of vehicle (e.g., water).
-
Add the enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at the appropriate temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress using a plate reader.
-
Calculate the IC50 values for vitexin in the presence and absence of Triton X-100.
Interpretation: A significant increase (typically >5-fold) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.
Protocol 2: Control for Intrinsic Fluorescence
Objective: To assess the potential for vitexin's intrinsic fluorescence to interfere with a fluorescence-based assay.
Materials:
-
Vitexin stock solution
-
Assay buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of vitexin in the assay buffer, covering the concentration range used in your assay.
-
Add the vitexin dilutions to the wells of a 96-well black plate.
-
Include wells with assay buffer only as a blank.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used for your assay's fluorescent probe.
-
Measure the fluorescence intensity of all wells.
Interpretation: If the fluorescence intensity of the vitexin-containing wells is significantly above the blank, this indicates intrinsic fluorescence that could interfere with your assay. You may need to subtract this background fluorescence or consider an alternative assay format.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Investigating Assay Interference
Signaling Pathways Modulated by Vitexin
Vitexin has been reported to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for interpreting experimental data.
NF-κB Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
By being aware of the potential for assay interference and by employing the appropriate control experiments, researchers can confidently and accurately characterize the biological activities of vitexin.
References
- 1. Analysis of Antioxidant Compounds in Vitex negundo Leaves Using Offline 2D-LC-ECD and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vitexin reduces neutrophil migration to inflammatory focus by down-regulating pro-inflammatory mediators via inhibition of p38, ERK1/2 and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Drug Delivery Systems for Targeted Vitexin Release
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on refining drug delivery systems for the targeted release of Vitexin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of Vitexin?
A1: The primary challenges in delivering Vitexin are its poor water solubility and low oral bioavailability.[1][2][3][4] Vitexin, a natural flavonoid, has limited therapeutic application due to these properties.[1] Its low solubility affects its dissolution rate, and it experiences significant first-pass metabolism, with a large percentage degraded by intestinal β-glucosidases. Nanotechnology, through the use of nanoparticles, offers a promising approach to enhance its solubility, stability, and targeted delivery.
Q2: What types of nanoparticles are suitable for Vitexin encapsulation?
A2: Various biodegradable polymers and lipids have been successfully used to encapsulate Vitexin. Common examples include chitosan nanoparticles, zein/pectin nanoparticles, solid lipid nanoparticles (SLNs), and liposomes. The choice of nanoparticle depends on the desired release profile, targeting strategy, and route of administration. For instance, chitosan nanoparticles have shown good stability in acidic and neutral pH, potentially protecting Vitexin in the gastrointestinal environment.
Q3: How does nanoparticle formulation improve the bioavailability of Vitexin?
A3: Nanoparticle formulations improve Vitexin's bioavailability in several ways. Their small size increases the surface area for dissolution, enhancing the solubility of hydrophobic compounds like Vitexin. Encapsulation protects Vitexin from degradation in the gastrointestinal tract. Furthermore, nanoparticles can be engineered for targeted delivery to specific cells or tissues, increasing local drug concentration and reducing systemic side effects. For example, chitosan-coated alginate microcapsules have been shown to enhance the bioavailability of Vitexin in rabbit plasma.
Q4: What analytical methods are used to quantify Vitexin in drug delivery systems and biological samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and validated method for the simultaneous quantification of Vitexin and its isomers, like Isovitexin, in biological matrices such as plasma. Reversed-phase HPLC with UV detection is also commonly used for quantification in extracts and formulations. The selection of the method depends on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)
Problem: You are experiencing low encapsulation efficiency (<60%) and/or low drug loading capacity when formulating Vitexin-loaded nanoparticles.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor affinity between Vitexin and the polymer matrix. | Modify the formulation by adjusting the polymer-to-drug ratio. Increasing the initial concentration of Vitexin can sometimes increase the loading capacity. Consider using a different polymer or a combination of polymers to improve interaction with Vitexin. |
| Vitexin precipitation during encapsulation. | For methods like antisolvent precipitation, optimize the solvent and antisolvent systems. Key parameters to adjust include the drug solution concentration, the volume ratio of antisolvent to solvent, stirring speed, and precipitation temperature. |
| Suboptimal process parameters. | Optimize parameters such as sonication/homogenization time and intensity, stirring speed, and temperature. For instance, in high-pressure homogenization, increasing the pressure and number of cycles can improve particle characteristics. |
| Drug leakage during purification. | During purification steps like centrifugation or dialysis, ensure that the conditions are not causing premature release of the encapsulated Vitexin. Minimize the duration of these steps where possible. |
Issue 2: Undesirable Nanoparticle Size or Polydispersity Index (PDI)
Problem: The fabricated nanoparticles are too large (e.g., >300 nm for intravenous delivery) or have a high PDI, indicating a wide size distribution.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Aggregation of nanoparticles. | Ensure adequate surface charge (zeta potential) to promote electrostatic repulsion. A zeta potential of ±30 mV is generally considered stable. If needed, incorporate stabilizers or coating agents like polyethylene glycol (PEG) to prevent aggregation. |
| Incorrect formulation parameters. | Systematically vary the concentration of the polymer, Vitexin, and any cross-linking agents. For chitosan nanoparticles formed by ionic gelation, the concentration of both chitosan and the cross-linker (e.g., TPP) is critical. |
| Inefficient homogenization or stirring. | Increase the homogenization pressure/time or the stirring speed to reduce particle size. Ensure that the mixing of components is rapid and uniform, especially in precipitation-based methods. |
Issue 3: Inconsistent or Uncontrolled In Vitro Drug Release
Problem: The release of Vitexin from the nanoparticles is too rapid (burst release) or fails to achieve a sustained release profile as intended.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High amount of surface-adsorbed drug. | Improve the purification process to remove any non-encapsulated Vitexin that is loosely bound to the nanoparticle surface. Washing the nanoparticles multiple times can help. |
| Rapid degradation or swelling of the polymer matrix. | Select a polymer with a slower degradation rate or increase the degree of cross-linking to slow down the matrix swelling and subsequent drug diffusion. |
| pH-dependent release is not optimal. | The release of Vitexin can be highly dependent on the pH of the release medium. If targeting a specific environment (e.g., the intestine), ensure the nanoparticle system is designed to be stable at one pH and release at another. For example, vitexin-loaded chitosan nanoparticles show slower release at acidic and neutral pH compared to alkaline pH. |
| Inappropriate drug-to-polymer ratio. | A very high drug loading can sometimes lead to a porous nanoparticle structure, facilitating a faster release. Optimize the drug-to-polymer ratio to achieve the desired release kinetics. |
Data Presentation
Table 1: Physicochemical Properties of Vitexin-Loaded Nanoparticles
| Nanoparticle System | Particle Size (nm) | Zeta Potential (mV) | Loading Capacity (LC) (%) | Encapsulation Efficiency (EE) (%) | Reference |
| Chitosan Nanoparticles | 50 - 250 | -6.2 to -13.8 | 2.8 - 21.0 | 16.6 - 58.2 | |
| Zein/Pectin Nanoparticles | ~222.7 | - | - | ~67 | |
| Nanosuspensions (ASP/HPH) | ~80.5 (final) | - | - | - |
Table 2: In Vitro Release of Vitexin from Chitosan Nanoparticles
| pH of Release Medium | Time to Complete Release | Observations | Reference |
| 3 | > 4 months | Stable in acidic conditions | |
| 7 | ~80 days | Stable in neutral conditions | |
| 11 | ~10 days | Faster release in alkaline conditions |
Experimental Protocols
Protocol 1: Formulation of Vitexin-Loaded Chitosan Nanoparticles via Ionic Gelation
This protocol is based on the oil-in-water emulsion followed by ionic gelation method.
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.1% (w/v). Stir overnight to ensure complete dissolution.
-
Preparation of Vitexin Solution: Dissolve Vitexin in a suitable organic solvent (e.g., ethanol or DMSO).
-
Emulsification: Add the Vitexin solution to the chitosan solution under constant stirring to form an oil-in-water emulsion.
-
Ionic Gelation: Add a solution of pentasodium triphosphate (TPP) dropwise to the emulsion under continuous stirring. The TPP solution acts as a cross-linker, inducing the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Purification: Wash the nanoparticle pellet multiple times with deionized water to remove unreacted reagents and non-encapsulated Vitexin.
-
Storage: Resuspend the purified nanoparticles in deionized water or a suitable buffer and store at 4°C. For long-term storage, lyophilization with a cryoprotectant is recommended.
Protocol 2: Quantification of Vitexin Encapsulation Efficiency
-
Separation of Nanoparticles: After synthesis, centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Vitexin: Carefully collect the supernatant. Measure the concentration of Vitexin in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~335 nm) or by HPLC.
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of Vitexin added - Amount of free Vitexin in supernatant) / Total amount of Vitexin added] x 100
-
Calculation of Loading Capacity (LC): LC (%) = [(Total amount of Vitexin added - Amount of free Vitexin in supernatant) / Total weight of nanoparticles] x 100
Protocol 3: In Vitro Vitexin Release Study
-
Preparation: Disperse a known amount of Vitexin-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at different pH values like 3.0, 7.4, and 11.0).
-
Incubation: Place the dispersion in a dialysis bag with a suitable molecular weight cut-off. Suspend the bag in a larger volume of the same release medium at 37°C with constant, gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours, and so on), withdraw a small aliquot of the release medium from outside the dialysis bag.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of Vitexin in the collected aliquots using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative percentage of Vitexin released at each time point.
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating Vitexin delivery systems.
Caption: Key signaling pathways modulated by Vitexin in cancer cells.
References
- 1. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Vitexin Dissolution for Improved Absorption
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the dissolution rate of Vitexin.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the dissolution rate of Vitexin crucial for its therapeutic application?
A1: Vitexin, a natural flavonoid with significant pharmacological activities, suffers from poor water solubility. This low solubility limits its dissolution in gastrointestinal fluids, leading to poor absorption and low bioavailability, which in turn restricts its therapeutic efficacy. Enhancing the dissolution rate is a critical step to improve its absorption and overall therapeutic potential.
Q2: What are the primary methods to improve the dissolution rate of Vitexin?
A2: The most effective and commonly researched methods include:
-
Nanoparticle Formation: Reducing the particle size of Vitexin to the nanometer range dramatically increases the surface area available for dissolution.[1][2][3][4]
-
Cyclodextrin Complexation: Encapsulating Vitexin molecules within cyclodextrin cavities forms inclusion complexes with enhanced aqueous solubility and dissolution.[5]
-
Solid Dispersions: Dispersing Vitexin in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating Vitexin in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in aqueous media can significantly enhance its solubilization and absorption.
Q3: How much of an increase in dissolution rate can be expected with these methods?
A3: The enhancement in dissolution rate varies depending on the method and formulation parameters. For instance, Vitexin nanoparticles have been shown to increase the dissolution rate by as much as 5.58-fold compared to the raw drug. Inclusion complexes with β-cyclodextrin have demonstrated a dissolution rate three times greater than free Vitexin within the first few minutes.
Q4: What are the critical quality attributes to consider when developing a Vitexin formulation with enhanced dissolution?
A4: Key quality attributes to monitor include:
-
Particle Size and Distribution: For nanoparticle-based formulations.
-
Encapsulation Efficiency/Drug Loading: For nanoparticle and cyclodextrin complexes.
-
In Vitro Dissolution Profile: To confirm the enhancement of dissolution rate.
-
Physical State: (Crystalline vs. Amorphous) as amorphous forms generally exhibit higher solubility.
-
Stability: Both physical and chemical stability of the formulation over time.
Troubleshooting Guides
Nanoparticle Formulations
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Large Mean Particle Size (MPS) or Aggregation | 1. Suboptimal formulation parameters (e.g., drug concentration, solvent/antisolvent ratio, stabilizer concentration). 2. Inefficient homogenization (pressure or cycles). 3. Inadequate stabilization leading to particle agglomeration. | 1. Optimize formulation parameters through systematic experimentation (e.g., Design of Experiments). 2. Increase homogenization pressure and/or the number of cycles. 3. Screen different types and concentrations of stabilizers (e.g., Poloxamer 188). |
| Low Drug Loading or Encapsulation Efficiency | 1. Poor solubility of Vitexin in the chosen organic solvent. 2. Premature precipitation of the drug during formulation. 3. Inefficient purification process leading to loss of drug. | 1. Select an organic solvent with high solubility for Vitexin (e.g., DMSO). 2. Control the addition rate of the antisolvent to manage precipitation. 3. Optimize the purification method (e.g., centrifugation speed and time) to minimize drug loss. |
| Inconsistent Dissolution Profiles | 1. Variability in particle size and distribution between batches. 2. Presence of residual solvent affecting wettability. 3. Agglomeration of nanoparticles during the dissolution test. | 1. Ensure consistent and well-controlled manufacturing processes. 2. Implement a robust drying process (e.g., lyophilization) to remove residual solvents. 3. Incorporate a suitable stabilizer in the formulation and ensure adequate agitation during the dissolution study. |
Cyclodextrin Inclusion Complexes
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Complexation Efficiency | 1. Inappropriate molar ratio of Vitexin to cyclodextrin. 2. Suboptimal preparation method. 3. Steric hindrance preventing efficient inclusion. | 1. Evaluate different molar ratios (e.g., 1:1, 1:2) to find the optimal stoichiometry. 2. Compare different preparation methods such as kneading, co-precipitation, and solvent evaporation. 3. Consider using modified cyclodextrins with larger cavities or different chemical properties. |
| Precipitation of the Complex During Storage | 1. Supersaturation of the solution. 2. Changes in temperature or pH. 3. Insufficient stability of the inclusion complex. | 1. Determine the equilibrium solubility of the complex to avoid preparing overly concentrated solutions. 2. Store the complex in a controlled environment (temperature and pH). 3. Characterize the stability constant of the complex to understand its dissociation behavior. |
Solid Dispersions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Conversion to Amorphous State | 1. High drug-to-carrier ratio. 2. Inefficient solvent removal. 3. Incompatibility between Vitexin and the polymer carrier. | 1. Decrease the drug loading in the formulation. 2. Optimize the drying process (e.g., increase temperature or vacuum). 3. Screen different hydrophilic carriers (e.g., PVP, PEG, Poloxamer) for better compatibility with Vitexin. |
| Phase Separation or Recrystallization on Storage | 1. Thermodynamic instability of the amorphous system. 2. Absorption of moisture. 3. High mobility of the drug within the polymer matrix. | 1. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. 2. Store the solid dispersion in desiccated and controlled temperature conditions. 3. Consider the addition of a secondary stabilizing agent. |
Quantitative Data Summary
| Method | Key Parameters | Result | Fold Increase in Dissolution | Reference |
| Nanoparticles (Antisolvent Precipitation & High-Pressure Homogenization) | Mean Particle Size | 80.5 nm | 5.58-fold | |
| β-Cyclodextrin Inclusion Complex | Molar Ratio | 1:1 | ~3-fold (in the first 3 mins) | |
| Supercritical Antisolvent (SAS) Micronization | Mean Particle Size | 126 nm | Significant increase | |
| Chitosan Nanoparticles (Emulsion-Ionic Gelation) | Particle Size | 50-250 nm | Improved dispersion stability |
Experimental Protocols
Preparation of Vitexin Nanoparticles by Antisolvent Precipitation and High-Pressure Homogenization
Objective: To produce Vitexin nanoparticles with a mean particle size of approximately 80 nm to enhance the dissolution rate.
Materials:
-
Vitexin
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Poloxamer 188
-
Mannitol (as cryoprotectant)
Methodology:
-
Antisolvent Precipitation (ASP):
-
Dissolve Vitexin in DMSO to prepare a 25 mg/mL solution.
-
Use deionized water as the antisolvent, with an antisolvent to solvent volume ratio of 15.
-
Maintain the precipitation temperature at 4°C.
-
Add the Vitexin solution to the deionized water under constant stirring at 1500 rpm to precipitate Vitexin microparticles.
-
-
High-Pressure Homogenization (HPH):
-
Suspend the Vitexin microparticles obtained from the ASP step in a 5% (w/v) Poloxamer 188 aqueous solution.
-
Process the suspension through a high-pressure homogenizer at 800 bar for 20 cycles to produce a nanosuspension.
-
-
Lyophilization:
-
Add 5% (w/v) mannitol to the nanosuspension as a cryoprotectant.
-
Freeze the nanosuspension at -40°C for 24 hours.
-
Lyophilize the frozen suspension at -50°C for 48 hours to obtain dry Vitexin nanoparticles.
-
Characterization:
-
Mean Particle Size (MPS) and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).
-
Morphology: Scanning Electron Microscopy (SEM).
-
Physical State: X-ray Powder Diffraction (XRPD).
-
In Vitro Dissolution: USP Paddle Apparatus (Apparatus 2) in phosphate buffer (pH 7.4) at 37°C.
Preparation of Vitexin/β-Cyclodextrin Inclusion Complex
Objective: To prepare a Vitexin/β-cyclodextrin inclusion complex to improve the aqueous solubility and dissolution rate of Vitexin.
Materials:
-
Vitexin
-
β-Cyclodextrin (β-CD)
-
Methanol
-
Water
Methodology:
-
Complexation:
-
Weigh equimolar amounts of Vitexin and β-cyclodextrin (1:1 molar ratio).
-
Add both components to methanol (~700 mL for a lab-scale preparation).
-
Sonicate the mixture in an ultrasound bath for 15 minutes at 25°C.
-
Rotate the flask on a rotary evaporator at 40°C for 40 minutes to facilitate complexation and partial solvent removal.
-
-
Isolation and Drying:
-
The resulting precipitate is solubilized in a minimal amount of water and then filtered to remove any un-complexed Vitexin.
-
The filtrate is then dried in an air circulation oven at 40°C to obtain the solid Vitexin/β-CD inclusion complex.
-
Characterization:
-
Complex Formation: Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Morphology: Scanning Electron Microscopy (SEM).
-
In Vitro Dissolution: USP Paddle Apparatus (Apparatus 2) in an appropriate dissolution medium (e.g., acidified salt solution, pH 1.5) at 37°C.
Visualizations
Caption: Workflow for Vitexin Nanoparticle Preparation.
Caption: Workflow for Vitexin/β-CD Inclusion Complex Preparation.
Caption: Strategies to Enhance Vitexin's Dissolution and Absorption.
References
- 1. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 2. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inclusion of vitexin in β-cyclodextrin: preparation, characterization and expectorant/antitussive activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of Vitexin Isolation
Welcome to the technical support center for Vitexin isolation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the scale-up of Vitexin isolation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of Vitexin on a larger scale.
| Problem | Potential Cause | Recommended Solution |
| Low Vitexin Yield | Inefficient extraction method. | Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times with less solvent compared to conventional methods.[1] |
| Suboptimal solvent system. | The choice of solvent is critical. Aqueous solutions of ethanol or methanol are commonly used.[1] For instance, 40% methanol in water has been shown to be effective.[2][3] Starting with a 50-70% ethanol or methanol solution is a good practice.[1] | |
| Inadequate sample preparation. | Ensure the plant material is dried (e.g., at 60°C) and ground to a fine, uniform powder (40-60 mesh) to increase the surface area for solvent penetration. | |
| Degradation of Vitexin. | Avoid excessive heat and prolonged exposure to light during the extraction and purification process. Vitexin can be unstable under certain conditions. | |
| Impure Final Product | Ineffective purification strategy. | Column chromatography using macroporous resins is a highly effective method for purifying Vitexin from crude extracts. High-speed counter-current chromatography (HSCCC) has also been successfully used for rapid purification. |
| Column overloading. | Do not exceed the binding capacity of the chromatography column. Overloading leads to poor separation and impure fractions. | |
| Improper elution gradient. | Optimize the solvent gradient during column chromatography. A stepwise or linear gradient of ethanol in water (e.g., 10% to 70%) is often effective for eluting flavonoids from macroporous resins. | |
| Difficulty with Solvent Removal | High boiling point of the solvent. | Use a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature (e.g., 50°C), which helps to prevent degradation of the target compound. |
| Precipitation of Vitexin during processing | Poor solubility in the chosen solvent. | While Vitexin has poor water solubility, it is more soluble in organic solvents like DMSO for creating stock solutions. For processing, ensure the chosen solvent system can maintain Vitexin in solution at the desired concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for maximizing Vitexin extraction yield?
A1: The most critical parameters to optimize are the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. For example, a study on Ficus deltoidea found the optimal yield for vitexin was achieved at 50°C with a 1:30 g/mL sample-to-water ratio over 4 hours. Another study on Prosopis farcta identified 40% aqueous methanol with 0.5% acetic acid as the best solvent system, yielding 0.554 mg/g of vitexin.
Q2: Which advanced extraction techniques are recommended for scaling up Vitexin isolation?
A2: For scaling up, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. These methods generally provide higher extraction efficiency, reduced processing time, and lower solvent consumption compared to traditional methods like maceration or Soxhlet extraction.
Q3: How can I effectively purify Vitexin from a complex crude extract?
A3: A multi-step approach is often necessary. A common and effective method involves initial liquid-liquid partitioning to remove unwanted compounds, followed by column chromatography. Macroporous resins, such as HPD-400, are particularly effective for adsorbing and then eluting flavonoids like Vitexin. High-speed counter-current chromatography (HSCCC) is another powerful technique for obtaining high-purity Vitexin in a single step.
Q4: What are some common issues with Vitexin stability and how can they be mitigated?
A4: Flavonoids like Vitexin can be susceptible to degradation by heat, light, and pH changes. It is advisable to protect the extracts and purified solutions from light and to use moderate temperatures during solvent evaporation (e.g., 50°C). For cell-based assays, it's recommended to prepare fresh dilutions from a stock solution for each experiment due to potential instability in cell culture media.
Q5: What is a typical yield of Vitexin I can expect?
A5: The yield of Vitexin is highly dependent on the plant source and the isolation method used. For example, extraction from Prosopis farcta leaves yielded 0.554 mg/g of dried weight. From Ficus deltoidea leaves, an optimum yield of 0.463% w/w was reported. Isolation from Combretum micranthum leaves yielded 0.013% from the dry powder.
Data Presentation
Table 1: Comparison of Different Extraction Solvents for Vitexin Isolation from Prosopis farcta
| Extraction Method | Solvent System | Vitexin Yield (mg/g DW) |
| Method 1 | 85% Ethanol | ~0.45 |
| Method 2 | 70% Methanol | 0.498 |
| Method 3 | 40% Acidic Methanol (0.5% Acetic Acid) | 0.554 |
| Method 4 | 94% Ethanol | ~0.45 |
| Method 5 | 100% Methanol | 0.463 |
| Method 6 | 53% Acetonitrile | 0.313 |
| Data sourced from Zafari & Sharifi (2020). |
Table 2: Optimized Parameters for Vitexin Extraction from Different Plant Sources
| Plant Source | Optimal Temperature | Optimal Solid-to-Liquid Ratio | Optimal Extraction Time | Vitexin Yield |
| Ficus deltoidea | 50°C | 1:30 g/mL | 4 hours | 0.463 %w/w |
| Odontosoria chinensis | 80°C | 1:25 g/mL | 180 min | 4.07 mg/g |
| Data sourced from Nasma et al. (2018) and a 2022 study on Odontosoria chinensis. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Vitexin
-
Sample Preparation: Dry the plant material at 60°C and grind it into a fine powder (40-60 mesh).
-
Extraction Setup: Place 10 g of the powdered sample into a 500 mL flask.
-
Add 300 mL of the extraction solvent (e.g., 60% ethanol in water), achieving a solid-to-liquid ratio of 1:30 g/mL.
-
Extraction: Sonicate the mixture for 30 minutes.
-
Recovery: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Re-extraction: To maximize the yield, re-extract the plant residue with fresh solvent.
-
Solvent Removal: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Protocol 2: Purification of Vitexin using Macroporous Resin Column Chromatography
-
Resin Pre-treatment: Soak the macroporous resin (e.g., HPD-400) in ethanol for 24 hours. Then, wash it thoroughly with deionized water until no ethanol remains.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 1-2 mg/mL. Adjust the pH if necessary. Pass the solution through the column at a slow flow rate (e.g., 2 bed volumes per hour).
-
Washing: Wash the column with 3-4 bed volumes of deionized water to remove unretained impurities such as sugars and salts.
-
Elution: Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., starting from 10% and increasing to 70%). Collect the fractions and monitor for the presence of Vitexin using a suitable analytical method like HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the isolation and purification of Vitexin.
Caption: Troubleshooting decision tree for overcoming common issues in Vitexin isolation.
Caption: Simplified overview of some signaling pathways modulated by Vitexin.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta - American Journal of Plant Sciences - SCIRP [scirp.org]
- 3. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
Technical Support Center: Troubleshooting Inconsistent Results in Vitexin In Vivo Experiments
Welcome to the technical support center for researchers utilizing Vitexin in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in the therapeutic effects of Vitexin between my experimental animals?
A1: High variability is a common issue stemming from several factors:
-
Low Bioavailability: Vitexin naturally has poor oral bioavailability due to significant first-pass metabolism in the intestine and rapid clearance from the bloodstream.[1][2][3] This means that even with consistent oral dosing, the amount of Vitexin reaching the systemic circulation can vary greatly between individual animals.
-
Genetic Differences: Genetic variations within animal strains can influence metabolic rates and drug transporter activity, leading to different absorption and clearance profiles of Vitexin.
-
Gut Microbiota: The gut microbiota plays a role in the metabolism of flavonoids like Vitexin.[1][4] Differences in the gut microbial composition between animals can lead to variations in Vitexin metabolism and, consequently, its therapeutic effects.
-
Dose-Dependent Effects: The pharmacological effects of Vitexin are often dose-dependent. Small, unintended variations in administered doses can lead to significant differences in outcomes, especially if operating on a steep portion of the dose-response curve.
Q2: My in vitro results with Vitexin were very promising, but I am not seeing the same effects in vivo. What could be the reason?
A2: The discrepancy between in vitro and in vivo results is a frequent challenge in drug development and can be attributed to:
-
Pharmacokinetics: As mentioned, Vitexin's low oral bioavailability is a primary factor. The concentration of Vitexin that effectively reaches the target tissue in vivo might be much lower than the concentrations used in in vitro studies.
-
Metabolism: In vivo, Vitexin is subject to metabolic transformation, primarily in the colon by the microbiota. The metabolites of Vitexin may have different biological activities than the parent compound, or they may be inactive.
-
Complex Biological Systems: In vivo systems are inherently more complex than isolated cell cultures. The therapeutic effect of Vitexin in vivo is a result of its interaction with multiple cell types, signaling pathways, and physiological feedback loops, which cannot be fully replicated in vitro.
Q3: What is the recommended solvent and route of administration for Vitexin in animal studies?
A3: The choice of solvent and administration route significantly impacts Vitexin's efficacy:
-
Solubility: While Vitexin can be dissolved in aqueous-based solutions, its low aqueous solubility can hinder its absorption from the gastrointestinal tract. Formulations such as nanoemulsions or inclusion complexes with cyclodextrins have been shown to improve its solubility and bioavailability.
-
Route of Administration:
-
Oral (p.o.): This is a common route for preclinical studies, but be mindful of the low bioavailability. Higher doses may be required to achieve therapeutic concentrations.
-
Intraperitoneal (i.p.): This route bypasses the first-pass metabolism in the gut, leading to higher and more consistent systemic exposure. Many studies reporting significant anti-inflammatory and neuroprotective effects have used i.p. administration.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent tumor growth inhibition in xenograft models. | 1. Poor oral bioavailability of Vitexin leading to variable systemic exposure. 2. Dose-dependent antitumor effect. 3. Differences in tumor establishment and growth rates between animals. | 1. Consider using a delivery system to enhance bioavailability, such as nanoformulations. 2. Perform a dose-response study to determine the optimal therapeutic dose for your specific cancer model. 3. Ensure consistent tumor cell implantation and monitor tumor growth closely to randomize animals into treatment groups with similar tumor volumes. |
| Variable anti-inflammatory response in arthritis models. | 1. Inconsistent induction of arthritis. 2. Low and variable absorption of orally administered Vitexin. 3. Timing of treatment initiation relative to disease progression. | 1. Refine the arthritis induction protocol to ensure a more uniform disease onset and severity. 2. Consider intraperitoneal (i.p.) administration to bypass first-pass metabolism and ensure more consistent dosing. 3. Standardize the time point for initiating Vitexin treatment based on clinical signs of arthritis. |
| Lack of neuroprotective effects in brain injury models. | 1. Insufficient penetration of the blood-brain barrier (BBB). 2. Inadequate dosing to achieve therapeutic concentrations in the brain. 3. The chosen animal model may not be sensitive to Vitexin's mechanism of action. | 1. While some studies suggest Vitexin can cross the BBB, its efficiency may be low. Investigate literature for specific BBB penetration data in your model. 2. Conduct a pilot study with a range of doses to identify an effective dose for your specific neurological endpoint. 3. Evaluate the relevance of the signaling pathways targeted by Vitexin (e.g., PI3K/Akt, Nrf2/HO-1) to the pathophysiology of your chosen model. |
| High mortality in treatment groups. | 1. Potential toxicity at higher doses. 2. The vehicle used for solubilizing Vitexin may have toxic effects. 3. Interaction with other administered substances. | 1. Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD). 2. Run a vehicle-only control group to assess any adverse effects of the solvent. 3. Review the literature for any known contraindications or interactions of Vitexin with other compounds used in your experimental model. |
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various in vivo studies on Vitexin.
Table 1: Anti-inflammatory and Analgesic Effects of Vitexin
| Animal Model | Disease/Condition | Vitexin Dose | Route of Administration | Key Findings |
| Sprague Dawley Rats | Collagen-Induced Arthritis | 10 mg/kg | p.o. | Significantly reduced inflammatory markers (IL-1β, IL-6, TNF-α) and improved histological scores. |
| Swiss Mice | Acetic Acid-Induced Writhing | 10 mg/kg | i.p. | Inhibited 91% of the writhing response. |
| C57BL/6 Mice | High-Fat Diet-Induced Inflammation | 10 mg/kg | p.o. | Decreased oxidative stress and inflammation in the brain and intestine. |
| Mice | LPS-Induced Acute Lung Injury | 10 mg/kg | i.p. | Suppressed lung injury by increasing Nrf2 and HO-1 expression. |
Table 2: Anticonvulsant and Neuroprotective Effects of Vitexin
| Animal Model | Disease/Condition | Vitexin Dose | Route of Administration | Key Findings |
| Mice | PTZ & Picrotoxin-Induced Seizures | 1.25, 2.5, 5 mg/kg | i.p. | Dose-dependent protection against seizures, with 100% protection at 5 mg/kg. |
| Rats | Pilocarpine-Induced Seizures | 10 mg/kg | p.o. | Increased latency and reduced frequency of seizures. |
| Mice | MPTP-Induced Parkinson's Disease | 50 mg/kg | i.p. | Prevented bradykinesia and neuronal lesions. |
| Mice | Cerebral Ischemia/Reperfusion | 3.25, 7.5, 15 mg/kg | i.p. | Reduced brain infarct volume and improved neurological deficits. |
| Young Rats | Hypoxic-Ischemic Brain Injury | 30-60 mg/kg | i.p. | Decreased lesion volume and cerebral edema. |
Table 3: Anticancer Effects of Vitexin
| Animal Model | Cancer Type | Vitexin Dose | Route of Administration | Key Findings |
| Nude Mice | Breast Cancer Xenograft | 20, 40, 80 mg/kg | p.o. | Dose-dependent tumor growth inhibition (56%, 86%, and 92% respectively). |
| Nude Mice | Prostate Cancer Xenograft | Not specified | p.o. | Increased Bax and decreased Bcl-2 expression in tumors. |
| Nude Mice | Nasopharyngeal Carcinoma Xenograft | Not specified | Not specified | Increased LC3-II and decreased p62 expression, indicating induction of autophagy and apoptosis. |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity of Vitexin in a Collagen-Induced Arthritis (CIA) Rat Model
-
Animal Model: Male Sprague Dawley rats (6-8 weeks old).
-
Induction of Arthritis:
-
On day 0, immunize rats with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Experimental Groups (n=6 per group):
-
Group 1: Control (no CIA induction).
-
Group 2: CIA + Vehicle.
-
Group 3: CIA + Vitexin (10 mg/kg, p.o.).
-
Group 4: CIA + Methotrexate (1 mg/kg, p.o. - positive control).
-
Group 5: Vitexin alone (10 mg/kg, p.o.).
-
-
Treatment: Administer treatments daily from the day of the booster injection for a specified period (e.g., 21 days).
-
Assessment:
-
Monitor body weight and paw volume regularly.
-
At the end of the study, collect blood to measure serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and rheumatoid factor.
-
Harvest ankle joints for histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Analyze the expression of proteins in the JAK/STAT/SOCS signaling pathway in joint tissues via Western blot.
-
Protocol 2: Assessment of Anticonvulsant Activity of Vitexin using the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
-
Animal Model: Male Swiss mice (20-25 g).
-
Experimental Groups (n=6-10 per group):
-
Group 1: Saline + Saline.
-
Group 2: Saline + PTZ.
-
Group 3: Vitexin (1.25 mg/kg, i.p.) + PTZ.
-
Group 4: Vitexin (2.5 mg/kg, i.p.) + PTZ.
-
Group 5: Vitexin (5 mg/kg, i.p.) + PTZ.
-
-
Treatment:
-
Administer Vitexin or saline intraperitoneally.
-
30 minutes after the initial treatment, administer PTZ (e.g., 85 mg/kg, i.p.) to induce seizures.
-
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes and record the latency to the first clonic seizure and the percentage of animals protected from seizures.
-
Signaling Pathways and Experimental Workflows
Caption: Vitexin's anti-inflammatory signaling pathways.
Caption: Vitexin's pro-apoptotic signaling in cancer cells.
Caption: General workflow for Vitexin in vivo experiments.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitexin alleviates high-fat diet induced brain oxidative stress and inflammation via anti-oxidant, anti-inflammatory and gut microbiota modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Vitexin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing storage conditions to prevent the degradation of Vitexin.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for pure Vitexin powder?
For long-term stability, pure Vitexin powder should be stored at -20°C. For shorter periods, storage at 2-8°C is acceptable. It is crucial to protect Vitexin from light and moisture.
Q2: How should I store Vitexin in solution?
The stability of Vitexin in solution is highly dependent on the solvent, pH, and temperature.
-
Organic Solvents: Stock solutions of Vitexin can be prepared in organic solvents like DMSO and DMF, with solubilities of approximately 16.6 mg/mL and 14.3 mg/mL, respectively.[1] These solutions should be stored at -20°C or -80°C for long-term use. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Vitexin is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, it is recommended to first dissolve Vitexin in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[1] For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] Aqueous solutions of Vitexin are not recommended to be stored for more than one day due to their limited stability.[1]
Q3: What factors can cause Vitexin degradation?
Several factors can contribute to the degradation of Vitexin, including:
-
pH: Vitexin is more susceptible to degradation in alkaline conditions compared to acidic or neutral conditions.
-
Temperature: Elevated temperatures accelerate the degradation of Vitexin.
-
Light: Exposure to UV and visible light can lead to photodegradation.
-
Oxidizing Agents: Strong oxidizing agents can cause oxidative degradation of Vitexin.
-
Enzymes: Certain enzymes, such as β-glucosidases, can potentially degrade Vitexin.
Troubleshooting Guides
Issue 1: Unexpected Degradation of Vitexin in an Aqueous Solution
Symptoms:
-
Loss of biological activity of the Vitexin solution.
-
Appearance of unknown peaks in HPLC analysis.
-
Change in the color or clarity of the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High pH of the solution | Vitexin is known to be unstable in alkaline conditions. Measure the pH of your solution. If it is above 7, consider adjusting the pH to a slightly acidic or neutral range (pH 4-7) using a suitable buffer. |
| Exposure to light | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Minimize the exposure of the solution to ambient light during handling. |
| Elevated storage temperature | Store aqueous solutions of Vitexin at 2-8°C for short-term use (less than 24 hours). For longer storage, it is advisable to prepare fresh solutions. |
| Presence of oxidizing agents | Ensure that the solvents and reagents used are free from peroxides and other oxidizing impurities. If possible, degas the solvents before use. |
| Microbial contamination | If the solution is not sterile, microbial growth can lead to enzymatic degradation. Filter-sterilize the solution using a 0.22 µm filter if appropriate for your application. |
Issue 2: Inconsistent Results in Vitexin Stability Studies
Symptoms:
-
High variability in the percentage of Vitexin remaining between replicate experiments.
-
Non-reproducible degradation kinetics.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate quantification method | Ensure that your analytical method (e.g., HPLC) is validated for linearity, precision, and accuracy for Vitexin quantification. Use a stable, well-characterized reference standard for calibration. |
| Inconsistent stress conditions | Precisely control the experimental parameters such as temperature, pH, and light intensity. Use calibrated equipment (e.g., ovens, pH meters, photostability chambers). |
| Interaction with container material | Vitexin may adsorb to certain types of plastic. Use glass or polypropylene containers for storing Vitexin solutions. |
| Evaporation of solvent | Ensure that the containers are tightly sealed to prevent solvent evaporation, which can lead to an artificial increase in Vitexin concentration. |
Quantitative Data on Vitexin Stability
The following tables summarize the available quantitative data on Vitexin degradation under various conditions. It is important to note that detailed kinetic data for pure Vitexin is limited in the public domain, and much of the available information comes from studies on plant extracts or specific formulations.
Table 1: Thermal Degradation of Vitexin in a Pasteurized Fruit Pulp Matrix
| Temperature | Estimated Shelf-Life |
| 5°C | 13.4 days |
| -15°C | 18.3 days |
Table 2: Forced Degradation of Vitexin in a Passiflora foetida Leaf Extract
| Stress Condition | Time | Vitexin Degradation |
| 1 N HCl at 80°C | 7 days | Not significant |
| Aqueous solution at 80°C | 7 days | Not significant |
| UV light at 30°C | 7 days | Not significant |
| 1 N NaOH at 80°C | 5 hours | Significant degradation |
| 30% H₂O₂ at 80°C | 5 hours | Significant degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Vitexin Analysis
This protocol is based on a validated method for the quantification of Vitexin.
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Orthophosphoric acid (20:80 v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 335 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Vitexin reference standard in methanol to obtain a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation:
-
Dissolve the Vitexin sample in methanol or a suitable solvent.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Vitexin peak based on its retention time (approximately 11.05 minutes under these conditions).
-
Quantify the amount of Vitexin in the sample using the calibration curve.
Protocol 2: Forced Degradation Study of Vitexin
This protocol outlines a general procedure for conducting forced degradation studies on Vitexin.
1. Preparation of Stock Solution: Prepare a stock solution of Vitexin in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the Vitexin stock solution with an equal volume of 1 N HCl. Incubate at a specific temperature (e.g., 80°C) for a defined period.
-
Alkaline Hydrolysis: Mix the Vitexin stock solution with an equal volume of 1 N NaOH. Incubate at a specific temperature (e.g., 80°C) for a defined period.
-
Oxidative Degradation: Mix the Vitexin stock solution with a solution of 30% hydrogen peroxide. Incubate at a specific temperature (e.g., 80°C) for a defined period.
-
Thermal Degradation: Incubate the Vitexin solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the Vitexin solution to a controlled light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis using the method described in Protocol 1.
4. Data Analysis: Calculate the percentage of Vitexin remaining at each time point compared to the initial concentration. This data can be used to determine the degradation kinetics.
Visualizations
Caption: Workflow for a forced degradation study of Vitexin.
Caption: Factors influencing Vitexin degradation and mitigation strategies.
References
Technical Support Center: Method Development for Separating Vitexin from its Isomers
Welcome to the technical support center for the separation of vitexin and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful separation of these structurally similar flavonoid C-glycosides.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of vitexin and its primary isomer, isovitexin, challenging?
A1: Vitexin (apigenin-8-C-glucoside) and isovitexin (apigenin-6-C-glucoside) are structural isomers with the same molecular weight and similar physicochemical properties. This results in very close retention times in many chromatographic systems, often leading to co-elution and poor resolution, which complicates their accurate quantification and isolation.[1][2]
Q2: What are the most common analytical techniques for separating vitexin and its isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV-Vis or mass spectrometry (MS) detection is the most widely employed method for the separation and quantification of vitexin and its isomers.[1][3][4] Other techniques like high-speed counter-current chromatography (HSCCC) are also utilized, particularly for preparative scale separations.
Q3: What is a good starting point for developing an HPLC method for vitexin and isovitexin separation?
A3: A good starting point is to use a C18 column with a gradient elution. The mobile phase typically consists of an acidified aqueous solution (e.g., with 0.1% formic acid or phosphoric acid) as solvent A and an organic modifier like acetonitrile or methanol as solvent B. Detection is commonly performed at a wavelength between 335 nm and 360 nm.
Q4: How critical is sample preparation for a successful and reliable analysis?
A4: Sample preparation is a critical step for achieving reliable and reproducible results. A common method involves ultrasonic or Soxhlet extraction with methanol or an ethanol-water mixture. The resulting extract should be filtered through a 0.45 µm syringe filter before injection to prevent column clogging. For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of vitexin and its isomers.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Resolution/Co-elution of Vitexin and Isovitexin Peaks | - Inappropriate mobile phase composition or gradient. - Suboptimal column temperature. - Unsuitable stationary phase. | - Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. A shallower gradient can improve separation. Using acetonitrile as the organic phase often provides better resolution than methanol. - Adjust Column Temperature: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape and resolution. - Select an Appropriate Column: While C18 columns are common, other stationary phases like phenyl-based columns can offer different selectivity and may improve separation. |
| Peak Tailing | - Secondary interactions between the analytes and residual silanol groups on the silica-based column packing. - Sample overload. | - Use an End-Capped Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions. - Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of silanol groups. - Reduce Sample Concentration: Try diluting the sample or injecting a smaller volume. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks in the system. | - Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation. - Use a Column Oven: Maintain a constant and stable column temperature throughout the analysis. - System Check: Verify the pump is delivering a consistent flow rate and check for any leaks in the HPLC system. |
| Low Signal Intensity/Poor Sensitivity | - Incorrect detection wavelength. - Low analyte concentration in the sample. - Sample degradation. | - Optimize Detection Wavelength: Determine the lambda max of vitexin and isovitexin using a UV-Vis spectrophotometer or a diode array detector. The optimal wavelength is typically around 335-340 nm. - Concentrate the Sample: If the analyte concentration is too low, consider concentrating the extract before injection. - Ensure Sample Stability: Store samples appropriately (e.g., at -20°C) and analyze them as soon as possible after preparation. |
Experimental Protocols
Protocol 1: Analytical HPLC-UV Method for Vitexin and Isovitexin Separation
This protocol is adapted from a validated method for the separation of flavonoid isomers.
1. Sample Preparation:
-
Extract the plant material using an appropriate solvent (e.g., 80% methanol) with ultrasonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A specific gradient program should be optimized, but a starting point could be a linear gradient from 10% to 30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 336 nm.
-
Injection Volume: 5-10 µL.
3. Data Analysis:
-
Identify vitexin and isovitexin peaks by comparing their retention times with those of authentic standards.
-
Quantify the compounds by creating a calibration curve with standard solutions of known concentrations.
Protocol 2: Preparative Separation using High-Speed Counter-Current Chromatography (HSCCC)
This protocol provides a general guideline for the preparative separation of flavonoids.
1. Solvent System Selection:
-
A crucial step in HSCCC is the selection of a suitable two-phase solvent system. A commonly used system for flavonoids is n-hexane-ethyl acetate-methanol-water.
-
The ideal partition coefficient (K) for the target compounds should be between 0.5 and 2.0.
2. HSCCC Operation:
-
Apparatus: A preparative HSCCC instrument.
-
Solvent System: Prepare the selected two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a ratio of 11:5:11:5, v/v/v/v) and degas both phases.
-
Stationary Phase: Fill the column with the stationary phase (typically the upper phase).
-
Mobile Phase: Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min) while the column is rotating at a set speed (e.g., 800 rpm).
-
Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.
-
Fraction Collection: Collect fractions of the effluent and monitor the separation using TLC or HPLC.
3. Further Purification:
-
Fractions containing the target compounds may require further purification using preparative HPLC.
Data Presentation
Table 1: Comparison of HPLC Operating Conditions for Vitexin and Isovitexin Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (100 mm x 4.6 mm, 3.5 µm) | Hypersil GOLD aQ (150 x 2.1 mm, 3 µm) | Hypersil ODS (150 x 4.6 mm) |
| Mobile Phase A | Methanol | Acetonitrile | 0.1% ortho-phosphoric acid |
| Mobile Phase B | 0.1% Acetic Acid | Water with 0.1% formic acid | Acetonitrile |
| Elution Mode | Isocratic (40:60) | Gradient | Gradient |
| Flow Rate | Not Specified | 0.3 mL/min | 1.0 mL/min |
| Temperature | Not Specified | 35°C | Not Specified |
| Detection | MS/MS | 336 nm | 360 nm |
| Retention Time (Vitexin) | 10.67 min | Not Specified | 9.52 min |
| Retention Time (Isovitexin) | 13.44 min | Not Specified | 10.25 min |
Visualizations
Caption: Workflow for the separation and analysis of vitexin and its isomers.
Caption: Troubleshooting flowchart for poor peak resolution in HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and Isovitexin in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation [mdpi.com]
- 4. Flavonoids: Separation and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Vitexin and Isovitexin: A Guide for Researchers
Introduction
Vitexin and isovitexin are naturally occurring flavonoid C-glycosides, both derived from the flavone apigenin.[1][2] They share the same molecular formula and weight but differ in the position of the glucose unit attached to the apigenin backbone: C-8 for vitexin and C-6 for isovitexin.[1][2] This structural isomerism, while subtle, can influence their bioavailability and interaction with molecular targets, leading to differences in their biological activities. Both compounds are found in a variety of medicinal plants and foods and have garnered significant attention for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[3]
This guide provides an objective comparison of the biological performance of vitexin and isovitexin, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways to aid researchers, scientists, and drug development professionals in their work.
Chemical Structures
A fundamental understanding of the structural differences between vitexin and isovitexin is crucial for interpreting their biological activities.
Caption: Structural relationship between Apigenin, Vitexin, and Isovitexin.
Antioxidant Activity
Both vitexin and isovitexin demonstrate significant antioxidant activity by scavenging free radicals and reducing oxidative stress. Their polyhydroxylated structures are key to this function. While their overall antioxidant capacities are often comparable, some studies indicate variations depending on the specific radical species being tested. For instance, a theoretical investigation against the OOH radical found isovitexin to have a higher apparent rate constant than vitexin. Conversely, other studies have shown vitexin to have higher scavenging activity against DPPH radicals.
Quantitative Data: Antioxidant Capacity
| Assay Type | Vitexin Activity | Isovitexin Activity | Key Findings | Reference |
| OOH Radical Scavenging | k_app = 1.45 × 10³ M⁻¹ s⁻¹ | k_app = 4.78 × 10³ M⁻¹ s⁻¹ | Both compounds show potent activity, with isovitexin being slightly more effective against this specific radical. | |
| DPPH Radical Scavenging | IC50: Lower than 1:1 mixture | IC50: Lower than 1:1 mixture | Individual compounds showed significantly higher antioxidant capacity than a 1:1 mixture. | |
| ABTS Radical Scavenging | IC50: Lower than 1:1 mixture | IC50: Lower than 1:1 mixture | Similar to DPPH, individual compounds were more potent scavengers than the mixture. | |
| Superoxide Radical Inhibition | ~70% inhibition at 100 µg/mL | Not Reported | Vitexin effectively inhibits superoxide radicals. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a general method for assessing antioxidant activity by measuring the scavenging of the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.
Caption: General workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity
Vitexin and isovitexin both exert potent anti-inflammatory effects by modulating key signaling pathways that regulate the production of inflammatory mediators. They have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. Additionally, both compounds can activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical defense mechanism against oxidative stress and inflammation.
Quantitative Data: Inhibition of Inflammatory Mediators
| Model System | Compound | Dosage/Concentration | Effect | Reference |
| LPS-induced ALI in mice | Isovitexin | - | Attenuated histopathological changes, reduced MPO and MDA levels, increased GSH and SOD. | |
| LPS-induced RAW 264.7 cells | Isovitexin | - | Reduced pro-inflammatory cytokine secretion (TNF-α, IL-6) and iNOS, COX-2 expression. | |
| GA-induced dermatitis in mice | Isovitexin | 10, 20 mg/kg | Inhibited expression of TNF-α, IFN-γ, IL-2, and IL-17A in lymph nodes. | |
| LPS-induced ALI in mice | Vitexin | 10 mg/kg | Decreased production of TNF-α, IL-1β, and IL-6. |
Signaling Pathway: Anti-inflammatory Mechanisms
Both flavonoids target overlapping pathways to reduce inflammation. They inhibit pro-inflammatory signals while activating antioxidant responses.
Caption: Comparative anti-inflammatory signaling pathways of Vitexin and Isovitexin.
Anti-cancer Activity
Vitexin has been extensively studied for its anti-cancer properties, demonstrating the ability to induce apoptosis, cause cell cycle arrest, and modulate autophagy in various cancer cell lines. It targets key signaling pathways such as PI3K/Akt/mTOR, STAT3, and NF-κB. Isovitexin also exhibits anti-cancer effects and has been shown to regulate pathways including NF-κB, p53, PI3K/Akt, and MAPK to induce autophagy and apoptosis.
Quantitative Data: Cytotoxic Effects on Cancer Cells
Direct comparative studies providing IC50 values for both compounds on the same cell line under identical conditions are limited in the reviewed literature. The following data is illustrative of their individual activities.
| Cell Line | Compound | IC50 Value | Molecular Mechanism | Reference |
| Caco-2 (Colon) | Vitexin | Not specified | Induces apoptosis, modulates antioxidant enzymes, regulates PI3K/Akt/mTOR pathway. | |
| Human Leukemia (U937) | Vitexin | Dose-dependent | Downregulates Bcl-2, upregulates caspase-3 and caspase-9. | |
| HepG2 (Liver) | Isovitexin | Not specified | Induces autophagy via regulation of NF-κB, P53, PI3K/Akt, and MAPK pathways. | |
| HeLa (Cervical) | Vitexin & Isovitexin | Not specified | Induce apoptosis through oxidative stress and caspase-3 dependent signaling. |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., 5 × 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of vitexin or isovitexin. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against compound concentration.
Signaling Pathway: Anti-cancer Mechanisms
Vitexin and isovitexin disrupt cancer cell survival and proliferation through multiple interconnected signaling pathways.
Caption: Key anti-cancer signaling pathways modulated by Vitexin and Isovitexin.
Neuroprotective Effects
Both isomers exhibit promising neuroprotective activities, mitigating neuronal damage caused by oxidative stress and neuroinflammation. Vitexin has been shown to protect against neurotoxicity by targeting TRPV1 and NR2B signaling pathways. Isovitexin can restore cognitive dysfunction by mediating autophagy through the PGC-1α/FNDC5 signaling pathway. Both compounds are implicated in activating the Nrf2 antioxidant pathway and inhibiting MAPK and NF-κB in neuronal contexts, highlighting their potential in managing neurodegenerative diseases.
Quantitative Data: Neuroprotective Activity
| Model System | Compound | Effect | Molecular Mechanism | Reference |
| Sevoflurane-induced cognitive dysfunction in rats | Isovitexin | Improved cognitive function, inhibited apoptosis, increased autophagy. | Activation of the PGC-1α/FNDC5 pathway. | |
| H₂O₂-induced cytotoxicity in HT22 cells | Vitexin & Isovitexin (in extract) | Alleviated cytotoxicity, inhibited ROS accumulation and apoptosis. | Activation of TrkB/CREB/BDNF and Nrf-2 pathways. | |
| LPS-stimulated microglia BV2 cells | Vitexin & Isovitexin (in extract) | Ameliorated neuroinflammatory reactions. | Inhibition of NF-κB and MAPK pathways. | |
| Isoflurane-induced neurotoxicity in rats | Vitexin | Exerted neuroprotective effects. | Targeting TRPV1 and NR2B signaling pathways. |
Conclusion
Vitexin and isovitexin, as structural isomers, share a broad spectrum of beneficial biological activities. Both are potent antioxidants, anti-inflammatory agents, and show significant potential in anti-cancer and neuroprotective applications. Their mechanisms of action are largely overlapping, frequently involving the modulation of fundamental cellular signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2.
However, subtle differences in their efficacy and primary molecular targets are emerging, likely stemming from the different positioning of the C-glycosidic bond which can affect their stereochemistry and binding affinity to proteins. Isovitexin, for example, has shown slightly higher efficacy in some antioxidant assays and has unique targets identified in neuroprotection (PGC-1α/FNDC5). Further head-to-head comparative studies using standardized protocols and a wide range of cell and animal models are essential to fully elucidate their distinct therapeutic potentials. Such research will be invaluable for the targeted development of these promising natural compounds into effective therapeutic agents for a variety of diseases.
References
Vitexin vs. Quercetin: A Comparative Guide to Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two prominent flavonoids, Vitexin and Quercetin. By examining their performance in key antioxidant assays and delving into their molecular mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to evaluate their potential as antioxidant agents.
Quantitative Comparison of Antioxidant Activity
The following tables summarize the available quantitative data on the free radical scavenging and reducing power of Vitexin and Quercetin. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence IC50 values.
Table 1: In Vitro Radical Scavenging Activity (IC50 Values)
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Reference |
| Quercetin | 4.36 ± 0.10 µM - 4.60 ± 0.3 µM | 48.0 ± 4.4 µM | [1][2] |
| Vitexin | Data not consistently available in direct comparative studies | Data not consistently available in direct comparative studies |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value | Reference |
| Quercetin | Higher than Vitexin in some studies | [3] |
| Vitexin | Demonstrates ferric reducing ability | [3] |
Higher FRAP values indicate greater reducing power.
Table 3: Theoretical Antioxidant Potency against Peroxyl Radicals
| Compound | Apparent Rate Constant (k app) vs. OOH radical | Reference |
| Quercetin | 8.11 × 10⁹ M⁻¹ s⁻¹ | [4] |
| Vitexin | 1.45 × 10³ M⁻¹ s⁻¹ |
A higher rate constant indicates a more potent antioxidant activity against the peroxyl radical.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Reaction Mixture: Varying concentrations of the test compound (Vitexin or Quercetin) are added to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH, which is around 517 nm, using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The resulting dark blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: Varying concentrations of the test compound are added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a specific time, for instance, 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction Mixture: A small volume of the test compound is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period, for example, 4 to 30 minutes.
-
Measurement: The absorbance of the blue-colored complex is measured at a wavelength of around 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as ferrous sulfate or Trolox. The results are typically expressed as FRAP values in µM or as equivalents of the standard.
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Vitexin Antioxidant Signaling Pathway
Caption: Key signaling pathways modulated by Vitexin's antioxidant activity.
Quercetin Antioxidant Signaling Pathway
Caption: Major signaling pathways influenced by Quercetin's antioxidant action.
Conclusion
Both Vitexin and Quercetin demonstrate significant antioxidant potential through direct radical scavenging and modulation of key cellular signaling pathways. Quercetin, being more extensively studied, shows potent activity in various in vitro assays. Theoretical calculations also suggest a higher potency for Quercetin against certain reactive oxygen species. Vitexin, while also an effective antioxidant, has demonstrated notable activity through the activation of the Nrf2/ARE pathway, leading to the upregulation of endogenous antioxidant enzymes. The choice between these two flavonoids for further research and development may depend on the specific application, target pathways, and desired therapeutic outcome. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Properties of Vitexin and Apigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of two prominent flavonoids, Vitexin and Apigenin. By examining their mechanisms of action, summarizing key experimental data, and detailing relevant experimental protocols, this document serves as a valuable resource for researchers in oncology and pharmacology.
Introduction: Vitexin and Apigenin in Cancer Therapy
Vitexin, a C-glycosyl flavonoid of apigenin, and its aglycone form, Apigenin, are natural compounds found in various plants and have garnered significant attention for their potential as anticancer agents.[1] Both molecules have been shown to exert their effects through the modulation of multiple cellular processes critical to cancer progression, including cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy.[2][3] Their therapeutic potential lies in their ability to target a wide array of signaling pathways often dysregulated in cancer, demonstrating a multi-targeted approach to cancer therapy.[2][3]
Comparative Efficacy: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Vitexin and Apigenin across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of Vitexin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 | Glioblastoma | 108.8 | |
| HCT116 | Colorectal Cancer | 203.27 | |
| MCF-7 | Breast Cancer | Not explicitly stated, but showed anticancer activity |
Table 2: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caki-1 | Renal Cell Carcinoma | 27.02 | |
| ACHN | Renal Cell Carcinoma | 50.40 | |
| NC65 | Renal Cell Carcinoma | 23.34 | |
| ACHN | Renal Cell Carcinoma | 39.4 (24h), 15.4 (48h) | |
| 786-0 | Renal Cell Carcinoma | 39.1 (24h), 19.0 (48h) | |
| Caki-1 | Renal Cell Carcinoma | 50.9 (24h), 21.4 (48h) | |
| HL60 | Leukemia | 30 | |
| MCF-7 | Breast Cancer | 2.30 | |
| MDA-MB-231 | Breast Cancer | 4.07 | |
| KKU-M055 | Cholangiocarcinoma | 78 (24h), 61 (48h) |
Mechanisms of Anticancer Action
Both Vitexin and Apigenin employ a multifaceted approach to combat cancer, targeting key cellular machinery and signaling cascades involved in tumor growth and survival.
Vitexin: A Multi-pronged Attack on Cancer Cells
Vitexin has demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and modulation of autophagy. It has been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. Furthermore, Vitexin can arrest the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation. Its ability to modulate autophagy is complex, as it can both induce and inhibit this process depending on the cancer type and cellular context.
Apigenin: A Potent Modulator of Oncogenic Signaling
Apigenin shares many of the anticancer mechanisms of Vitexin, including the induction of apoptosis and cell cycle arrest. It is particularly noted for its ability to modulate a wide range of signaling pathways that are crucial for cancer cell survival and proliferation. Apigenin has been shown to inhibit the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways, all of which are frequently hyperactivated in various cancers. By targeting these pathways, Apigenin can effectively suppress tumor growth, invasion, and metastasis.
Signaling Pathways Modulated by Vitexin and Apigenin
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Vitexin and Apigenin in cancer cells.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Vitexin Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of vitexin, a flavonoid with significant therapeutic potential, is crucial for quality control, pharmacokinetic studies, and formulation development. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental results. This guide provides an objective comparison of the most common analytical methods for vitexin quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Mass Spectrometry (LC-MS/MS)—supported by a summary of reported performance data and detailed experimental protocols.
Comparison of Analytical Method Performance
The choice of an analytical method for vitexin quantification depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application. The following tables summarize the key performance characteristics of HPLC-UV, HPTLC, and LC-MS/MS for vitexin quantification based on published validation studies.
Table 1: Performance Characteristics of HPLC-UV Methods for Vitexin Quantification
| Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| 8.07 - 80.7 | 0.9999 | - | - | 102.4 | 1.7 | [1] |
| 1.74 - 87.00 | > 0.998 | 1 (ng) | 3 (ng) | < 3% | < 3% | [2] |
| 50 - 150% of working conc. | - | - | - | 99.9 - 100.5 | 0.2 | [3] |
| 1.40 - 134.06 | 0.9999 | - | - | - | - | [4] |
Table 2: Performance Characteristics of HPTLC Methods for Vitexin Quantification
| Linearity Range (ng/spot) | r² | LOD (ng/spot) | LOQ (ng/spot) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| 100 - 700 | 0.9966 | 6.51 | 15.12 | 97.83 - 99.33 | 0.36 - 0.93 | [5] |
| 30 - 360 | 0.9998 | - | - | 100.46 | 1.40 | |
| 2,500 - 17,500 | 0.996 | 290 | 879 | 100.3 | < 3 |
Table 3: Performance Characteristics of LC-MS/MS Method for Vitexin Quantification
| Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Accuracy (Intra- and Inter-day %) | Precision (RSD %) | Reference |
| 2.0 - 200.0 | > 0.99 | 2.0 | 94 - 110 | < 8.7 | |
| 0.96 (LOD) | - | 3.2 | - | < 5.85 (Repeatability) |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of vitexin using HPLC-UV, HPTLC, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of vitexin due to its robustness and reliability.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or Formic acid
-
Vitexin reference standard
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of an aqueous solution (often containing a small percentage of acid like 0.1% orthophosphoric acid) and an organic solvent such as acetonitrile or methanol. For example, a mixture of acetonitrile and 0.1% orthophosphoric acid in water (20:80 v/v) can be used in an isocratic elution.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Ambient or controlled, for instance, at 30°C.
-
Detection Wavelength: Vitexin has a maximum absorbance at approximately 335-340 nm, which is used for detection.
-
Injection Volume: Usually 10-20 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of vitexin reference standard in a suitable solvent like methanol. Further dilutions are made to prepare working standard solutions for constructing a calibration curve.
-
Sample Preparation: The extraction method depends on the sample matrix. For plant materials, a common method is Soxhlet extraction or ultrasonication with a solvent like methanol or ethanol. The resulting extract is filtered and diluted as necessary before injection into the HPLC system.
Workflow for HPLC-UV Analysis of Vitexin
Caption: Workflow for Vitexin quantification using HPLC-UV.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput option.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates pre-coated with silica gel 60 F254.
Reagents:
-
Ethyl acetate
-
Methanol
-
Water
-
Formic acid
-
Vitexin reference standard
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates with silica gel 60 F254.
-
Mobile Phase: A common mobile phase is a mixture of ethyl acetate, methanol, distilled water, and formic acid in proportions such as 50:2:3:6 (v/v/v/v).
-
Application: Apply samples and standards as bands of a specific width using an automatic applicator.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move a certain distance.
-
Densitometric Scanning: After development and drying, scan the plate with a densitometer at the wavelength of maximum absorbance for vitexin (around 340 nm).
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of vitexin in methanol and make serial dilutions to obtain working standard solutions.
-
Sample Preparation: Extract the plant material with a suitable solvent like ethanol. The extract is then filtered and concentrated under vacuum. The residue is dissolved in a known volume of solvent before application to the HPTLC plate.
Workflow for HPTLC Analysis of Vitexin
Caption: Workflow for Vitexin quantification using HPTLC.
Liquid Chromatography with Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of vitexin in complex biological matrices and for pharmacokinetic studies.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Reversed-phase C18 column.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid or Formic acid
-
Vitexin reference standard
-
Internal standard (e.g., salicylic acid)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A typical mobile phase consists of a gradient elution using a mixture of an aqueous solvent with a modifier (e.g., 0.1% acetic acid) and an organic solvent like methanol or acetonitrile. For instance, an isocratic mobile phase of methanol and 0.1% acetic acid (40:60) can be used.
-
Flow Rate: Generally in the range of 0.2-0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for vitexin.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for vitexin is typically m/z 431, and a common product ion is m/z 311.
Standard and Sample Preparation:
-
Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known amounts of vitexin and an internal standard into a blank matrix (e.g., plasma).
-
Sample Preparation: For biological samples like plasma, a protein precipitation step using a solvent like acetonitrile is usually required. The supernatant is then evaporated and reconstituted in the mobile phase before injection.
Workflow for LC-MS/MS Analysis of Vitexin
Caption: Workflow for Vitexin quantification using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jchps.com [jchps.com]
- 4. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 5. Development and validation of a high-performance thin-layer chromatographic method for the quantitative analysis of vitexin in Passiflora foetida herbal formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validating Vitexin's Therapeutic Promise: A Comparative Analysis of its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vitexin's therapeutic mechanisms against prominent flavonoid alternatives, Quercetin and Epigallocatechin-3-gallate (EGCG). Supported by experimental data, this document delves into the anti-cancer, anti-inflammatory, and antioxidant properties of Vitexin, offering a comprehensive overview of its potential as a therapeutic agent.
Vitexin, a naturally occurring flavonoid glycoside, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have highlighted its potential in combating a range of diseases through the modulation of key cellular processes. This guide summarizes the quantitative data from various studies, details the experimental protocols used to validate these findings, and visualizes the complex signaling pathways involved.
Performance Comparison: Vitexin vs. Alternatives
To provide a clear and concise overview, the following tables summarize the performance of Vitexin in comparison to Quercetin and EGCG across key therapeutic areas.
Table 1: Anti-Cancer Activity (IC50 Values in µM)
| Cell Line | Cancer Type | Vitexin | Quercetin | EGCG |
| Hep-2 | Laryngeal Carcinoma | 10[1] | - | - |
| U251 | Glioblastoma | 108.8[2] | 113.65[3] | - |
| U87MG | Glioblastoma | - | 48h: ~75 | - |
| CHG-5 | Glioblastoma | - | 48h: ~60 | - |
| PA1 | Ovarian Cancer | - | - | - |
| HepG2 | Liver Cancer | - | - | - |
| MCF-7 | Breast Cancer | - | 4.9, 17.2, 48[4] | 37.7[5] |
| Hs578T | Breast Cancer | - | - | >40 |
| Caco-2 | Colorectal Cancer | - | 35 | >40 |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method. The data presented here is for comparative purposes and is sourced from various studies.
Table 2: Anti-Inflammatory Effects
| Marker | Treatment/Model | Vitexin | Quercetin | EGCG |
| TNF-α Production | PMA-stimulated neutrophils | 80.94% inhibition (25 µM) | 79.31% inhibition (25 µM) | Inhibition in HMC-1 cells |
| IL-1β-stimulated chondrocytes | Significant inhibition | - | Inhibition in IL-1β-stimulated chondrocytes | |
| LPS-stimulated RAW264.7 cells | - | Dose-dependent decrease | Significant inhibition | |
| IL-6 Production | IL-1β-stimulated chondrocytes | Significant inhibition | - | Inhibition in IL-1β-stimulated chondrocytes |
| LPS-stimulated RAW264.7 cells | - | Dose-dependent decrease | Significant inhibition | |
| PMA+A23187-stimulated HMC-1 cells | - | - | Inhibition | |
| Nitric Oxide (NO) Production | PMA-stimulated neutrophils | 86.74% inhibition (25 µM) | 86.09% inhibition (25 µM) | - |
| Myeloperoxidase (MPO) Activity | PMA-stimulated neutrophils | 87.3% reduction | 83.7% reduction | - |
Table 3: Antioxidant Effects
| Marker | Treatment/Model | Vitexin | Quercetin | EGCG |
| Superoxide Dismutase (SOD) Activity | HFD-induced mice | Increased activity | Upregulates expression | Increased activity |
| Heme Oxygenase-1 (HO-1) Expression | LPS-induced acute lung injury | Increased expression | Upregulates expression | Induces expression |
Key Signaling Pathways Modulated by Vitexin
Vitexin exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: Vitexin's multi-faceted anti-cancer mechanism of action.
Caption: Vitexin's inhibition of the NF-κB inflammatory pathway.
Caption: Vitexin's activation of the Nrf2 antioxidant pathway.
Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for key experiments.
Western Blot Analysis for PI3K/Akt Pathway
-
Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Bcl-2 and Bax Gene Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based qPCR master mix, cDNA template, and specific primers for Bcl-2, Bax, and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: The reaction is run on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Preparation: Treated and control cells are harvested and washed with cold PBS.
-
Cell Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Rheumatoid Arthritis Model
-
Induction of Arthritis: Collagen-induced arthritis (CIA) is induced in rats by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Treatment: Following the onset of arthritis, rats are orally administered Vitexin (e.g., 10 mg/kg body weight) daily for a specified period.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw swelling, and arthritic scores.
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and rheumatoid factor.
-
Histopathological Examination: Joint tissues are collected for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
Conclusion
The compiled data and mechanistic insights presented in this guide underscore the significant therapeutic potential of Vitexin. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and oxidative stress positions it as a promising candidate for further drug development. While direct comparative studies with alternatives like Quercetin and EGCG under identical conditions are somewhat limited, the available evidence suggests that Vitexin exhibits comparable or, in some instances, superior activity. The detailed experimental protocols provided herein are intended to facilitate further research and validation of Vitexin's mechanism of action, ultimately paving the way for its potential clinical application.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of quercetin and fisetin synergistic effect on breast cancer and potentially involved signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigallocatechin-gallate stimulates NF-E2-related factor and heme oxygenase-1 via caveolin-1 displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape of Vitexin: A Comparative Guide to its Efficacy and Study Robustness
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vivo studies on the efficacy of Vitexin, a promising flavonoid C-glycoside. We delve into the reproducibility and robustness of its therapeutic effects across various disease models, present detailed experimental protocols, and offer a comparative perspective against other flavonoid alternatives.
Vitexin (apigenin-8-C-β-D-glucopyranoside) has garnered significant attention for its diverse pharmacological activities, including anti-cancer, cardioprotective, neuroprotective, and anti-diabetic properties. This guide synthesizes findings from multiple in vivo studies to provide a clear and objective overview of its performance, with a focus on the experimental data that supports these claims.
Comparative Efficacy of Vitexin in Preclinical In Vivo Models
To facilitate a clear comparison of Vitexin's efficacy across different therapeutic areas, the following tables summarize quantitative data from various in vivo studies. These tables highlight the animal models used, the dosage regimens of Vitexin administered, and the key quantitative outcomes observed.
Anti-Cancer Efficacy
| Cancer Type | Animal Model | Vitexin Dosage & Administration | Key Quantitative Outcomes | Reference |
| Nasopharyngeal Carcinoma | Nude mice with NPC xenografts | 30 mg/kg, oral administration for 2 weeks | Significant reduction in tumor growth; Decreased expression of p-p65 and Cyclin D1.[1] | [1] |
| Multidrug-Resistant Colorectal Cancer | Balb/c nude mice with HCT-116DR xenografts | 25 mg/kg or 50 mg/kg, oral administration | Significant reduction in tumor size.[2] | [2] |
| Human Oral Cancer | Nude mice with SCC-4 cell xenografts | 0.2 mg/kg and 0.4 mg/kg, intraperitoneal injection | Reduction in tumor volume by 25% and 40% respectively; Reduction in tumor weight by 50% and 52% respectively. | [3] |
| Colon Carcinoma | Nude mice with COLO 201 xenografts | 1 mg Vitex extract/day, intraperitoneal injection for 4 weeks | Over 50% inhibition in tumor size (2430.0 ± 316.5 mm³ vs. 5356.3 ± 1330.6 mm³ in control); ~50% reduction in tumor weight (2.6 ± 0.6 g vs. 5.2 ± 0.7 g in control). |
Cardioprotective Efficacy
| Disease Model | Animal Model | Vitexin Dosage & Administration | Key Quantitative Outcomes | Reference |
| Myocardial Ischemia/Reperfusion Injury | Rats | 6 mg/kg, 3 mg/kg, 1.5 mg/kg | Significant reduction in ST-segment elevation; Reduced myocardial infarct size. | |
| Chronic Myocardial Ischemia/Reperfusion Injury | Sprague-Dawley rats | 6 mg/kg, 3 mg/kg, 1.5 mg/kg | Significantly inhibited the elevation of the ST segment; Reduced myocardial reactive fibrosis. |
Anti-Diabetic Efficacy
| Disease Model | Animal Model | Vitexin Dosage & Administration | Key Quantitative Outcomes | Reference |
| Sucrose-Induced Hyperglycemia | Normoglycemic mice and diabetic rats | 1 mg/kg, 100 mg/kg, 200 mg/kg, oral administration | 1 mg/kg significantly reduced postprandial blood glucose in normoglycemic mice; 200 mg/kg showed the highest blood glucose reduction in diabetic rats. |
Reproducibility and Robustness of In Vivo Findings
An assessment of the available literature suggests a degree of consistency in the in vivo efficacy of Vitexin, particularly in the realms of oncology and cardiovascular protection. Multiple independent studies utilizing xenograft models of different cancer types have reported significant tumor growth inhibition with Vitexin treatment, albeit with varying dosages and administration routes. Similarly, the cardioprotective effects of Vitexin in ischemia/reperfusion injury models are supported by several studies demonstrating reduced infarct size and improved cardiac function markers.
However, it is crucial to note that direct comparisons between studies are often challenging due to variations in experimental designs, including the specific animal strains, ages, and sexes used, as well as differences in the formulation and administration of Vitexin. To enhance the robustness of the existing data, future research should prioritize standardized protocols and the inclusion of positive controls. Furthermore, long-term efficacy and toxicity studies are necessary to fully establish the therapeutic potential of Vitexin.
Comparative Analysis with Flavonoid Alternatives
While Vitexin demonstrates significant promise, it is important to consider its performance relative to other well-studied flavonoids.
-
Isovitexin: As the C-6 isomer of Vitexin, Isovitexin shares many of its biological activities. A direct comparative in vivo study in a model of sucrose-induced diabetes found that Isovitexin at 100 mg/kg was more potent in reducing postprandial blood glucose than Vitexin at 200 mg/kg. Both compounds, however, exhibited significant α-glucosidase inhibition.
-
Quercetin: Quercetin is one of the most extensively studied flavonoids, with well-documented antioxidant and anti-inflammatory properties. While direct in vivo comparative studies against Vitexin are limited, one study comparing their in vitro and in vivo antioxidant capacities concluded that quercetin's antioxidant capacity was stronger than rutin and comparable to vitamin C.
-
Kaempferol: Similar to Vitexin, kaempferol exhibits pleiotropic effects, including pro-apoptotic and anti-angiogenic properties. Although often mentioned in the context of anti-cancer flavonoids, direct in vivo comparative data with Vitexin is currently lacking in the reviewed literature.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon existing findings, the following are detailed methodologies for key in vivo experiments cited in this guide.
Xenograft Mouse Model of Human Cancer
Objective: To evaluate the in vivo anti-tumor efficacy of Vitexin.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116DR, SCC-4, COLO 201) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Four- to six-week-old male BALB/c nude mice are typically used.
-
Tumor Cell Inoculation: A suspension of 1 x 107 cancer cells in sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors are palpable or reach a specific volume (e.g., 5 x 5 mm³), mice are randomly assigned to treatment and control groups. Vitexin is administered orally or intraperitoneally at specified doses (e.g., 25-50 mg/kg) on a predetermined schedule (e.g., daily or 3 days per week). The control group receives the vehicle (e.g., 0.1% DMSO in PBS).
-
Outcome Measurement: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for apoptosis and signaling pathway markers).
Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury
Objective: To assess the cardioprotective effects of Vitexin.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a specific duration (e.g., 30-60 minutes) to induce ischemia. The ligature is then released to allow for reperfusion.
-
Treatment: Vitexin is typically administered intravenously or intraperitoneally before or during the ischemia-reperfusion period at various doses (e.g., 1.5, 3, 6 mg/kg).
-
Outcome Measurement:
-
Electrocardiogram (ECG): ST-segment elevation is monitored to assess the extent of myocardial injury.
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the infarct size is determined using triphenyltetrazolium chloride (TTC) staining.
-
Biochemical Markers: Blood samples are collected to measure cardiac injury markers (e.g., lactate dehydrogenase [LDH], creatine kinase [CK]) and oxidative stress markers (e.g., malondialdehyde [MDA], superoxide dismutase [SOD]).
-
Histological Analysis: Heart tissue is processed for hematoxylin and eosin (H&E) and Sirius red staining to evaluate tissue damage and fibrosis.
-
Streptozotocin-Induced Diabetes Model in Rats
Objective: To evaluate the anti-diabetic effects of Vitexin.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are often used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 50-65 mg/kg, or through a high-fat diet followed by a lower dose of STZ to model type 2 diabetes.
-
Treatment: Vitexin is administered orally at specified doses (e.g., 1-200 mg/kg) for a defined period.
-
Outcome Measurement:
-
Blood Glucose Levels: Fasting and postprandial blood glucose levels are monitored regularly.
-
Oral Glucose Tolerance Test (OGTT): An OGTT is performed to assess glucose metabolism.
-
Biochemical Parameters: Serum insulin levels and markers of kidney and liver function can be measured.
-
Histopathology: Pancreatic tissue can be examined for islet cell integrity.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of Vitexin are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows described in the literature.
Caption: Key signaling pathways modulated by Vitexin in cancer cells.
Caption: Experimental workflow for a typical in vivo xenograft mouse model.
Caption: Experimental workflow for a rat model of myocardial I/R injury.
References
- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the anti-inflammatory activity of Vitexin against standard drugs
For Immediate Release
A comprehensive analysis of the anti-inflammatory properties of Vitexin, a naturally occurring flavonoid, reveals its potential as a formidable alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs). This guide offers a detailed comparison of Vitexin's efficacy against standard drugs such as Diclofenac, Indomethacin, and Celecoxib, supported by experimental data on its mechanisms of action.
Vitexin demonstrates significant anti-inflammatory activity by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. This natural compound's multifaceted approach to inflammation positions it as a subject of growing interest for researchers, scientists, and drug development professionals.
Performance Benchmark: Vitexin vs. Standard NSAIDs
Quantitative analysis of the inhibitory effects of Vitexin and standard anti-inflammatory drugs on key inflammatory markers provides a clear benchmark of their respective potencies. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the inhibition of Cyclooxygenase-2 (COX-2), nitric oxide (NO) production, and the pro-inflammatory cytokines TNF-α and IL-1β.
Table 1: COX-2 Inhibition
| Compound | IC50 (µM) | Test System |
| Vitexin | Data not available in searched literature | |
| Celecoxib | 0.04 | Human recombinant COX-2 |
| Diclofenac | 0.8 | Ovine COX-2 |
| Indomethacin | 2.6 | Ovine COX-2 |
Table 2: Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| Vitexin | ~25-50 |
| Indomethacin | 56.8 |
Table 3: TNF-α and IL-1β Inhibition
| Compound | Target | IC50 (µM) | Test System |
| Vitexin | TNF-α | Data not available in searched literature | |
| Vitexin | IL-1β | Data not available in searched literature | |
| Indomethacin | TNF-α | 143.7 | LPS-stimulated RAW 264.7 cells |
Note: The IC50 values presented are sourced from various studies and may not be directly comparable due to differences in experimental conditions.
Unraveling the Mechanism: Vitexin's Anti-inflammatory Pathways
Vitexin exerts its anti-inflammatory effects through the modulation of several key signaling pathways.[1][2][3][4] By targeting these pathways, Vitexin effectively reduces the expression and release of pro-inflammatory molecules.
One of the primary mechanisms of Vitexin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-1β. Vitexin has been shown to suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.
Furthermore, Vitexin influences the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting p38, ERK1/2, and JNK. These kinases play a pivotal role in the inflammatory response, and their inhibition by Vitexin contributes to its overall anti-inflammatory profile.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is another target of Vitexin. By modulating this pathway, Vitexin can influence cytokine signaling and the subsequent inflammatory cascade.
Experimental Protocols
To ensure the reproducibility and transparency of the findings, detailed methodologies for the key in vitro assays are provided below.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified COX-2.
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (Vitexin, Diclofenac, Indomethacin, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagents (e.g., ELISA kit for PGE2)
Procedure:
-
Enzyme Preparation: Dilute the purified COX-2 enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and standard drugs in the appropriate solvent.
-
Pre-incubation: Add the enzyme solution to microplate wells, followed by the addition of the test compounds or vehicle control. Incubate for a specified time at a controlled temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a suitable stop solution (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This cell-based assay measures the inhibition of nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds (Vitexin, Indomethacin)
-
Cell culture medium (e.g., DMEM)
-
Griess reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.
-
Treatment: Treat the cells with various concentrations of the test compounds or standard drug for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Nitrite Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition for each compound concentration. Calculate the IC50 value as described for the COX-2 assay.
TNF-α and IL-1β ELISA
This immunoassay is used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-1β in cell culture supernatants.
Materials:
-
Cell culture supernatants from treated and stimulated cells (as in the NO assay)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Sample Preparation: Collect cell culture supernatants as described in the nitric oxide production assay.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions provided with the specific kits for TNF-α and IL-1β. This typically involves the following steps:
-
Coating the microplate wells with a capture antibody specific for the cytokine of interest.
-
Adding the samples and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α or IL-1β in the samples. Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.
References
- 1. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 2. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model | Semantic Scholar [semanticscholar.org]
- 4. Beneficial Role of Vitexin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative evaluation of different extraction techniques for Vitexin yield.
A Comparative Guide to Vitexin Extraction Techniques
This guide provides a comprehensive evaluation of various methods for extracting vitexin, a flavonoid C-glycoside known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1][2][3] The efficiency of vitexin extraction is crucial for its application in research and the development of pharmaceuticals and nutraceuticals. This document compares conventional and modern extraction techniques, presenting quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the most suitable method for their objectives.
Quantitative Comparison of Vitexin Extraction Yields
The yield of vitexin is highly dependent on the extraction method, solvent system, and the plant source. The following table summarizes experimental data from various studies, offering a comparative look at the effectiveness of different techniques.
| Plant Source | Extraction Method | Key Parameters | Vitexin Yield | Reference |
| Prosopis farcta (Leaves) | Solvent Extraction | 40% Methanol with 0.5% Acetic Acid | 0.554 mg/g DW | [1][4] |
| Prosopis farcta (Leaves) | Solvent Extraction | 85% Ethanol | ~0.49 mg/g DW | |
| Prosopis farcta (Leaves) | Solvent Extraction | 70% Methanol | 0.498 mg/g DW | |
| Crataegus pinnatifida (Leaves) | Ultrasound-Assisted Extraction (UAE) | 50% Ethanol, 2 mol/L HCl, 1:20 solid-liquid ratio, 500W, 40 min, 50°C | 2.603 mg/g | |
| Ficus deltoidea (Leaves) | Enzyme-Assisted Extraction (EAE) | Cellulase (0.4%), 1:10 sample-to-water ratio, 240 min, 50°C, 200 rpm | 0.547% | |
| Ficus deltoidea (Leaves) | Aqueous Extraction | 1:30 sample-to-water ratio, 50°C, 4 hours | 0.463% w/w | |
| Anredera cordifolia (Leaves) | NADES Extraction | Betaine & 1,4-butanediol (1:3), 55°C, 90 minutes | 200 ppm | |
| Combretum micranthum (Leaves) | Soxhlet Extraction | Ethanol, followed by liquid-liquid partitioning with butanol | 0.013% | |
| Passion Fruit (Peel) | Pressurized Liquid Extraction (PLE) | 70% Ethanol, 10 MPa, 60°C | Higher throughput and phenolic content compared to Soxhlet and maceration |
DW: Dry Weight; NADES: Natural Deep Eutectic Solvent
Experimental Protocols
Detailed methodologies are provided below for key vitexin extraction techniques cited in the literature.
Ultrasound-Assisted Extraction (UAE) of Vitexin from Crataegus pinnatifida Leaves
This protocol is based on an optimized orthogonal design for maximizing vitexin yield.
-
Plant Material Preparation: Dry the leaves of Crataegus pinnatifida and grind them into a uniform powder.
-
Extraction Procedure:
-
Weigh a specific amount of the powdered leaf material.
-
Prepare the extraction solvent by mixing ethanol and water to a 50% concentration and adding hydrochloric acid (HCl) to a final concentration of 2 mol/L.
-
Combine the powdered leaves and the solvent in an extraction vessel at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic power of 500 W at a controlled temperature of 50°C.
-
Sonicate the mixture for 40 minutes.
-
After extraction, filter the mixture to separate the solid plant residue from the liquid extract.
-
The resulting filtrate, containing vitexin, is then ready for analysis, typically by High-Performance Liquid Chromatography (HPLC).
-
Enzyme-Assisted Extraction (EAE) of Vitexin from Ficus deltoidea Leaves
This method utilizes enzymes to break down the plant cell wall, enhancing the release of intracellular bioactive compounds.
-
Plant Material Preparation: Use dried, powdered leaves of Ficus deltoidea.
-
Extraction Procedure:
-
Weigh a sample of the powdered leaves.
-
Prepare an aqueous solution containing 0.4% (w/v) cellulase enzyme.
-
Mix the leaf powder with the enzyme solution at a sample-to-water ratio of 1:10 (g/mL).
-
Incubate the mixture in a shaking incubator at 50°C with an agitation speed of 200 rpm.
-
Continue the incubation for 240 minutes.
-
After incubation, terminate the enzymatic reaction (e.g., by boiling the mixture for a few minutes).
-
Filter the mixture to separate the solid residue.
-
The filtrate contains the extracted vitexin and can be analyzed using HPLC. The use of enzymes has been shown to significantly increase the extraction rate compared to conventional methods.
-
Solvent Extraction of Vitexin from Prosopis farcta Leaves
This protocol details an optimized solvent system for extracting vitexin.
-
Plant Material Preparation: Collect fresh leaves of Prosopis farcta, dry them at 60°C, and grind them into a powder.
-
Extraction Procedure:
-
Prepare the extraction solvent: 40% methanol in water, containing 0.5% acetic acid.
-
Combine 2 grams of the powdered leaves with 30 mL of the solvent.
-
The specific study utilized an ultrasonic device for 30 minutes, repeating the process twice, indicating that sonication can be combined with solvent extraction to improve efficiency.
-
Collect and filter the extract.
-
Dry the filtrate using a rotary evaporator at 50°C.
-
Redissolve the dried extract in a suitable solvent for HPLC analysis to quantify the vitexin yield.
-
Soxhlet Extraction of Vitexin from Vitex negundo
Soxhlet extraction is a conventional and exhaustive method for extracting compounds from solid materials.
-
Plant Material Preparation: Dry the leaves or roots of Vitex negundo and grind them into a coarse powder.
-
Extraction Procedure:
-
Place 5 grams of the plant powder into a thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the extraction solvent (e.g., methanol).
-
Heat the solvent to reflux. The solvent vapor travels up a distillation arm and condenses into the chamber housing the thimble.
-
Once the liquid level in the chamber reaches the top of a siphon tube, the liquid and extracted compounds are siphoned back into the distillation flask.
-
This cycle is allowed to repeat for an extended period, typically 24 hours.
-
After extraction, the solvent is evaporated to yield the crude extract.
-
The crude extract is then subjected to further purification steps, such as column chromatography, to isolate vitexin.
-
Visualizations
The following diagrams illustrate the general workflow for vitexin extraction and a logical comparison of the different techniques.
Caption: A generalized workflow from plant sample preparation to vitexin quantification.
Caption: Logical relationship of conventional vs. modern vitexin extraction methods.
References
- 1. scirp.org [scirp.org]
- 2. Vitexin compound 1, a novel extraction from a Chinese herb, suppresses melanoma cell growth through DNA damage by increasing ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passion fruit (Passiflora edulis Sims) by-products as a source of bioactive compounds for non-communicable disease prevention: extraction methods and mechanisms of action: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
In vitro and in vivo correlation of Vitexin's pharmacological activity
An Objective Comparison of Vitexin's Pharmacological Activity: Correlating In Vitro and In Vivo Studies
Introduction
Vitexin, a natural flavonoid C-glycoside found in various plants like hawthorn, mung bean, and passionflower, has demonstrated a wide spectrum of pharmacological activities in preclinical research.[1][2] Its unique C-glycosidic bond enhances its metabolic stability compared to more common O-glycosidic flavonoids, making it a compound of significant interest for therapeutic development.[2] This guide provides a comparative analysis of Vitexin's performance in cell-based (in vitro) and animal (in vivo) models, focusing on its anti-inflammatory, antioxidant, and anti-cancer effects. By presenting quantitative data, detailed experimental protocols, and mechanistic pathways, this document aims to offer researchers, scientists, and drug development professionals a clear correlation between its in vitro and in vivo activities.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from various studies, allowing for a direct comparison of Vitexin's efficacy in different experimental settings.
Table 1: Comparative Anti-inflammatory Activity of Vitexin
| Parameter | In Vitro Results | In Vivo Results |
| Model | Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[3] | Carrageenan-induced paw edema in rats. |
| Key Markers | Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6). | Paw volume (edema), inflammatory cell infiltration. |
| Vitexin Concentration / Dose | 10 - 100 µM | 10 - 30 mg/kg (oral or intraperitoneal). |
| Observed Effect | Dose-dependent reduction in the production of NO, TNF-α, IL-1β, and IL-6. | Significant, dose-dependent reduction in paw swelling and inflammation. |
| Mechanism Insight | Inhibition of the NF-κB signaling pathway. | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in tissue. |
Table 2: Comparative Antioxidant Activity of Vitexin
| Parameter | In Vitro Results | In Vivo Results |
| Model | DPPH and ABTS radical scavenging assays. | High-fat diet (HFD)-induced oxidative stress in mice. |
| Key Markers | Radical scavenging capacity. | Malondialdehyde (MDA) levels, Superoxide Dismutase (SOD), and Catalase (CAT) activity in brain and intestine. |
| Vitexin Concentration / Dose | 0.1 - 10 µg/mL | 10 mg/kg |
| Observed Effect | Potent free radical scavenging activity, comparable to standard antioxidants. | Reduced MDA content (a marker of lipid peroxidation) and restored the activity of antioxidant enzymes (SOD, CAT). |
| Mechanism Insight | Direct electron-donating ability to neutralize free radicals. | Activation of antioxidant signaling pathways like Nrf2 and PI3K/Akt. |
Table 3: Comparative Anti-cancer Activity of Vitexin
| Parameter | In Vitro Results | In Vivo Results |
| Model | Human cancer cell lines (e.g., Nasopharyngeal Carcinoma [NPC], Non-small cell lung cancer [A549], Colorectal [HCT-116]). | Xenograft mouse models using corresponding human cancer cells. |
| Key Markers | Cell viability, apoptosis (caspase-3/9 activation, Bax/Bcl-2 ratio), cell cycle arrest. | Tumor volume, tumor weight, expression of proliferation markers (e.g., Ki-67). |
| Vitexin Concentration / Dose | 10 - 150 µM | 25 - 50 mg/kg |
| Observed Effect | Dose- and time-dependent inhibition of cell proliferation and induction of apoptosis. | Significant suppression of tumor growth and weight compared to control groups. |
| Mechanism Insight | Induction of apoptosis via the mitochondrial pathway; inhibition of pro-survival signaling (e.g., PI3K/Akt/mTOR, NF-κB). | Reduced expression of p-p65 (NF-κB) and proliferation markers in tumor tissue; induction of apoptosis. |
Experimental Protocols: Methodological Details
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited.
In Vitro Anti-inflammatory Assay: LPS-stimulated RAW 264.7 Cells
-
Objective: To determine the effect of Vitexin on the production of inflammatory mediators in macrophages.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cytotoxicity Assay: Before the main experiment, a cell viability assay (e.g., MTT or MTS) is performed to determine the non-toxic concentration range of Vitexin on RAW 264.7 cells.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various non-toxic concentrations of Vitexin for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, e.g., 100 ng/mL to 1 µg/mL) for an additional 18-24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm, and the nitrite concentration is calculated from a standard curve.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Objective: To evaluate the acute anti-inflammatory effect of Vitexin in a rodent model.
-
Animals: Male Wistar or Sprague-Dawley rats (150-250g) are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and Vitexin treatment groups (e.g., 10, 20, 30 mg/kg).
-
Procedure: Vitexin or the control substance is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan suspension in saline into the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours). The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the molecular pathways modulated by Vitexin and the logical workflow of its pharmacological evaluation.
Caption: Vitexin inhibits inflammation by blocking the NF-κB signaling pathway.
References
Unveiling the Clinical Evidence on Vitexin: A Comparative Analysis of Vitexin-Rich Herbal Extracts
While direct clinical trials on the isolated flavonoid Vitexin are currently lacking in published literature, its therapeutic potential can be evaluated through clinical studies of botanical extracts where it is a key bioactive constituent. This guide provides an independent validation of published clinical trial results for Vitexin-rich extracts from Hawthorn (Crataegus spp.) for chronic heart failure and Passionflower (Passiflora incarnata) for anxiety and sleep disorders. The clinical performance of these extracts is compared with standard pharmacological alternatives, supported by available experimental data.
This analysis is intended for researchers, scientists, and drug development professionals to objectively assess the current clinical standing of Vitexin-containing natural products and to identify areas for future research.
Cardiovascular Support: Hawthorn Extract in Chronic Heart Failure
A significant body of clinical evidence supports the use of Hawthorn extract, containing Vitexin and other flavonoids, as an adjunctive therapy for chronic heart failure. A meta-analysis of randomized, double-blind, placebo-controlled trials provides robust data on its efficacy.
Comparative Clinical Efficacy: Hawthorn Extract vs. Placebo (Adjunctive Therapy)
| Outcome Measure | Hawthorn Extract (Adjunct to Conventional Therapy) | Placebo (Adjunct to Conventional Therapy) | Weighted Mean Difference (95% CI) | p-value | Citation |
| Maximal Workload | Data from 310 patients showed a statistically significant increase. | Showed less improvement compared to the Hawthorn extract group. | 7 Watts (3 to 11 Watts) | < 0.01 | [1] |
| Pressure-Heart Rate Product | A beneficial decrease was observed in a cohort of 264 patients. | Showed less of a decrease compared to the Hawthorn extract group. | -20 (-32 to -8) | - | [1] |
| Symptoms (Dyspnea and Fatigue) | Significant improvement in symptoms was reported. | Less improvement in symptoms was reported. | Not Quantified | - | [1] |
Experimental Protocols
The meta-analysis by Pittler et al. (2003) included thirteen randomized, double-blind, placebo-controlled trials.[1]
-
Patient Population: The analysis included 632 patients diagnosed with chronic heart failure, classified as New York Heart Association (NYHA) classes I to III.[1]
-
Intervention: Hawthorn extract monopreparations were administered orally. The daily dosage of the extract varied across the trials.
-
Comparator: Placebo was used as the control in all included trials.
-
Primary Outcomes: The primary physiological outcome evaluated was the maximal workload tolerated by the patients. Symptom improvement, such as reductions in dyspnea and fatigue, was also assessed.
Preclinical Mechanistic Insights and Comparison with Standard of Care
Preclinical studies suggest that the cardioprotective effects of Vitexin and other flavonoids in Hawthorn extract are multifactorial. These include antioxidant and anti-inflammatory actions, as well as the inhibition of myocardial apoptosis and lipid peroxidation. Some studies also point to the inhibition of calcium-mediated signaling pathways like calcineurin and CaMKII, which are implicated in cardiac hypertrophy.
Standard pharmacological treatments for chronic heart failure (NYHA Class II) include ACE inhibitors and beta-blockers.
-
ACE Inhibitors: These drugs block the renin-angiotensin-aldosterone system, leading to vasodilation and reduced cardiac workload.
-
Beta-Blockers: These agents block the effects of excessive sympathetic stimulation on the heart, reducing heart rate and protecting against arrhythmias and apoptosis.
The mechanisms of Hawthorn extract, particularly the antioxidant and anti-inflammatory effects of Vitexin, appear to be complementary to the hemodynamic and neurohormonal modulation provided by standard heart failure medications.
References
Revolutionizing Vitexin Delivery: A Comparative Guide to Enhanced Bioavailability Formulations
For researchers, scientists, and professionals in drug development, the therapeutic potential of vitexin, a naturally occurring flavonoid, is often hampered by its poor oral bioavailability. This guide provides a comprehensive comparison of different formulation strategies aimed at overcoming this limitation, supported by experimental data and detailed methodologies.
Vitexin, a flavone C-glucoside found in various medicinal plants, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its clinical application is restricted due to low water solubility and extensive first-pass metabolism, resulting in an absolute oral bioavailability of approximately 4.91% in rats.[1] To address this challenge, various advanced drug delivery systems have been developed to enhance the systemic exposure and therapeutic efficacy of vitexin.
This guide will delve into a comparative analysis of unformulated vitexin and its nanoparticle formulations, presenting key pharmacokinetic parameters, detailed experimental protocols, and a look into the underlying mechanisms of action.
Comparative Pharmacokinetics of Vitexin Formulations
The oral bioavailability of different vitexin formulations has been investigated in various preclinical studies. The following table summarizes the key pharmacokinetic parameters of unformulated vitexin and a vitexin-loaded nanosuspension formulation in rats.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (0-t) (µg·min/mL) | Absolute Bioavailability (%) |
| Unformulated Vitexin | 30 (oral) | 0.51 ± 0.015 | 15.82 ± 0.172 | 35.83 ± 4.56 | 4.91 ± 0.761 |
| Vitexin Nanosuspension | - | - | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data for Unformulated Vitexin from Wang et al. (2012)[1]. Unfortunately, a direct comparative in vivo study providing Cmax, Tmax, and AUC for a specific vitexin nanoparticle formulation against raw vitexin in rats under the same experimental conditions was not available in the searched literature. However, numerous studies demonstrate significantly improved dissolution rates and suggest enhanced bioavailability for nanoparticle formulations[2][3].
Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting bioavailability data. Below are detailed methodologies for the preparation of vitexin nanoparticles and a typical in vivo pharmacokinetic study.
Preparation of Vitexin Nanoparticles (Antisolvent Precipitation and High-Pressure Homogenization Method)
This method aims to produce vitexin nanoparticles with enhanced dissolution rates.
Materials:
-
Vitexin
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Deionized water (antisolvent)
-
Poloxamer 188 (stabilizer)
-
Mannitol (cryoprotectant)
Procedure:
-
Preparation of Vitexin Solution: Dissolve vitexin in DMSO at a concentration of 25 mg/mL.
-
Antisolvent Precipitation: Add the vitexin solution dropwise into deionized water (the antisolvent) with a volume ratio of 1:15 (solvent:antisolvent) under magnetic stirring (1500 rpm) at 4°C.
-
High-Pressure Homogenization: Subject the resulting suspension to high-pressure homogenization at 800 bar for 20 cycles to reduce the particle size and improve uniformity.
-
Lyophilization: Add mannitol as a cryoprotectant to the nanosuspension and freeze-dry the mixture to obtain a stable powder of vitexin nanoparticles.[2]
Experimental workflow for the preparation of vitexin nanoparticles.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a vitexin formulation.
Animals:
-
Male Wistar rats (300-330 g) are commonly used.
-
Animals are fasted overnight before the experiment with free access to water.
Drug Administration:
-
Oral Administration: Administer the vitexin formulation (e.g., unformulated vitexin suspended in 20% propylene glycol-water) to the rats via oral gavage at a specified dose (e.g., 30 mg/kg).
-
Intravenous Administration: For determining absolute bioavailability, a separate group of rats receives an intravenous injection of vitexin (e.g., 10 mg/kg dissolved in 20% propylene glycol-water).
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the orbital venous plexus into heparinized tubes at predetermined time points (e.g., 0, 3, 5, 10, 15, 20, 30, 45, 60, 80, 120, and 180 minutes) after oral administration.
-
Centrifuge the blood samples to separate the plasma, which is then stored at -20°C until analysis.
Sample Analysis:
-
Determine the concentration of vitexin in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, from the plasma concentration-time data.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Workflow for an in vivo pharmacokinetic study of vitexin formulations.
Signaling Pathways of Vitexin
Vitexin exerts its therapeutic effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals. One of the key mechanisms of vitexin is its antioxidant activity, which involves the activation of the Nrf2/ARE signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent degradation by the proteasome. When cells are exposed to oxidative stress, electrophiles disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes. Vitexin is believed to promote the dissociation of Nrf2 from Keap1, thereby activating this protective pathway.
References
Assessing the Synergistic Effects of Vitexin in Combination with Other Compounds: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of Vitexin, a naturally occurring flavonoid, when used in combination with other therapeutic compounds. Designed for researchers, scientists, and drug development professionals, this document compiles experimental data, detailed methodologies, and visual representations of signaling pathways to facilitate an objective comparison of Vitexin's performance in combination therapies.
Quantitative Analysis of Synergistic Efficacy
The synergistic potential of Vitexin has been evaluated in combination with several conventional chemotherapeutic agents and other compounds across various cancer cell lines. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the efficacy of these combinations.
| Combination | Cell Line | Assay | IC50 (Vitexin Alone) | IC50 (Compound Alone) | IC50 (Combination) | Combination Index (CI) | Key Outcomes | Reference |
| Vitexin + Cisplatin | HeLa | MTT Assay | 77.49 µg/mL | 6.6 µg/mL | Not explicitly stated, but combination showed enhanced cytotoxicity | Not explicitly stated, but synergistic effects reported | Increased apoptosis, cell cycle arrest at G2/M phase | [1] |
| Vitexin + Cisplatin | CaSki | MTT Assay | 81.47 µg/mL | 10.3 µg/mL | Not explicitly stated, but combination showed enhanced cytotoxicity | Not explicitly stated, but synergistic effects reported | Increased apoptosis, cell cycle arrest at G0/G1 phase | [1] |
| Vitexin + Doxorubicin | Hepatocellular Carcinoma (HCC) Cells | Live/Dead Assay | Not Stated | Not Stated | Not explicitly stated, but substantial apoptotic effects observed | Not explicitly stated, but synergistic effects reported | Enhanced apoptosis | [2] |
| Vitexin + Sorafenib | Hepatocellular Carcinoma (HCC) Cells | Live/Dead Assay | Not Stated | Not Stated | Not explicitly stated, but substantial apoptotic effects observed | Not explicitly stated, but synergistic effects reported | Enhanced apoptosis | [2] |
| Vitexin + Aspirin | HT-29 | MTT Assay | Inhibition of 11.85-33.31% | Inhibition of 7.29-33.73% | Inhibition of 13.67-38.51% | Not explicitly stated, but synergistic enhancement reported | Enhanced inhibition of cell proliferation, downregulation of COX-2 and NF-κB | [3] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of Vitexin, the combination compound, or the combination of both for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The synergistic effects of Vitexin in combination with other compounds are often attributed to the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflow of the experimental procedures.
References
- 1. Combination of Vitex pseudo-negundo methanolic-extract with cisplatin can induce antioxidant activity and apoptosis in HeLa and Caski cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitexin abrogates invasion and survival of hepatocellular carcinoma cells through targeting STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The underlying regulatory mechanisms of colorectal carcinoma by combining Vitexin and Aspirin: based on systems biology, molecular docking, molecular dynamics simulation, and in vitro study [frontiersin.org]
Predicting Therapeutic Response to Vitexin: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The natural flavonoid glycoside Vitexin has demonstrated significant preclinical antitumor activity across a range of cancers, including nasopharyngeal, breast, and colorectal cancer. Its therapeutic potential stems from its ability to modulate multiple key oncogenic signaling pathways. However, a critical gap exists in the clinical translation of Vitexin: the absence of validated biomarkers to predict patient response. This guide provides a comparative overview of potential predictive biomarkers for Vitexin, based on its known mechanisms of action, and contrasts them with established biomarkers for alternative therapies in relevant cancers. While direct clinical validation for Vitexin-specific biomarkers is pending, this guide offers a data-driven framework for future research and development.
Vitexin's Mechanism of Action and Potential Biomarker Candidates
Vitexin exerts its anticancer effects by targeting several interconnected signaling pathways crucial for tumor growth, proliferation, and survival. These include the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways.[1] Consequently, the key molecular components of these pathways represent logical candidates for predictive biomarkers. A 2022 review highlighted the necessity of identifying such biomarkers to personalize Vitexin-based therapies.[2]
// Nodes Vitexin [label="Vitexin", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Vitexin -> PI3K [color="#4285F4", style=dashed, arrowhead=tee]; Vitexin -> IKK [color="#4285F4", style=dashed, arrowhead=tee]; Vitexin -> JAK [color="#4285F4", style=dashed, arrowhead=tee];
PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; IKK -> NF_kB [color="#5F6368"]; JAK -> STAT3 [color="#5F6368"];
mTOR -> Proliferation [color="#5F6368"]; NF_kB -> Proliferation [color="#5F6368"]; STAT3 -> Proliferation [color="#5F6368"]; mTOR -> Angiogenesis [color="#5F6368"]; NF_kB -> Angiogenesis [color="#5F6368"]; STAT3 -> Angiogenesis [color="#5F6368"]; NF_kB -> Metastasis [color="#5F6368"]; STAT3 -> Metastasis [color="#5F6368"]; Vitexin -> Apoptosis [color="#34A853"]; }
Caption: Vitexin's multi-target signaling pathways.
Comparative Analysis of Predictive Biomarkers
The following tables summarize potential biomarkers for Vitexin based on its known targets, alongside established biomarkers for alternative therapies in nasopharyngeal, breast, and colorectal cancers.
Table 1: Potential Predictive Biomarkers for Vitexin vs. Alternative Therapies in Nasopharyngeal Carcinoma (NPC)
| Biomarker Category | Potential Biomarker for Vitexin | Alternative Therapy | Established Biomarker for Alternative Therapy | Predictive Value |
| Viral Status | N/A | Immunotherapy (e.g., Pembrolizumab, Nivolumab) | Plasma Epstein-Barr Virus (EBV) DNA | Lower baseline and decreasing levels of EBV DNA are associated with better response to immune checkpoint inhibitors.[3] |
| Immune Checkpoint | N/A | Immunotherapy | PD-L1 Expression | Higher PD-L1 expression is a reliable biomarker for improved response to immune checkpoint inhibitors.[3] |
| Signaling Pathway | NF-κB activation status | Standard of Care: Cisplatin-based Chemoradiotherapy | N/A (Limited predictive biomarkers for CCRT) | Vitexin is known to suppress NF-κB signaling in NPC cells, suggesting that tumors with high baseline NF-κB activity might be more sensitive.[4] |
Table 2: Potential Predictive Biomarkers for Vitexin vs. Alternative Therapies in Breast Cancer
| Biomarker Category | Potential Biomarker for Vitexin | Alternative Therapy | Established Biomarker for Alternative Therapy | Predictive Value |
| Hormone Receptor | N/A | Endocrine Therapy (e.g., Tamoxifen, Aromatase Inhibitors) | Estrogen Receptor (ER), Progesterone Receptor (PR) | ER/PR positivity is the primary predictor of response to endocrine therapies. |
| Receptor Tyrosine Kinase | N/A | HER2-Targeted Therapy (e.g., Trastuzumab) | Human Epidermal Growth Factor Receptor 2 (HER2) | HER2 amplification/overexpression predicts response to anti-HER2 treatments. |
| DNA Repair | N/A | Platinum-based Chemotherapy, PARP Inhibitors | BRCA1/2 Mutations | Germline BRCA mutations predict sensitivity to platinum agents and PARP inhibitors in triple-negative breast cancer (TNBC). |
| Signaling Pathway | PIK3CA mutation status, PTEN loss | PI3K/Akt/mTOR Inhibitors (e.g., Alpelisib) | PIK3CA Mutations | Activating mutations in PIK3CA are associated with increased sensitivity to PI3K inhibitors. |
| Signaling Pathway | STAT3 activation status | STAT3 Inhibitors (in development) | Phosphorylated STAT3 (pSTAT3) levels | Preclinical data suggest that elevated pSTAT3 levels may predict response to STAT3 inhibitors. |
Table 3: Potential Predictive Biomarkers for Vitexin vs. Alternative Therapies in Colorectal Cancer (CRC)
| Biomarker Category | Potential Biomarker for Vitexin | Alternative Therapy | Established Biomarker for Alternative Therapy | Predictive Value |
| Signaling Pathway | N/A | Anti-EGFR Therapy (e.g., Cetuximab, Panitumumab) | RAS (KRAS, NRAS) and BRAF V600E Mutation Status | Wild-type RAS and BRAF are required for response to anti-EGFR therapy. |
| Genomic Instability | N/A | Immunotherapy | Microsatellite Instability (MSI) Status / Mismatch Repair (MMR) Deficiency | MSI-High (MSI-H) or dMMR status is a strong predictor of response to immune checkpoint inhibitors. |
| Receptor Tyrosine Kinase | N/A | Anti-HER2 Therapy | HER2 Amplification | In RAS/BRAF wild-type metastatic CRC, HER2 amplification predicts response to HER2-targeted therapies. |
| Signaling Pathway | NF-κB activation status | NF-κB Inhibitors (e.g., Bortezomib - studied in other cancers) | NF-κB Pathway Activity | High NF-κB activity may predict sensitivity to NF-κB inhibitors. Vitexin's inhibition of NF-κB suggests potential efficacy in tumors with high NF-κB. |
Experimental Protocols for Biomarker Validation
Validating a predictive biomarker for Vitexin would require a multi-step approach, progressing from preclinical studies to clinical trials. The following outlines a general experimental workflow.
// Nodes Discovery [label="Biomarker Discovery\n(Genomics, Proteomics)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preclinical [label="Preclinical Validation\n(Cell Lines, PDX Models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Assay Development & Validation\n(IHC, NGS, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Retrospective [label="Retrospective Clinical Validation\n(Archived Samples)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prospective [label="Prospective Clinical Trial\n(Biomarker-Stratified)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Approval [label="Regulatory Approval", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Discovery -> Preclinical; Preclinical -> Assay; Assay -> Retrospective; Retrospective -> Prospective; Prospective -> Approval; }
Caption: General workflow for biomarker validation.
Key Experimental Methodologies:
-
Immunohistochemistry (IHC) for Protein Expression:
-
Objective: To assess the protein levels of potential biomarkers (e.g., pSTAT3, NF-κB p65) in tumor tissue.
-
Protocol:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a protein block solution (e.g., goat serum) to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific to the biomarker of interest (e.g., rabbit anti-pSTAT3) overnight at 4°C.
-
Incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection using a DAB (3,3'-diaminobenzidine) substrate kit, followed by counterstaining with hematoxylin.
-
Slides are dehydrated, cleared, and mounted.
-
Scoring is performed by a pathologist based on the intensity and percentage of stained tumor cells (e.g., H-score).
-
-
-
Next-Generation Sequencing (NGS) for Gene Mutations:
-
Objective: To identify mutations in genes like PIK3CA, KRAS, and BRAF.
-
Protocol:
-
DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
DNA quality and quantity are assessed.
-
A targeted gene panel library is prepared using methods such as amplicon-based or hybrid-capture-based enrichment.
-
The library is sequenced on an NGS platform (e.g., Illumina).
-
Bioinformatic analysis is performed to align reads to the reference genome, call variants, and annotate mutations.
-
-
-
In Vitro Drug Sensitivity Assays:
-
Objective: To correlate biomarker status with Vitexin sensitivity in cancer cell lines.
-
Protocol:
-
A panel of cancer cell lines with known biomarker status (e.g., PIK3CA-mutant vs. wild-type) is cultured.
-
Cells are seeded in 96-well plates and treated with a dose range of Vitexin for 48-72 hours.
-
Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated for each cell line.
-
Statistical analysis is performed to determine the correlation between biomarker status and IC50 values.
-
-
Conclusion and Future Directions
While Vitexin shows considerable promise as a multi-targeted anticancer agent, the successful integration of this natural compound into clinical practice hinges on the identification and validation of predictive biomarkers. Based on its mechanism of action, key components of the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways are strong candidates for investigation. Future research should focus on:
-
Preclinical Validation: Systematically screening a large panel of cancer cell lines and patient-derived xenograft (PDX) models with known molecular profiles to correlate biomarker status with Vitexin sensitivity.
-
Assay Development: Creating robust and reproducible assays (e.g., IHC, NGS-based panels) for the most promising biomarker candidates.
-
Clinical Trials: Designing prospective, biomarker-driven clinical trials to definitively validate the predictive power of these biomarkers in patients receiving Vitexin-based therapies.
By drawing parallels with the established biomarkers for inhibitors of the same pathways, and for alternative cancer therapies, a clear path forward for the development of personalized medicine approaches with Vitexin can be established. This will ultimately enable the selection of patients most likely to benefit from this promising therapeutic agent.
References
- 1. Defining biomarkers to predict sensitivity to PI3K/Akt/mTOR pathway inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biomarkers predicting clinical outcomes in nasopharyngeal cancer patients receiving immune checkpoint inhibitors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Toxicity Profiles of Vitexin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profiles of Vitexin and its key analogues: Isovitexin, Orientin, and Isoorientin. The information presented is collated from a range of preclinical studies to support further research and drug development endeavors.
Executive Summary
Vitexin and its analogues, a group of naturally occurring flavonoid C-glycosides, have garnered significant interest for their wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Generally, these compounds exhibit a favorable safety profile with low toxicity in preclinical models. In vivo studies on extracts rich in Vitexin and Isovitexin, as well as studies on Orientin, suggest high LD50 values, indicating a low order of acute toxicity. While specific LD50 values for purified Vitexin, Isovitexin, and Isoorientin are not consistently reported in the literature, the available data points towards a high margin of safety. In vitro cytotoxicity studies across various cancer cell lines show a range of IC50 values, highlighting their potential as therapeutic agents, while often demonstrating lower toxicity towards normal cell lines. The biological activities of these compounds are mediated through the modulation of several key signaling pathways, which are central to their therapeutic effects and, in some contexts, their potential for toxicity at high concentrations.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the in vivo and in vitro toxicity of Vitexin and its analogues.
Table 1: In Vivo Acute and Subchronic Toxicity Data
| Compound/Extract | Test Animal | Route of Administration | LD50 | NOAEL | Source |
| Methanolic Extract of Ficus deltoidea (rich in Vitexin and Isovitexin) | Rat | Oral | > 5000 mg/kg | 2500 mg/kg | [1] |
| Orientin | Rat | - | > 5000 mg/kg | - | [2] |
No specific LD50 or NOAEL data for pure Vitexin, Isovitexin, or Isoorientin was found in the reviewed literature.
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | Cell Type | IC50 (µM) | Source |
| Vitexin | U937 | Human Leukemia | Not specified, dose-dependent decrease in viability | [3] |
| EC-109 | Esophageal Cancer | Not specified, dose- and time-dependent apoptosis | [3] | |
| SMMC-7721 | Human Liver Cancer | Not specified, promotes apoptosis | [3] | |
| Orientin | A549 | Non-small Cell Lung Cancer | 21.2 | |
| MDA-MB-231 | Breast Cancer | 28.9 | ||
| HCT-116 | Colorectal Cancer | 59.1 | ||
| HepG2 | Liver Cancer | > 50 (inactive) | - | |
| Isoorientin | PATU-8988 | Pancreatic Cancer | Significant decrease in viability at 20-160 µM | |
| PANC-1 | Pancreatic Cancer | Significant decrease in viability at 20-160 µM | ||
| HepG2 | Liver Cancer | > 50 (inactive) | - | |
| Isovitexin | RAW 264.7 | Mouse Macrophage (Normal) | > 100 (not toxic) | |
| SK-Hep-1 | Hepatocellular Carcinoma | Not specified, enhances apoptosis |
Key Experimental Protocols
Acute and Subchronic Oral Toxicity Study (Ficus deltoidea Extract)
A standardized methanolic extract of Ficus deltoidea leaves, containing high levels of Vitexin and Isovitexin, was evaluated for acute and subchronic toxicity in Sprague Dawley rats according to OECD guidelines.
-
Acute Toxicity: A single oral dose of 5000 mg/kg was administered to one group of rats. The animals were observed for 14 days for any signs of toxicity or mortality.
-
Subchronic Toxicity: The extract was administered orally daily for 28 days at doses of 750, 1250, and 2500 mg/kg. Parameters monitored included clinical signs, body weight, food and water consumption, hematological and biochemical parameters, organ weights, and histopathology.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Vitexin and its analogues on various cell lines were commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Cancer and normal cell lines were cultured in appropriate media and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Absorbance Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Vitexin and its analogues exert their biological effects by modulating a complex network of signaling pathways. These pathways are primarily associated with their therapeutic potential; however, at high concentrations, dysregulation of these pathways could contribute to toxicity.
Antioxidant and Cytoprotective Pathways
Vitexin and its analogues are potent antioxidants that can activate the Nrf2/ARE signaling pathway . This pathway is a key regulator of cellular defense against oxidative stress.
References
Safety Operating Guide
Navigating the Safe Disposal of Vitexin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is as crucial as the innovative research they conduct. This guide provides essential, step-by-step procedures for the proper disposal of Vitexin, a bioactive flavonoid glycoside, ensuring laboratory safety and environmental stewardship. While some sources may not officially classify Vitexin as a hazardous substance, it is imperative to adopt a precautionary approach and manage it as hazardous waste due to the lack of definitive data and the potential for impurities.[1]
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal process, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile)[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles[2] |
| Lab Coat | Standard laboratory coat to protect skin and clothing[1][2] |
| Respiratory Protection | A dust mask or respirator is recommended when handling the powder in a way that may generate dust. |
Step-by-Step Disposal Protocol for Vitexin Waste
Adherence to a systematic disposal procedure is critical for ensuring safety and compliance with regulations. Under no circumstances should Vitexin or its contaminated materials be disposed of down the drain or in regular trash.
-
Waste Collection : All Vitexin waste, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials, must be collected in a designated and compatible hazardous waste container. The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Vitexin". The date when the first waste was added to the container should also be included.
-
Storage : The sealed waste container should be stored in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation. This area should have a secondary containment system to prevent the spread of material in case of a leak. It is crucial not to mix incompatible wastes in the same container.
-
Disposal Request : Once the container is full or ready for disposal, a hazardous waste pickup request must be submitted to your institution's Environmental Health and Safety (EHS) office or the designated waste management provider. Non-recyclable surplus and solutions must be sent to a licensed professional waste disposal service, respecting local statutory instructions.
-
Empty Container Disposal : A container that has held Vitexin should be treated as hazardous waste. Empty containers should be rinsed with an appropriate solvent, and the rinsate must be collected as chemical waste. The decontaminated container can then be disposed of according to institutional guidelines.
Spill Management
In the event of a Vitexin spill, the following steps should be taken:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Contain the spill using absorbent pads or other suitable materials.
-
Use dry clean-up procedures and avoid generating dust.
-
Collect the spilled material and all cleaning materials into the designated hazardous waste container.
-
Wash the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS office.
Vitexin Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Vitexin and related materials.
Caption: Vitexin Disposal Workflow Diagram.
References
Essential Safety and Operational Guide for Handling Vitexin
This document provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Vitexin. The following procedural guidance is designed to ensure safe handling, operational consistency, and proper disposal of this bioactive flavonoid glycoside.
Personal Protective Equipment (PPE)
While Vitexin is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The recommended personal protective equipment for handling Vitexin is summarized below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Chemical Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles. Contact lenses should be avoided as they can absorb and concentrate irritants.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for handling Vitexin powder. Gloves should be inspected before use and disposed of properly after handling the compound.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling Vitexin powder in a manner that may generate dust.[1][2] Operations should be conducted in a well-ventilated area or under a fume hood.[1] |
Note: No occupational exposure limits (TLV) have been established for Vitexin. Therefore, it is crucial to maintain airborne concentrations as low as practically possible.
Operational Plan: From Receipt to Disposal
A systematic approach to handling Vitexin is critical for both safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store Vitexin in a cool, dry place, away from strong oxidizing agents.
2. Weighing and Preparation of Solutions:
-
Weighing of powdered Vitexin should be performed in a designated area, such as a weighing enclosure or a chemical fume hood, to control dust.
-
When preparing solutions, slowly add the Vitexin powder to the solvent to prevent splashing.
-
Vitexin is soluble in organic solvents like DMSO and dimethylformamide. For aqueous buffers, it is sparingly soluble, and it's recommended to first dissolve it in DMSO and then dilute with the aqueous buffer.
3. Handling During Experiments:
-
Avoid all personal contact, including inhalation of any dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling.
Spill Management
Immediate and appropriate cleanup of spills is crucial to prevent contamination and exposure.
-
Minor Spills:
-
Wear appropriate PPE, including a dust respirator.
-
Use dry clean-up procedures to avoid generating dust.
-
Carefully sweep or vacuum the spilled material.
-
Place the collected material in a sealed, labeled container for disposal.
-
-
Major Spills:
-
Alert personnel in the area and evacuate if necessary.
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
Prevent the spilled material from entering drains or waterways.
-
Disposal Plan
Proper disposal of Vitexin and contaminated materials is essential to protect the environment.
-
Waste Categorization: Unused Vitexin and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper) should be treated as chemical waste.
-
Disposal Procedure:
-
Collect all Vitexin waste in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should have a secure, tight-fitting lid.
-
Store the sealed waste container in a designated satellite accumulation area.
-
Follow your institution's guidelines for hazardous waste pickup and disposal.
-
-
Container Disposal: Empty containers that held Vitexin should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. The cleaned container can then be disposed of according to institutional protocols.
Experimental Protocols
Below are detailed methodologies for common experiments involving Vitexin.
High-Performance Liquid Chromatography (HPLC) Analysis
This method is for the quantification of Vitexin.
| Parameter | Specification |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mmol/L dipotassium hydrogen phosphate (22:78) containing 10 mmol/L tetrabutyl ammonium bromide (pH 7.8) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
| Injection Volume | 20 µL |
| Internal Standard | Hesperidin |
In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of Vitexin on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Vitexin and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Pharmacokinetic Study in Rats
This protocol is for determining the pharmacokinetic profile of Vitexin.
-
Animal Model: Use healthy adult rats (e.g., Wistar rats).
-
Administration:
-
Intravenous (IV): Administer Vitexin at a dose of 10 mg/kg.
-
Oral (PO): Administer Vitexin at a dose of 30 mg/kg.
-
-
Blood Sampling: Collect blood samples from the orbital sinus at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 120, and 180 minutes post-administration).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of Vitexin in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
The following diagrams illustrate key workflows for handling and experimenting with Vitexin.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
